Product packaging for m-PEG8-t-butyl ester(Cat. No.:)

m-PEG8-t-butyl ester

Cat. No.: B1193055
M. Wt: 468.6 g/mol
InChI Key: YFTNXSITWJNZNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

m-PEG8-t-butyl ester is a PEG derivative containing a t-butyl ester. The t-butyl protected carboxyl group can be deprotected under acidic conditions. The hydrophilic PEG spacer increases solubility in aqueous media.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H44O10 B1193055 m-PEG8-t-butyl ester

Properties

Molecular Formula

C22H44O10

Molecular Weight

468.6 g/mol

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C22H44O10/c1-22(2,3)32-21(23)5-6-25-9-10-27-13-14-29-17-18-31-20-19-30-16-15-28-12-11-26-8-7-24-4/h5-20H2,1-4H3

InChI Key

YFTNXSITWJNZNC-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

m-PEG8-t-butyl ester

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to m-PEG8-t-butyl ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG8-t-butyl ester is a monofunctional, discrete polyethylene glycol (dPEG®) derivative that serves as a versatile tool in bioconjugation and drug delivery. It features a methoxy-terminated polyethylene glycol chain of eight ethylene glycol units, providing excellent hydrophilicity and biocompatibility. The molecule is terminated with a t-butyl ester, a protecting group for a carboxylic acid, which can be readily removed under acidic conditions to reveal a reactive carboxyl group. This key feature allows for a two-step conjugation strategy, making it a valuable linker for creating complex bioconjugates, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[][2][3] The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the conjugated molecules.[4][5]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is compiled from various chemical suppliers and databases.

PropertyValueReference
IUPAC Name tert-butyl 2,5,8,11,14,17,20,23-octaoxahexacosan-26-oate
Synonyms This compound, MeO-PEG8-t-butyl ester
CAS Number 2768015-32-1
Molecular Formula C22H44O10
Molecular Weight 468.58 g/mol
Appearance Colorless to pale yellow oil or solidN/A
Purity Typically >95-98%
Solubility Soluble in water, DMSO, DCM, DMF
Storage Store at -20°C for long-term stability

Synthesis and Characterization

Representative Synthesis Protocol

This protocol describes the esterification of m-PEG8-acid with tert-butanol.

Materials:

  • m-PEG8-acid

  • tert-butanol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO3), saturated solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve m-PEG8-acid in anhydrous DCM.

  • Add DMAP (catalytic amount) and an excess of tert-butanol to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of DCC in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with saturated NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

Characterization: The final product should be characterized by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of the t-butyl group.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Experimental Protocols

Deprotection of the t-butyl Ester

The t-butyl ester group is a valuable protecting group that can be selectively removed under acidic conditions to reveal the carboxylic acid.

Materials:

  • This compound conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Dissolve the this compound conjugate in DCM.

  • Add TFA to the solution (typically 20-50% v/v).

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC or HPLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Precipitate the deprotected product by adding cold diethyl ether.

  • Centrifuge or filter to collect the product.

  • Wash the product with cold diethyl ether and dry under vacuum.

General Bioconjugation Protocol (Post-Deprotection)

Once deprotected, the resulting carboxylic acid can be activated and conjugated to an amine-containing biomolecule (e.g., a protein or peptide).

Materials:

  • Deprotected PEG8-conjugate (with a terminal carboxylic acid)

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Amine-containing biomolecule (e.g., antibody)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Quenching solution (e.g., Tris or glycine solution)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Activation: Dissolve the deprotected PEG8-conjugate in an appropriate anhydrous solvent (e.g., DMF or DMSO). Add EDC and NHS to activate the carboxylic acid, forming an NHS ester. Stir for 1-2 hours at room temperature.

  • Conjugation: Add the activated PEG8-NHS ester to the biomolecule solution in the reaction buffer. The molar ratio of the PEG linker to the biomolecule will depend on the desired degree of labeling.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add the quenching solution to stop the reaction by consuming any unreacted NHS ester.

  • Purification: Purify the resulting conjugate using an appropriate chromatography method, such as size-exclusion chromatography, to remove excess reagents and byproducts.

Applications in Drug Development

The unique properties of this compound make it a valuable linker in the development of advanced therapeutics.

  • Antibody-Drug Conjugates (ADCs): In ADCs, the PEG8 linker can be used to attach a cytotoxic payload to a monoclonal antibody. The hydrophilic nature of the PEG chain can improve the solubility and stability of the ADC, reduce aggregation, and potentially lower immunogenicity. The linker is designed to be stable in circulation and release the payload at the target site.

  • PROTACs: PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. PEG linkers are commonly used to connect the target-binding ligand and the E3 ligase ligand. The length and flexibility of the PEG8 chain can be optimized to facilitate the formation of the ternary complex (target protein-PROTAC-E3 ligase), which is crucial for efficient protein degradation.

Visualizations

Logical Workflow for Synthesis and Deprotection

G Synthesis and Deprotection Workflow A m-PEG8-acid B Esterification (tert-butanol, DCC, DMAP) A->B C This compound B->C D Deprotection (TFA) C->D E m-PEG8-acid derivative D->E

Caption: A simplified workflow for the synthesis and subsequent deprotection of this compound.

Experimental Workflow for Bioconjugation

G Bioconjugation Experimental Workflow cluster_activation Activation Step cluster_conjugation Conjugation & Purification A Deprotected PEG8-linker (Carboxylic Acid) B EDC/NHS Chemistry A->B C Activated PEG8-NHS Ester B->C E Conjugation Reaction C->E D Biomolecule (e.g., Antibody) D->E F Purification (e.g., SEC) E->F G Purified Bioconjugate F->G

Caption: A general experimental workflow for the bioconjugation of a biomolecule using an activated PEG8 linker.

Signaling Pathway Context: ADC Internalization and Payload Release

G ADC Internalization and Payload Release A ADC binds to cell surface antigen B Internalization via endocytosis A->B C Trafficking to Lysosome B->C D Linker Cleavage (e.g., enzymatic) C->D E Payload Release into cytoplasm D->E F Induction of Cell Apoptosis E->F

Caption: A conceptual diagram illustrating the intracellular pathway of an ADC leading to payload release.

References

An In-depth Technical Guide to m-PEG8-t-butyl ester: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of m-PEG8-t-butyl ester, a heterobifunctional polyethylene glycol (PEG) linker. It details the chemical and physical properties, provides methodologies for its synthesis and deprotection, and illustrates its core application in bioconjugation workflows. This document serves as a technical resource for researchers utilizing PEG linkers in drug delivery, proteomics, and materials science.

Chemical and Physical Properties

This compound is a monodisperse PEG derivative characterized by a methoxy-terminated PEG chain of eight ethylene glycol units and a terminal carboxylic acid protected as a tert-butyl ester.[1][2][3] The PEG spacer is hydrophilic, which enhances the solubility of the molecule and its conjugates in aqueous media.[1][2] The key feature is the tert-butyl ester group, which is stable under neutral and basic conditions but can be readily cleaved under acidic conditions to reveal a reactive carboxylic acid.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name tert-butyl 2,5,8,11,14,17,20,23-octaoxahexacosan-26-oate
Synonyms This compound
Molecular Formula C₂₂H₄₄O₁₀
Molecular Weight 468.58 g/mol
Appearance Solid powder
Purity >98% (Typical)
SMILES Code O=C(OC(C)(C)C)CCOCCOCCOCCOCCOCCOCCOCCOC
Solubility Soluble in water and common organic solvents
Storage Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C in a dry, dark environment

Experimental Protocols

Detailed methodologies for the synthesis and deprotection of the t-butyl ester group are critical for the successful application of this linker.

The following protocol describes a general method for the esterification of a carboxylic acid using tert-butyl acetate, which can be adapted for the synthesis of this compound from its corresponding acid (m-PEG8-acid).

Protocol 1: Synthesis via Perchloric Acid Catalysis

  • Preparation: Suspend the starting material, m-PEG8-carboxylic acid (1.0 equivalent), in tert-butyl acetate (used as both reagent and solvent, approx. 10-20 volumes).

  • Catalyst Addition: Cool the suspension to 0°C in an ice bath. Slowly add perchloric acid (HClO₄, ~1.5 equivalents) to the mixture under stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, carefully quench the reaction by washing with water. Neutralize the aqueous layer to a pH of ~9 by adding a 10% Na₂CO₃ solution.

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane (3x volumes).

  • Purification: Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be further purified by flash chromatography on silica gel to yield the pure this compound.

G Diagram 1: Synthesis Workflow for this compound cluster_0 Reaction Setup cluster_1 Process cluster_2 Product m-PEG8-Acid m-PEG8-Acid Stir Stir at RT (24-48h) m-PEG8-Acid->Stir tBu-Acetate tert-Butyl Acetate tBu-Acetate->Stir HClO4 Perchloric Acid (Catalyst) HClO4->Stir Quench Quench & Neutralize (Water, Na2CO3) Stir->Quench Reaction Complete Extract Extract (Dichloromethane) Quench->Extract Purify Dry & Purify (Flash Chromatography) Extract->Purify Final_Product This compound Purify->Final_Product

Diagram 1: Synthesis Workflow for this compound

The cleavage of the t-butyl ester to yield the free carboxylic acid is most commonly achieved using trifluoroacetic acid (TFA).

Protocol 2: TFA-Mediated Deprotection

  • Preparation: Dissolve the this compound (or its conjugate) in an anhydrous solvent such as dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add TFA to the solution for a final concentration of 20-50% (v/v). For substrates containing acid-sensitive groups (e.g., tryptophan), a scavenger such as triisopropylsilane (TIS) should be added (2.5-5% v/v).

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Continue stirring for an additional 1-4 hours. Monitor the deprotection by TLC or LC-MS, observing the disappearance of the starting material.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA. To remove residual TFA, co-evaporate the residue with toluene (3x).

  • Isolation: The deprotected product, often a TFA salt, can be isolated by precipitation. Dissolve the residue in a minimal amount of DCM and add cold diethyl ether to precipitate the product.

  • Purification (Optional): If necessary, the product can be further purified. For small molecules, this may involve chromatography. For larger bioconjugates, size-exclusion chromatography (SEC) or dialysis is recommended.

G Diagram 2: Deprotection of t-Butyl Ester Start This compound (R-COO-tBu) Protonation Protonation of Carbonyl Oxygen Start->Protonation + H+ (from TFA) Cleavage C-O Bond Cleavage Protonation->Cleavage Products Carboxylic Acid (R-COOH) + tert-Butyl Cation Cleavage->Products Final_Products Carboxylic Acid + Isobutylene + H+ Products->Final_Products Deprotonation of t-Butyl Cation

Diagram 2: Deprotection of t-Butyl Ester

Application in Bioconjugation

This compound is a component of more complex heterobifunctional linkers used to connect two different molecules, such as a protein and a small-molecule drug, in a controlled, sequential manner. The general workflow involves three main stages: conjugation of the first molecule, deprotection of the t-butyl ester, and conjugation of the second molecule.

Workflow Description:

  • First Conjugation: A heterobifunctional linker containing the this compound moiety and a second reactive group (e.g., an NHS ester) is used. The NHS ester is reacted with a primary amine (e.g., a lysine residue on an antibody) to form a stable amide bond. Excess linker is removed.

  • Deprotection: The t-butyl ester on the now-conjugated linker is removed using the acidic conditions described in Protocol 2, exposing a terminal carboxylic acid.

  • Second Conjugation: This newly available carboxylic acid is activated (e.g., using EDC/NHS chemistry) and reacted with an amine-containing second molecule (e.g., a therapeutic payload) to form another stable amide bond, completing the bioconjugate.

This sequential approach prevents unwanted homodimerization and allows for the precise construction of complex architectures like Antibody-Drug Conjugates (ADCs).

G Diagram 3: Bioconjugation Workflow cluster_0 Step 1: First Conjugation cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Conjugation Linker NHS-PEG8-tButyl Ester Conjugate1 Biomolecule 1-PEG8-tButyl Ester Linker->Conjugate1 Biomolecule1 Biomolecule 1 (e.g., Antibody) Biomolecule1->Conjugate1 Deprotection Add TFA/DCM (Protocol 2) Conjugate1->Deprotection Conjugate_Acid Biomolecule 1-PEG8-Acid Deprotection->Conjugate_Acid Activation Activate Acid (EDC/NHS) Conjugate_Acid->Activation Biomolecule2 Biomolecule 2 (e.g., Drug Payload) Final_Conjugate Final Bioconjugate Biomolecule2->Final_Conjugate Activation->Final_Conjugate

Diagram 3: Bioconjugation Workflow

References

An In-depth Technical Guide to m-PEG8-t-butyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on m-PEG8-t-butyl ester, a heterobifunctional polyethylene glycol (PEG) linker. This molecule is of significant interest in bioconjugation, drug delivery, and pharmaceutical development due to its defined length, hydrophilic properties, and versatile reactivity upon deprotection.

Core Properties and Quantitative Data

This compound is characterized by a methoxy-terminated PEG chain of eight ethylene glycol units, which imparts hydrophilicity, and a t-butyl ester functional group. The t-butyl ester serves as a protecting group for a carboxylic acid, which can be readily deprotected under acidic conditions to reveal a reactive carboxyl group.[1][2][3] This allows for a two-step conjugation strategy, making it a valuable tool in the design of complex bioconjugates such as antibody-drug conjugates (ADCs).

PropertyValueReferences
Molecular Weight 468.58 g/mol [1][2]
Chemical Formula C22H44O10
Exact Mass 468.2934
CAS Number 2768015-32-1
Purity >98%
Appearance Solid powder
Solubility The hydrophilic PEG spacer increases solubility in aqueous media.
Storage Conditions Short term (days to weeks): Dry, dark, at 0-4°C. Long term (months to years): -20°C.

Logical Workflow for Deprotection and Conjugation

The primary utility of this compound lies in its application as a linker following a two-stage process. The first stage involves the acid-catalyzed removal of the t-butyl protecting group to expose a terminal carboxylic acid. The second stage is the conjugation of this newly formed carboxylic acid to a primary amine on a target molecule, such as a protein or peptide, via amide bond formation.

G cluster_0 Stage 1: Deprotection cluster_1 Stage 2: Conjugation A This compound B m-PEG8-acid A->B  Acidic Conditions  (e.g., TFA) C m-PEG8-acid D Activated NHS Ester C->D  EDC / NHS F Stable Amide Bond (m-PEG8-CO-NH-R) D->F E Amine-containing Molecule (R-NH2) E->F

Caption: Workflow for the use of this compound as a linker.

Experimental Protocols

The following are generalized protocols for the deprotection of the t-butyl ester and the subsequent conjugation of the resulting carboxylic acid. These should be optimized for specific applications.

Protocol 1: Deprotection of the t-Butyl Ester

This protocol describes the acid-catalyzed hydrolysis of the t-butyl ester to yield the free carboxylic acid (m-PEG8-acid).

Materials:

  • This compound conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • (Optional) Scavengers such as water and triisopropylsilane (TIS) if working with sensitive biomolecules like proteins containing tryptophan or methionine.

  • Cold diethyl ether

  • Rotary evaporator

Procedure:

  • Preparation of Cleavage Solution: In a well-ventilated fume hood, prepare a cleavage solution. A common solution is 50% TFA in DCM. For sensitive substrates, a scavenger cocktail of 95% TFA, 2.5% water, and 2.5% TIS is recommended.

  • Reaction: Dissolve the this compound conjugate in the cleavage solution.

  • Incubation: Stir the reaction mixture at room temperature. Reaction times can vary from 2 to 5 hours. The reaction progress can be monitored by analytical techniques such as HPLC or ¹H NMR to confirm the disappearance of the t-butyl peak.

  • Removal of TFA: Following completion of the reaction, remove the TFA and DCM under reduced pressure using a rotary evaporator.

  • Purification: Precipitate the deprotected product by adding cold diethyl ether. The resulting solid can be collected by centrifugation and washed with cold diethyl ether to remove residual TFA and scavengers. Further purification, if necessary, can be performed using chromatography.

Protocol 2: Amide Bond Formation via EDC/NHS Chemistry

This protocol outlines the conjugation of the deprotected m-PEG8-acid to a molecule containing a primary amine.

Materials:

  • Deprotected m-PEG8-acid

  • Amine-containing molecule (e.g., protein, peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • (Optional) Quenching Buffer: 1 M Tris-HCl, pH 8.0, or hydroxylamine

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of Reactants:

    • Dissolve the deprotected m-PEG8-acid in the Activation Buffer.

    • Dissolve the amine-containing molecule in the Conjugation Buffer.

  • Activation of Carboxylic Acid:

    • Add a 5- to 10-fold molar excess of EDC and NHS (or Sulfo-NHS) to the m-PEG8-acid solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group by forming an NHS ester.

  • Conjugation Reaction:

    • Immediately add the activated m-PEG8-acid solution to the solution of the amine-containing molecule.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction (Optional):

    • To stop the reaction and consume any unreacted NHS esters, add the Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the final conjugate to remove excess reagents and byproducts using an appropriate method such as size-exclusion chromatography or dialysis.

  • Characterization:

    • Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry (MS), and HPLC to confirm successful conjugation and assess purity.

References

An In-Depth Technical Guide to m-PEG8-t-butyl ester (CAS: 2768015-32-1) for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of m-PEG8-t-butyl ester (CAS: 2768015-32-1), a discrete polyethylene glycol (PEG) linker extensively utilized in bioconjugation and drug delivery. Intended for researchers, scientists, and professionals in the field of drug development, this document details the physicochemical properties, synthesis, and applications of this versatile molecule. Particular emphasis is placed on its role in the development of Antibody-Drug Conjugates (ADCs), offering detailed experimental protocols for its use and characterization of the resulting conjugates.

Introduction

Polyethylene glycol (PEG) linkers have become an invaluable tool in the design of advanced biotherapeutics, enhancing solubility, stability, and pharmacokinetic profiles.[1] this compound, a monodisperse PEG derivative, features a methoxy-terminated PEG chain and a t-butyl ester protected carboxylic acid.[2] This heterobifunctional structure allows for a two-step conjugation strategy, making it a valuable component in the construction of complex biomolecules such as Antibody-Drug Conjugates (ADCs).[1] The hydrophilic nature of the eight-unit PEG spacer improves the aqueous solubility of hydrophobic drug payloads, mitigating aggregation and improving the overall pharmacological properties of the conjugate.[1][2] The t-butyl ester serves as a stable protecting group for the carboxylic acid, which can be selectively deprotected under acidic conditions to reveal a reactive handle for subsequent conjugation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings. The following tables summarize key quantitative data for this compound.

Table 1: General Properties of this compound

PropertyValueReference(s)
CAS Number 2768015-32-1
Molecular Formula C22H44O10
Molecular Weight 468.58 g/mol
Appearance Solid powder
Purity >98%

Table 2: Solubility and Storage of this compound

ParameterInformationReference(s)
Solubility Soluble in DMSO, DMF, and water.
Storage Conditions Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C.
Shipping Conditions Shipped under ambient temperature as a non-hazardous chemical.
Stability Stable for several weeks during ordinary shipping and customs handling.

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not widely available in peer-reviewed literature, a general and representative procedure involves the esterification of the corresponding m-PEG8-acid with tert-butanol. This reaction is typically catalyzed by an acid and driven to completion by the removal of water.

G General Synthesis Workflow for this compound cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product & Purification m_PEG8_Acid m-PEG8-Acid Crude_Product Crude this compound m_PEG8_Acid->Crude_Product Esterification t_Butanol tert-Butanol t_Butanol->Crude_Product Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->Crude_Product Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Crude_Product Water_Removal Water Removal (e.g., Dean-Stark) Water_Removal->Crude_Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

The primary utility of this compound lies in its application as a linker in bioconjugation. The following protocols detail the key experimental procedures involving this molecule.

Deprotection of the t-butyl Ester

The removal of the t-butyl protecting group is a critical step to unmask the carboxylic acid for subsequent conjugation. This is typically achieved through acidolysis.

Protocol 1: Standard TFA-Mediated Deprotection

  • Preparation: Dissolve the t-butyl ester-PEG conjugate in a minimal amount of dichloromethane (DCM).

  • Reaction: Add an equal volume of trifluoroacetic acid (TFA) to the solution (50% TFA in DCM).

  • Incubation: Stir the reaction mixture at room temperature for 2-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, remove the TFA and DCM under reduced pressure. Co-evaporate with toluene to remove residual TFA.

  • Purification: The resulting carboxylic acid can be purified by precipitation from cold diethyl ether or by column chromatography.

Protocol 2: Deprotection with a Scavenger Cocktail (for acid-sensitive substrates)

To prevent side reactions with sensitive amino acid residues (e.g., tryptophan, methionine), a scavenger cocktail is recommended.

  • Prepare Cleavage Cocktail: In a well-ventilated fume hood, prepare a cleavage cocktail consisting of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).

  • Reaction: Add the cleavage cocktail to the t-butyl ester-PEG conjugate (approximately 10 mL per gram of conjugate).

  • Incubation: Stir the mixture at room temperature for 2-4 hours.

  • Work-up and Purification: Follow steps 4 and 5 from Protocol 1. Further purification by chromatography may be necessary to remove scavenger byproducts.

G Deprotection Workflow of this compound Start This compound Conjugate Dissolve Dissolve in DCM Start->Dissolve Add_TFA Add TFA (with or without scavengers) Dissolve->Add_TFA React React at RT (2-5 hours) Add_TFA->React Evaporate Evaporate Solvents React->Evaporate Purify Purify Product Evaporate->Purify End m-PEG8-Acid Conjugate Purify->End

Caption: Experimental workflow for the deprotection of the t-butyl ester.

Protein PEGylation using the Deprotected m-PEG8-Acid

Once the carboxylic acid is deprotected, it can be activated and conjugated to primary amines (e.g., lysine residues) on proteins or antibodies. A common method involves the formation of an N-hydroxysuccinimide (NHS) ester.

Protocol 3: Two-Step Protein PEGylation

Step 1: Activation of m-PEG8-Acid

  • Dissolution: Dissolve the m-PEG8-acid in an anhydrous organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

  • Activation: Add 1.1 equivalents of N-hydroxysuccinimide (NHS) and 1.1 equivalents of a carbodiimide coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)).

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the formation of the NHS ester by TLC or LC-MS.

  • Isolation: The activated m-PEG8-NHS ester can be used directly or purified by crystallization or chromatography.

Step 2: Conjugation to Protein

  • Buffer Exchange: Ensure the protein solution is in an amine-free buffer (e.g., phosphate-buffered saline (PBS), HEPES) at a pH of 7.2-8.5.

  • Reagent Preparation: Immediately before use, dissolve the m-PEG8-NHS ester in a dry, water-miscible organic solvent (e.g., DMSO or DMF).

  • Conjugation: Add a 5- to 20-fold molar excess of the dissolved m-PEG8-NHS ester to the protein solution with gentle stirring. The final concentration of the organic solvent should not exceed 10% (v/v).

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours.

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

  • Purification: Remove unreacted PEG reagent and byproducts by size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

G Protein PEGylation Workflow cluster_0 Activation cluster_1 Conjugation Acid m-PEG8-Acid Activate Activate with NHS/EDC Acid->Activate NHS_Ester m-PEG8-NHS ester Activate->NHS_Ester Conjugate Conjugate at pH 7.2-8.5 NHS_Ester->Conjugate Protein Protein in Amine-Free Buffer Protein->Conjugate Quench Quench Reaction Conjugate->Quench Purify Purify PEGylated Protein Quench->Purify Final_Product PEGylated Protein Purify->Final_Product Characterize

Caption: Workflow for the activation and conjugation of m-PEG8-acid to a protein.

Application in Antibody-Drug Conjugates (ADCs)

This compound is particularly valuable in the field of ADCs, where it serves as a hydrophilic linker between the antibody and a cytotoxic payload. The inclusion of a PEG8 spacer can enhance the solubility and stability of the ADC, potentially leading to an improved therapeutic window.

Table 3: Quantitative Parameters in ADC Development with PEG Linkers

ParameterTypical Range/ValueSignificanceReference(s)
Drug-to-Antibody Ratio (DAR) 2 - 4Optimal balance between potency and pharmacokinetics.
Molar Excess of Linker-Payload 5 - 10 fold over antibodyDrives the conjugation reaction to completion.
Reaction pH for NHS Ester Coupling 7.2 - 8.5Balances amine reactivity and NHS ester hydrolysis.
Reaction Time for NHS Ester Coupling 1 - 4 hoursDependent on temperature and protein concentration.

The characterization of ADCs is a critical step to ensure their quality and efficacy. Key parameters to be determined include the drug-to-antibody ratio (DAR), the distribution of drug-loaded species, and the purity of the conjugate.

Table 4: Common Analytical Techniques for ADC Characterization

TechniqueInformation ProvidedReference(s)
Hydrophobic Interaction Chromatography (HIC) DAR distribution, average DAR
Reversed-Phase Liquid Chromatography (RPLC) DAR distribution (often after reduction of the antibody)
Size-Exclusion Chromatography (SEC) Aggregation and purity
Mass Spectrometry (MS) Intact mass, confirmation of conjugation, precise DAR

Conclusion

This compound (CAS: 2768015-32-1) is a well-defined, monodisperse PEG linker that offers significant advantages in the field of bioconjugation and drug delivery. Its hydrophilic nature and the presence of a t-butyl protected carboxylic acid provide a versatile platform for the development of complex biotherapeutics, most notably Antibody-Drug Conjugates. The detailed protocols and quantitative data presented in this guide are intended to equip researchers and drug development professionals with the necessary information to effectively utilize this valuable molecule in their research and development endeavors. The continued exploration of such discrete PEG linkers will undoubtedly contribute to the advancement of next-generation targeted therapies.

References

An In-depth Technical Guide to m-PEG8-t-butyl ester: Properties, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG8-t-butyl ester is a monodisperse polyethylene glycol (PEG) derivative that serves as a versatile tool in bioconjugation and drug delivery research.[1][2] Its structure features a methoxy-terminated eight-unit PEG chain, which imparts hydrophilicity and biocompatibility, and a t-butyl ester protected carboxylic acid.[1][3] This protecting group strategy allows for a sequential approach to conjugation, where the PEG linker can be attached to a biomolecule, followed by the deprotection of the t-butyl group to reveal a reactive carboxylic acid for further modification.[4] The hydrophilic PEG spacer can enhance the solubility and stability of conjugated molecules in aqueous media. This guide provides a comprehensive overview of the properties of this compound, detailed experimental protocols for its use, and visualizations of key workflows.

Core Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, storage, and application in experimental settings.

PropertyValueSource(s)
Chemical Formula C22H44O10
Molecular Weight 468.58 g/mol
IUPAC Name tert-butyl 2,5,8,11,14,17,20,23-octaoxahexacosan-26-oate
Appearance Solid powder
Purity Typically >95% or >98%
Solubility Soluble in DMSO. The hydrophilic PEG spacer increases solubility in aqueous media.
Storage Conditions Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C.

Note: Specific physical properties such as melting and boiling points are often not reported by suppliers.

Experimental Protocols

Deprotection of the t-butyl Ester

The removal of the t-butyl protecting group is a critical step to unmask the carboxylic acid for subsequent reactions. This is typically achieved under acidic conditions.

Materials:

  • This compound conjugated molecule

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Water (optional, as a scavenger)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Rotary evaporator

  • Cold diethyl ether

Protocol:

  • Dissolution: Dissolve the t-butyl ester-PEG conjugate in dichloromethane (DCM).

  • Acidification: Add trifluoroacetic acid (TFA) to the solution. A common starting condition is a 1:1 (v/v) mixture of DCM and TFA. For molecules with acid-sensitive residues (e.g., tryptophan, methionine), a scavenger cocktail such as 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) is recommended to trap the released tert-butyl cations and prevent side reactions.

  • Reaction: Stir the mixture at room temperature for 2 to 5 hours. The reaction progress can be monitored by techniques like HPLC or ¹H NMR to confirm the disappearance of the tert-butyl signal.

  • TFA Removal: Remove the TFA and DCM under reduced pressure using a rotary evaporator.

  • Precipitation and Purification: Precipitate the deprotected product by adding cold diethyl ether. Further purification may be necessary, for example, by chromatography, to remove any remaining impurities or scavenger byproducts.

General Bioconjugation Workflow (Post-deprotection)

Once the carboxylic acid is deprotected, it can be activated and conjugated to a primary amine-containing molecule (e.g., a protein, peptide, or antibody) using carbodiimide chemistry.

Materials:

  • Deprotected m-PEG8-acid

  • Amine-containing biomolecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or sulfo-NHS

  • Amine-free buffer (e.g., MES, PBS, HEPES, bicarbonate) at a pH of 7.2-8.5

  • Quenching buffer (e.g., Tris or glycine)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Protocol:

  • Buffer Exchange: Ensure the amine-containing biomolecule is in an amine-free buffer at a pH between 7.2 and 8.5. This can be achieved through dialysis or the use of a desalting column.

  • Reagent Preparation:

    • Prepare a stock solution of the deprotected m-PEG8-acid in an anhydrous, water-miscible organic solvent like DMSO or DMF.

    • Prepare fresh solutions of EDC and NHS (or sulfo-NHS) in the reaction buffer.

  • Activation of Carboxylic Acid: Add a molar excess of EDC and NHS to the deprotected m-PEG8-acid solution to form an amine-reactive NHS ester.

  • Conjugation: Add the activated m-PEG8-NHS ester to the biomolecule solution. A 10- to 50-fold molar excess of the PEG linker to the biomolecule is a common starting point. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

  • Quenching (Optional): The reaction can be stopped by adding an amine-containing buffer like Tris or glycine to consume any unreacted NHS esters.

  • Purification: Remove excess, unreacted PEG linker and byproducts using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.

Mandatory Visualizations

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: t-Butyl Protected PEG-conjugate dissolve Dissolve in DCM start->dissolve add_tfa Add TFA (with Scavengers if needed) dissolve->add_tfa react Stir at RT (2-5 hours) add_tfa->react evaporate Remove TFA/DCM (Rotary Evaporation) react->evaporate precipitate Precipitate with Cold Diethyl Ether evaporate->precipitate purify Purify (e.g., Chromatography) precipitate->purify end End: Deprotected PEG-conjugate purify->end

Caption: Workflow for the deprotection of the t-butyl ester from a PEG conjugate.

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Deprotected PEG-acid & Amine-containing Molecule buffer_exchange Buffer Exchange of Amine Molecule start->buffer_exchange prepare_reagents Prepare Stock Solutions (PEG-acid, EDC, NHS) start->prepare_reagents conjugate Add Activated PEG to Amine Molecule buffer_exchange->conjugate activate Activate PEG-acid with EDC/NHS prepare_reagents->activate activate->conjugate incubate Incubate (RT or 4°C) conjugate->incubate quench Quench Reaction (Optional) incubate->quench purify Purify Conjugate (e.g., SEC, Dialysis) quench->purify end End: Purified PEG-Bioconjugate purify->end

Caption: General workflow for bioconjugation using a deprotected PEG-acid.

References

A Technical Guide to the Solubility of m-PEG8-t-butyl Ester in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to m-PEG8-t-butyl Ester

This compound is a heterobifunctional PEG linker containing a methoxy-terminated polyethylene glycol chain of eight ethylene glycol units and a t-butyl ester functional group. The chemical structure is C22H44O10 with a molecular weight of approximately 468.58 g/mol [1][2]. The hydrophilic nature of the PEG spacer generally enhances the solubility of conjugated molecules in aqueous media[2][3][4]. The t-butyl ester group provides a protected form of a carboxylic acid, which can be deprotected under acidic conditions. Understanding the solubility of this linker in various organic solvents is critical for its application in chemical synthesis, purification, and formulation development.

Inferred Solubility Profile in Organic Solvents

Based on the general properties of PEG and its derivatives, a qualitative solubility profile for this compound in common organic solvents can be inferred. Polyethylene glycol is known to be soluble in a wide range of organic solvents. The solubility of PEG derivatives is influenced by the nature of their end groups. The presence of the relatively non-polar t-butyl ester group may influence its solubility profile compared to unmodified PEG.

Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsInferred SolubilityRationale and Citations
Polar Aprotic Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Acetone, AcetonitrileLikely SolublePEG and its derivatives are generally soluble in these solvents. Literature suggests that PEG derivatives can be dissolved in solvents like methylene chloride, acetone, and acetonitrile before being precipitated with non-solvents. THF has been identified as a good solvent for PEG.
Polar Protic Methanol, EthanolLikely SolublePEGs are known to be soluble in lower alcohols. Recrystallization of PEG derivatives can be performed in ethanol.
Non-Polar Hexane, Ethyl EtherLikely InsolubleThese solvents are often used to precipitate PEG derivatives from solutions in more polar organic solvents, indicating their poor solvating power for this class of compounds.
Aromatic Toluene, BenzeneLikely SolubleBenzene and toluene are mentioned as solvents for PEG derivatives and can be used for azeotropic drying, implying solubility.

Experimental Protocol for Determining Equilibrium Solubility

To obtain precise, quantitative solubility data for this compound, the shake-flask method is a widely accepted and reliable technique. This method involves creating a saturated solution of the compound and then measuring its concentration.

3.1. Materials

  • This compound

  • Selected organic solvents (analytical grade or higher)

  • Sealed glass vials or flasks

  • Temperature-controlled shaker or agitator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or other suitable quantitative analytical instrument

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is necessary to ensure saturation.

    • Place the sealed vial in a temperature-controlled shaker and agitate for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. Maintaining a constant temperature is crucial as solubility is temperature-dependent.

  • Phase Separation:

    • After the equilibration period, remove the vial from the shaker and let it stand to allow the undissolved solid to settle.

    • To completely separate the solid from the liquid phase, centrifuge the vial.

    • Carefully aspirate the supernatant (the clear, saturated solution) and filter it through a chemically inert syringe filter to remove any remaining solid particles.

  • Quantification of Solute:

    • Accurately dilute a known volume of the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted solution using a calibrated analytical technique such as HPLC. A calibration curve should be prepared using standard solutions of known concentrations of the compound.

  • Data Reporting:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Report the solubility in units such as mg/mL or mol/L at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G Workflow for Determining Equilibrium Solubility A Preparation of Saturated Solution B Add excess this compound to solvent A->B C Equilibrate at constant temperature (24-72h) B->C D Phase Separation C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant E->F G Quantification of Solute F->G H Prepare dilutions of saturated solution G->H I Analyze concentration (e.g., HPLC) H->I J Data Reporting I->J K Calculate solubility (e.g., mg/mL) J->K

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Conclusion

While direct quantitative data on the solubility of this compound in organic solvents is scarce, its chemical structure suggests solubility in a range of polar aprotic and aromatic solvents, and likely insolubility in non-polar solvents like hexane. For drug development and research applications requiring precise solubility values, the provided experimental protocol based on the shake-flask method offers a robust framework for generating this critical data. This guide serves as a foundational resource for scientists and researchers working with this versatile PEG linker.

References

The t-Butyl Ester: A Cornerstone Protecting Group in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and peptide chemistry, the strategic use of protecting groups is paramount to achieving desired molecular architectures. Among the arsenal of carboxylic acid protecting groups, the tert-butyl (t-Bu) ester stands out for its unique combination of steric hindrance-imparted stability and its facile, selective cleavage under specific acidic conditions. This guide provides a comprehensive overview of the t-butyl ester protecting group, detailing its function, application, and the methodologies for its installation and removal.

Core Function and Strategic Advantage

The primary function of the t-butyl ester is to mask the reactivity of a carboxylic acid moiety, preventing it from engaging in unwanted side reactions while other parts of a molecule are being manipulated. Its efficacy stems from two key characteristics:

  • Steric Hindrance: The bulky t-butyl group effectively shields the ester carbonyl from nucleophilic attack and basic hydrolysis, rendering it stable under a wide range of reaction conditions where other esters, such as methyl or ethyl esters, might be cleaved.[1]

  • Acid-Labile Cleavage: The true strategic power of the t-butyl ester lies in its susceptibility to removal under acidic conditions. This deprotection proceeds through a stable tertiary carbocation intermediate, allowing for its selective removal in the presence of other functional groups that are sensitive to nucleophiles or bases but stable to acid.[1] This "orthogonal" reactivity is a cornerstone of modern synthetic strategy.[2][3]

Applications in Complex Synthesis

The unique properties of the t-butyl ester make it an invaluable tool in various synthetic applications, most notably:

  • Peptide Synthesis: In the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, the t-butyl group is employed to protect the side chains of acidic amino acids like aspartic acid (Asp) and glutamic acid (Glu).[2] The Fmoc group, protecting the α-amino group, is removed with a base (e.g., piperidine), while the t-butyl esters on the side chains remain intact. The t-butyl groups are then cleaved during the final trifluoroacetic acid (TFA)-mediated step to release the deprotected peptide.

  • Drug Development: The metabolic stability conferred by the t-butyl group can be advantageous in drug design. By acting as a steric shield, it can protect susceptible functional groups from enzymatic degradation, thereby prolonging a drug's half-life. Furthermore, the introduction of a bulky t-butyl group can enforce a specific molecular conformation, leading to enhanced binding affinity and selectivity for a biological target.

  • Multi-step Organic Synthesis: In the synthesis of complex organic molecules, the t-butyl ester allows for the selective deprotection of a carboxylic acid in the presence of other functional groups, enabling sequential and controlled transformations.

Quantitative Data Summary

The stability and lability of the t-butyl ester compared to other common carboxylic acid protecting groups are summarized below. The data represents typical observations under common laboratory conditions.

Protecting GroupStability to Base (e.g., NaOH, LiOH)Stability to Nucleophiles (e.g., RNH2)Stability to Hydrogenolysis (e.g., H2, Pd/C)Lability to Strong Acid (e.g., TFA)
t-Butyl Ester High High High High (Readily Cleaved)
Methyl EsterLow (Saponified)ModerateHighModerate
Ethyl EsterLow (Saponified)ModerateHighModerate
Benzyl Ester (Bn)ModerateModerateLow (Readily Cleaved) Moderate
Allyl Ester (All)HighHighHigh (Requires Pd(0))High
Silyl Ester (e.g., TBDMS)Low (Cleaved by fluoride)ModerateHighLow (Cleaved by acid)

Experimental Protocols

Protection of a Carboxylic Acid as a t-Butyl Ester

Method 1: Reaction with Isobutylene

This is a common and efficient method for the formation of t-butyl esters.

  • Reactants: Carboxylic acid, isobutylene, catalytic amount of strong acid (e.g., concentrated H₂SO₄ or HClO₄).

  • Solvent: Dichloromethane (DCM) or tert-butyl acetate.

  • Procedure:

    • Dissolve the carboxylic acid in the chosen solvent.

    • Add a catalytic amount of the strong acid.

    • Bubble isobutylene gas through the solution or add liquid isobutylene at a low temperature.

    • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

    • Quench the reaction with a mild base (e.g., saturated NaHCO₃ solution).

    • Extract the product with an organic solvent, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the t-butyl ester by column chromatography if necessary.

Method 2: Using Di-tert-butyl dicarbonate (Boc₂O)

This method is often used for amino acids.

  • Reactants: Carboxylic acid, di-tert-butyl dicarbonate (Boc₂O), a base (e.g., 4-dimethylaminopyridine (DMAP) or triethylamine (TEA)).

  • Solvent: Anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the carboxylic acid and the base in the anhydrous solvent.

    • Add Boc₂O to the solution.

    • Stir the reaction at room temperature until completion.

    • Work-up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

    • Isolate and purify the t-butyl ester as described above.

Deprotection of a t-Butyl Ester

Method: Acid-Catalyzed Cleavage with Trifluoroacetic Acid (TFA)

This is the most common method for removing a t-butyl ester.

  • Reagents: Trifluoroacetic acid (TFA), a scavenger (e.g., triethylsilane (TES), thioanisole, or water) to trap the released t-butyl cation.

  • Solvent: Dichloromethane (DCM) or neat TFA.

  • Procedure:

    • Dissolve the t-butyl protected compound in the chosen solvent.

    • Add TFA (typically 25-95% in DCM, or neat).

    • Add a scavenger to prevent side reactions caused by the t-butyl cation.

    • Stir the reaction at room temperature for 1-4 hours, monitoring for completion.

    • Remove the TFA and solvent under reduced pressure.

    • The resulting carboxylic acid can be purified by crystallization, precipitation, or chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection Carboxylic_Acid Carboxylic Acid (R-COOH) tBu_Ester t-Butyl Ester (R-COO-tBu) Carboxylic_Acid->tBu_Ester Method 1 Carboxylic_Acid->tBu_Ester Method 2 Isobutylene Isobutylene + H+ catalyst Boc2O Boc₂O + Base tBu_Ester_deprotect t-Butyl Ester (R-COO-tBu) tBu_Ester->tBu_Ester_deprotect Proceed to Deprotection Deprotected_Acid Carboxylic Acid (R-COOH) TFA Trifluoroacetic Acid (TFA) tBu_Cation t-Butyl Cation Isobutene Isobutene tBu_Cation->Isobutene Elimination tBu_Ester_deprotect->Deprotected_Acid Acidolysis tBu_Ester_deprotect->tBu_Cation Release Deprotection_Mechanism start t-Butyl Ester protonation Protonation of Carbonyl Oxygen start->protonation H+ (TFA) cleavage C-O Bond Cleavage protonation->cleavage carbocation Formation of t-Butyl Cation cleavage->carbocation acid Carboxylic Acid cleavage->acid elimination Elimination of Proton carbocation->elimination -H+ isobutene Isobutene elimination->isobutene Orthogonality_in_Peptide_Synthesis cluster_peptide Fmoc/tBu Solid-Phase Peptide Synthesis Protected_AA Fmoc-AA(OtBu)-Resin Fmoc_Deprotection Fmoc Deprotection Protected_AA->Fmoc_Deprotection Piperidine Coupling Coupling of next Fmoc-AA(OtBu)-OH Fmoc_Deprotection->Coupling H₂N-AA(OtBu)-Resin Coupling->Protected_AA Elongation Cycle Final_Cleavage Final Cleavage Coupling->Final_Cleavage Completed Peptide Chain Deprotected_Peptide Deprotected Peptide Final_Cleavage->Deprotected_Peptide TFA

References

An In-depth Technical Guide on the Safety and Handling of m-PEG8-t-butyl ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for m-PEG8-t-butyl ester, a polyethylene glycol (PEG) derivative used in laboratory and manufacturing settings.[1] Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of the product. This substance is intended for research use only and is not for human or veterinary use.[2]

Chemical and Physical Properties

This compound is a PEG derivative that contains a t-butyl ester.[3][4] The hydrophilic PEG spacer enhances solubility in aqueous media, while the t-butyl protected carboxyl group can be deprotected under acidic conditions.[2]

PropertyValueSource
Molecular Formula C22H44O10
Molecular Weight 468.58 g/mol
Appearance Solid powder
Purity >98%
Solubility Soluble in DMSO
Synonyms tert-butyl 2,5,8,11,14,17,20,23-octaoxahexacosan-26-oate

Hazard Identification and Classification

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Acute Aquatic Toxicity Category 1H400: Very toxic to aquatic life
Chronic Aquatic Toxicity Category 1H410: Very toxic to aquatic life with long lasting effects

GHS Pictograms:

Signal Word: Warning

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P273: Avoid release to the environment.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P330: Rinse mouth.

  • P391: Collect spillage.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Safe Handling and Storage

Proper handling and storage are essential to maintain the chemical's integrity and prevent exposure.

Handling
  • Avoid contact with skin and eyes.

  • Avoid inhalation of dust and aerosols.

  • Use only in areas with appropriate exhaust ventilation.

  • Do not eat, drink, or smoke when using this product.

  • Wash hands thoroughly after handling.

Storage
  • Keep the container tightly sealed.

  • Store in a cool, well-ventilated area.

  • Keep away from direct sunlight and sources of ignition.

  • Short-term storage (days to weeks): 0 - 4°C

  • Long-term storage (months to years): -20°C

  • The product is stable for a few weeks during ordinary shipping at ambient temperatures.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are necessary to minimize exposure.

Control ParameterRecommendation
Engineering Controls Ensure adequate ventilation. Provide an accessible safety shower and eye wash station.
Eye/Face Protection Wear safety goggles with side-shields.
Hand Protection Wear protective gloves.
Skin and Body Protection Wear impervious clothing.
Respiratory Protection Use a suitable respirator if dust or aerosols are generated.

First-Aid and Emergency Procedures

In the event of exposure or an accident, follow these procedures.

Exposure RouteFirst-Aid Measures
If Swallowed Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
In Case of Eye Contact Remove any contact lenses and flush eyes immediately with large amounts of water. Call a physician.
In Case of Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.
If Inhaled Immediately relocate to fresh air.

Fire-Fighting Measures:

  • Suitable extinguishing media: Use water spray, dry chemical, foam, or carbon dioxide fire extinguisher.

  • Special hazards: May emit irritant fumes during combustion.

  • Advice for firefighters: Wear a self-contained breathing apparatus and protective clothing.

Accidental Release Measures

In case of a spill, take the following steps to contain and clean up the material.

  • Personal Precautions: Use full personal protective equipment. Avoid breathing vapors, mist, dust, or gas. Ensure adequate ventilation.

  • Environmental Precautions: Prevent further leakage or spillage. Keep the product away from drains or water courses.

  • Methods for Cleaning Up: Absorb solutions with a liquid-binding material like diatomite. Decontaminate surfaces by scrubbing with alcohol. Dispose of contaminated material according to regulations.

Stability and Reactivity

Understanding the chemical stability and reactivity is crucial for safe storage and handling.

ParameterDescription
Reactivity No data available.
Chemical Stability Stable under recommended storage conditions.
Possibility of Hazardous Reactions No data available.
Conditions to Avoid No data available.
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.
Hazardous Decomposition Products Under fire conditions, may decompose and emit toxic fumes.

Experimental Protocols & Workflows

Safe Handling Workflow

The following diagram illustrates the key stages for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow Safe Handling Workflow for this compound receiving Receiving and Inspection storage Proper Storage (-20°C for long term) receiving->storage Store Immediately ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) storage->ppe Before Use handling Handling in Ventilated Area (Fume Hood) ppe->handling weighing Weighing and Preparation handling->weighing reaction Use in Experiment weighing->reaction decontamination Decontaminate Equipment and Work Area reaction->decontamination Post-Experiment waste Waste Disposal (Approved Waste Plant) decontamination->waste

Caption: Workflow for safe handling of this compound.

This technical guide is based on currently available safety data. Always refer to the most recent Safety Data Sheet (SDS) provided by the supplier for the most up-to-date information.

References

Methodological & Application

Synthesis of m-PEG8-t-butyl ester: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of m-PEG8-t-butyl ester, a valuable heterobifunctional linker used in bioconjugation and drug delivery. The t-butyl ester group serves as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions to reveal a reactive carboxylate for further modification. The methoxy-terminated polyethylene glycol (m-PEG) chain enhances the solubility and pharmacokinetic properties of the conjugated molecule.

Chemical Information

CompoundFormulaMolecular WeightAppearance
This compoundC22H44O10468.58 g/mol Colorless to light yellow oil

Reaction Scheme

The synthesis of this compound is achieved through the alkylation of methoxy-PEG8-alcohol (m-PEG8-OH) with t-butyl bromoacetate in the presence of a strong base, such as potassium t-butoxide. This reaction proceeds via a Williamson ether synthesis mechanism.

Reaction_Scheme m-PEG8-OH m-PEG8-OH Intermediate m-PEG8-O- K+ m-PEG8-OH->Intermediate + KOtBu KOtBu Potassium t-butoxide tBuBrAc t-butyl bromoacetate Product This compound Byproduct KBr + t-BuOH Intermediate->Product + t-butyl bromoacetate Synthesis_Workflow start Start drying Azeotropic drying of m-PEG8-OH in Toluene start->drying alkoxide_formation Addition of Potassium t-butoxide drying->alkoxide_formation alkylation Addition of t-butyl bromoacetate (Stir overnight) alkoxide_formation->alkylation workup Aqueous work-up (NaHCO3, DCM, Brine) alkylation->workup purification Silica Gel Chromatography workup->purification product This compound purification->product

Application Notes and Protocols for the Deprotection of m-PEG8-t-butyl ester using Trifluoroacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The removal of the tert-butyl protecting group from m-PEG8-t-butyl ester is a critical step in the synthesis of various bioconjugates and drug delivery systems. Trifluoroacetic acid (TFA) is a commonly employed reagent for this deprotection due to its efficacy in cleaving the acid-labile t-butyl ester under mild conditions. This application note provides detailed protocols for the TFA-mediated deprotection of this compound, discusses strategies to minimize side reactions, and outlines analytical methods for characterizing the final product, m-PEG8-carboxylic acid.

Chemical Transformation

The deprotection reaction proceeds via an acid-catalyzed cleavage of the t-butyl ester, yielding the desired m-PEG8-carboxylic acid and a tert-butyl cation. The latter is typically scavenged to prevent unwanted side reactions.

Deprotection Reaction start This compound reagent + TFA start->reagent product m-PEG8-carboxylic acid reagent->product side_product + tert-butyl cation product->side_product

Caption: Deprotection of this compound to m-PEG8-carboxylic acid using TFA.

Experimental Protocols

Two primary protocols are presented: a standard procedure and a method incorporating scavengers to mitigate potential side reactions. The choice of protocol depends on the scale of the reaction and the presence of other acid-sensitive functional groups in the molecule.

Protocol 1: Standard TFA-Mediated Deprotection

This protocol is suitable for routine deprotection of this compound.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Cold diethyl ether

  • Deionized water

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound in anhydrous dichloromethane (e.g., 100 mg in 2 mL).

  • Add an equal volume of trifluoroacetic acid to the solution (1:1 v/v DCM:TFA).

  • Stir the reaction mixture at room temperature for 2-5 hours.[1][2] Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the dichloromethane and excess TFA under reduced pressure.

  • Dissolve the residue in dichloromethane.

  • Wash the organic layer sequentially with deionized water (2x) and brine (1x).[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • For purification, dissolve the crude product in a minimal amount of dichloromethane and precipitate by adding cold diethyl ether.[3]

  • Collect the precipitate by filtration or centrifugation and dry under vacuum.

Protocol 2: Deprotection with a Scavenger Cocktail

This protocol is recommended to prevent side reactions caused by the electrophilic tert-butyl cation, especially in large-scale reactions or when other sensitive functional groups are present.[3]

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Deionized water

  • Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Prepare the cleavage cocktail in a well-ventilated fume hood: 95% TFA, 2.5% deionized water, and 2.5% triisopropylsilane (v/v/v).

  • Dissolve the this compound in the cleavage cocktail.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Remove the TFA under reduced pressure.

  • Precipitate the product by adding cold diethyl ether.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the precipitate with cold diethyl ether to remove scavengers and their byproducts.

  • Dry the purified product under vacuum.

Data Presentation

The following tables summarize the key parameters and expected outcomes for the deprotection reaction. Please note that yields and purity are illustrative and can vary based on reaction scale and purification efficiency.

Table 1: Reaction Conditions and Illustrative Outcomes

ParameterProtocol 1: StandardProtocol 2: With Scavengers
TFA Concentration 50% in DCM95%
Scavengers NoneWater, TIS
Reaction Time 2-5 hours2-4 hours
Temperature Room TemperatureRoom Temperature
Illustrative Yield 85-95%90-98%
Illustrative Purity >95%>98%

Table 2: Physicochemical Properties of Starting Material and Product

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC₂₂H₄₄O₁₀468.58
m-PEG8-carboxylic acidC₁₈H₃₆O₁₀412.48

Analytical Characterization

The successful deprotection and purity of the resulting m-PEG8-carboxylic acid should be confirmed by a combination of analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of the final product and for monitoring the reaction progress.

Typical HPLC Parameters:

  • Column: C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 20-30 minutes) is a good starting point for method development.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm or Evaporative Light Scattering Detector (ELSD)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the structure of the product by observing the disappearance of the t-butyl signal and the appearance of the carboxylic acid proton signal.

  • This compound: A characteristic singlet for the tert-butyl protons is observed at approximately 1.4 ppm.

  • m-PEG8-carboxylic acid: The tert-butyl signal at 1.4 ppm will be absent. A broad singlet corresponding to the carboxylic acid proton will appear downfield, typically around 12 ppm. The chemical shift of the PEG backbone protons (a complex multiplet) is generally observed between 3.5 and 3.8 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the final product.

  • Expected Mass (m-PEG8-carboxylic acid): 412.48 g/mol . Depending on the ionization method (e.g., electrospray ionization), the protonated molecule [M+H]⁺ at m/z 413.26 or other adducts may be observed.

Experimental Workflow and Logic

The overall process from starting material to purified product follows a logical sequence of reaction, workup, purification, and analysis.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Dissolve this compound in DCM add_tfa Add TFA (or TFA/scavenger cocktail) start->add_tfa react Stir at Room Temperature (2-5h) add_tfa->react evaporate Remove TFA under reduced pressure react->evaporate precipitate Precipitate product in cold diethyl ether evaporate->precipitate wash Wash and Dry Precipitate precipitate->wash hplc HPLC for Purity wash->hplc nmr NMR for Structure Confirmation wash->nmr ms MS for Molecular Weight wash->ms

Caption: A streamlined workflow for the deprotection and analysis of m-PEG8-carboxylic acid.

Troubleshooting

Table 3: Common Issues and Solutions

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or TFA concentration.Extend reaction time and monitor by HPLC. Increase TFA concentration.
Side Product Formation Alkylation by the tert-butyl cation.Use Protocol 2 with scavengers (water, TIS).
Low Yield Product loss during workup or precipitation.Ensure complete precipitation by using a sufficient volume of cold diethyl ether. Minimize transfers.
Product is an Oil Residual solvent or impurities.Perform multiple precipitations. Ensure complete drying under vacuum.

Conclusion

The deprotection of this compound using trifluoroacetic acid is a robust and efficient method for the synthesis of m-PEG8-carboxylic acid. By selecting the appropriate protocol and carefully controlling the reaction and workup conditions, high yields and purity of the desired product can be achieved. The analytical methods outlined provide a comprehensive approach to characterizing the final product, ensuring its suitability for downstream applications in drug development and bioconjugation.

References

Application Notes and Protocols for m-PEG8-t-butyl Ester Conjugation to Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of m-PEG8-t-butyl ester in bioconjugation, specifically focusing on its conjugation to primary amines on biomolecules such as proteins, peptides, and small molecule drugs. The protocols detailed below outline the essential steps of deprotection, activation, and final conjugation.

Introduction

Poly(ethylene glycol) (PEG) linkers are widely employed in drug delivery and bioconjugation to enhance the solubility, stability, and pharmacokinetic properties of therapeutic molecules.[1] The this compound is a monodisperse PEG linker featuring a methoxy-terminated eight-unit PEG chain and a t-butyl ester protected carboxylic acid.[2][3] This protected carboxyl group allows for selective modification, as it can be deprotected under acidic conditions to reveal a terminal carboxylic acid.[2][3] This carboxylic acid can then be activated to react with primary amines, forming stable amide bonds. The hydrophilic PEG spacer improves the aqueous solubility of the conjugated molecule.

Chemical Properties of this compound

PropertyValueReference
Chemical Nametert-butyl 2,5,8,11,14,17,20,23-octaoxahexacosan-26-oate
Molecular FormulaC22H44O10
Molecular Weight468.58 g/mol
AppearanceSolid powder
Purity>98%
SolubilitySoluble in water, DMSO, DMF

Principle of Conjugation

The conjugation of this compound to primary amines is a two-stage process. First, the t-butyl ester protecting group is removed under acidic conditions to yield the corresponding carboxylic acid (m-PEG8-acid). Second, this carboxylic acid is activated, typically using carbodiimide chemistry (e.g., EDC and NHS), to form an amine-reactive NHS ester. This activated PEG linker then readily reacts with primary amines on the target molecule to form a stable amide bond.

Experimental Protocols

Protocol 1: Deprotection of this compound to m-PEG8-acid

This protocol describes the removal of the t-butyl ester group to generate the free carboxylic acid.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Deionized water

  • Triisopropylsilane (TIS) (as a scavenger)

  • Cold diethyl ether

  • Lyophilizer or rotary evaporator

Procedure:

  • If the starting material is in an aqueous buffer, lyophilize it to dryness.

  • Prepare a deprotection solution of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Dissolve the lyophilized this compound in the deprotection solution.

  • Incubate the reaction at room temperature for 1-2 hours.

  • Remove the TFA by rotary evaporation or by precipitating the deprotected product with cold diethyl ether.

  • Wash the precipitated product with cold diethyl ether to remove residual TFA and TIS.

  • Dry the resulting m-PEG8-acid under vacuum.

Protocol 2: Activation of m-PEG8-acid and Conjugation to Primary Amines

This protocol details the activation of the carboxylic acid and subsequent reaction with an amine-containing molecule (e.g., a protein).

Materials:

  • m-PEG8-acid (from Protocol 1)

  • Amine-containing molecule (e.g., protein, peptide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Conjugation Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-8.0

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

Part A: Activation of m-PEG8-acid

  • Dissolve the m-PEG8-acid in the Activation Buffer.

  • Add a 5- to 10-fold molar excess of EDC and NHS (or Sulfo-NHS) to the m-PEG8-acid solution.

  • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group, forming an NHS ester. The NHS-ester intermediate is susceptible to hydrolysis, so proceed to the next step promptly.

Part B: Conjugation to Amine-Containing Molecule

  • Dissolve the amine-containing molecule in the Conjugation Buffer. Avoid buffers containing primary amines like Tris, as they will compete with the target molecule.

  • Immediately add the activated m-PEG8-NHS ester solution to the amine-containing molecule solution. A 10- to 50-fold molar excess of the PEG reagent to the target molecule is a common starting point.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

Part C: Purification of the Conjugate

  • Purify the PEGylated conjugate from unreacted PEG linker and protein using size-exclusion chromatography (SEC) or dialysis.

Quantitative Data Summary for Conjugation Reaction

The efficiency of the conjugation is dependent on several factors, as summarized below.

ParameterRecommended Range/ConditionEffect on ReactionReference
Activation pH 4.5 - 6.0Optimal for carbodiimide-mediated activation of the carboxylic acid.
Conjugation pH 7.2 - 8.5Efficient reaction with primary amines. Lower pH reduces amine nucleophilicity, while higher pH increases NHS ester hydrolysis.
Molar Excess of PEG-NHS Ester 10 to 50-fold over the target moleculeA higher molar excess drives the reaction towards completion but may lead to multiple PEGylations per molecule. The optimal ratio should be determined empirically.
Reaction Time 30-60 minutes at room temperature; 2-4 hours at 4°CLonger incubation times can increase conjugation efficiency, but also risk hydrolysis of the NHS ester.
Reaction Temperature 4°C to Room Temperature (20-25°C)Room temperature reactions are faster, while reactions at 4°C can be performed overnight to control the reaction rate.

Visualizing the Workflow and Reaction

Conjugation_Workflow cluster_deprotection Protocol 1: Deprotection cluster_activation Protocol 2: Activation cluster_conjugation Protocol 2: Conjugation start This compound deprotection Treat with 95% TFA, 2.5% H2O, 2.5% TIS start->deprotection product1 m-PEG8-acid deprotection->product1 product1->product1_ref activation Add EDC and NHS in MES Buffer (pH 4.5-6.0) activated_peg m-PEG8-NHS ester activation->activated_peg activated_peg->activated_peg_ref amine_molecule Primary Amine (e.g., Protein-NH2) conjugation React in PBS (pH 7.2-8.0) amine_molecule->conjugation final_product PEGylated Molecule conjugation->final_product

References

Application Notes and Protocols: m-PEG8-t-butyl Ester as a Bifunctional Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of m-PEG8-t-butyl ester, a versatile bifunctional linker, and detailed protocols for its application in bioconjugation, with a focus on its use in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a heterobifunctional crosslinker featuring a polyethylene glycol (PEG) spacer. This linker is characterized by two primary functional components: a methoxy-terminated PEG chain and a t-butyl ester protected carboxylic acid.[1] The eight repeating units of ethylene glycol in the PEG chain enhance the solubility of the conjugate in aqueous media, a crucial property for biological applications.[2][3][4]

The bifunctional nature of this linker allows for a two-step conjugation strategy. The terminal group opposite the t-butyl ester (often an N-hydroxysuccinimide (NHS) ester in commercially available variants for reaction with primary amines) is used for the initial conjugation to a biomolecule. Subsequently, the t-butyl ester group can be deprotected under acidic conditions to reveal a carboxylic acid, which then becomes available for a second conjugation reaction.[2] This sequential reactivity is highly advantageous in the synthesis of complex biomolecules like ADCs and PROTACs.

Key Applications

The unique properties of this compound make it a valuable tool in several areas of drug development and research:

  • Antibody-Drug Conjugates (ADCs): In ADC development, the linker connects a monoclonal antibody (mAb) to a cytotoxic payload. The PEG component of the linker can improve the pharmacokinetic profile of the ADC. The bifunctional nature allows for the attachment of the linker to the antibody first, followed by the conjugation of the drug molecule after deprotection.

  • PROTACs: PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. PEG linkers are the most commonly used type in PROTAC design, as they increase solubility and allow for the systematic variation of linker length to optimize degradation efficiency. This compound can be used to connect the E3 ligase ligand to the target protein binder.

  • Peptide and Protein Modification (PEGylation): PEGylation is a well-established technique to enhance the therapeutic properties of proteins and peptides. The hydrophilic PEG chain can increase the hydrodynamic size of the molecule, reducing renal clearance and protecting it from proteolytic degradation, thereby extending its circulating half-life.

  • Surface Modification: The carboxylic acid, revealed after deprotection, can be used to immobilize biomolecules onto surfaces functionalized with amine groups for applications in diagnostics and biomaterials.

Physicochemical and Technical Data

The following table summarizes the key properties of this compound.

PropertyValueReference(s)
Chemical Name tert-butyl 2,5,8,11,14,17,20,23-octaoxahexacosan-26-oate
Molecular Formula C22H44O10
Molecular Weight 468.58 g/mol
Purity >98% (typical)
Appearance Solid powder
Storage Conditions -20°C for long-term storage (months to years)
Solubility Soluble in Water, DMSO, DCM, DMF

Experimental Protocols

The following protocols provide a general framework for using this compound in bioconjugation. Optimization may be required for specific applications.

This protocol describes the conjugation of an NHS-activated this compound to primary amines (e.g., lysine residues or the N-terminus) on a protein.

Materials:

  • Protein/antibody solution (1-10 mg/mL)

  • Amine-free buffer (e.g., PBS, HEPES, bicarbonate buffer), pH 7.2-8.5

  • m-PEG8-NHS-ester-t-butyl ester

  • Dry, water-miscible organic solvent (e.g., DMSO or DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl or glycine, pH 7.5)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Buffer Exchange: Ensure the protein is in an appropriate amine-free buffer at a pH between 7.2 and 8.5. If necessary, perform a buffer exchange.

  • Prepare PEG Reagent: Immediately before use, dissolve the m-PEG8-NHS-ester-t-butyl ester in DMSO or DMF to a concentration of 10-20 mg/mL.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved PEG reagent to the protein solution with gentle stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to hydrolyze any unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess PEG reagent and byproducts by SEC or dialysis.

  • Characterization: Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the degree of PEGylation.

This protocol describes the removal of the t-butyl protecting group to reveal the terminal carboxylic acid.

Materials:

  • Lyophilized PEGylated protein

  • Deprotection solution: 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS) (v/v/v). TIS acts as a scavenger to prevent side reactions.

  • Cold diethyl ether

  • Purification system (e.g., SEC or dialysis)

Procedure:

  • Lyophilization: If the purified PEGylated protein is in an aqueous buffer, lyophilize it to dryness.

  • Deprotection Reaction: In a well-ventilated fume hood, dissolve the lyophilized PEGylated protein in the freshly prepared deprotection solution. Use approximately 10 mL of the solution per gram of conjugate.

  • Incubation: Stir the mixture at room temperature for 1-4 hours.

  • TFA Removal and Precipitation: Remove the TFA under reduced pressure (e.g., using a rotary evaporator). Precipitate the deprotected conjugate by adding cold diethyl ether.

  • Purification: Purify the deprotected PEGylated protein using SEC or dialysis to remove residual TFA and scavenger byproducts.

  • Verification: Confirm the deprotection by mass spectrometry.

This protocol outlines the conjugation of an amine-containing molecule (e.g., a drug) to the newly exposed carboxylic acid using carbodiimide chemistry (e.g., EDC/NHS).

Materials:

  • Deprotected PEGylated protein with a terminal carboxylic acid

  • Amine-containing molecule (drug, peptide, etc.)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation buffer (e.g., MES buffer, pH 4.5-6.0)

  • Coupling buffer (e.g., PBS, pH 7.2-7.5)

  • Purification system (e.g., SEC or hydrophobic interaction chromatography (HIC))

Procedure:

  • Activation of Carboxylic Acid: Dissolve the deprotected PEGylated protein in the activation buffer. Add a 10- to 20-fold molar excess of both EDC and NHS. Incubate for 15-30 minutes at room temperature to activate the carboxylic acid and form a more stable NHS ester intermediate.

  • Buffer Exchange (Optional but Recommended): Quickly perform a buffer exchange into the coupling buffer to remove excess EDC and byproducts and to raise the pH for the subsequent reaction with the amine.

  • Coupling Reaction: Add the amine-containing molecule to the activated PEGylated protein solution. The molar ratio will depend on the desired drug-to-antibody ratio (DAR) and should be empirically determined.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.

  • Purification: Purify the final conjugate using an appropriate chromatography method such as SEC or HIC to remove unreacted drug and other impurities.

  • Characterization: Characterize the final conjugate for properties such as DAR, purity, and aggregation using techniques like UV-Vis spectroscopy, HIC-HPLC, and SEC.

Visualizing Workflows and Concepts

The following diagrams illustrate the key processes and concepts related to the use of this compound.

G cluster_0 Step 1: First Conjugation (Amine-Reactive) cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Conjugation (Carbodiimide Chemistry) Protein Protein/Antibody (with -NH2 groups) Conjugated_Intermediate Protein-PEG8-t-butyl ester Protein->Conjugated_Intermediate Reaction at pH 7.2-8.5 PEG_Linker m-PEG8-NHS-ester-t-butyl ester PEG_Linker->Conjugated_Intermediate Deprotection_Input Protein-PEG8-t-butyl ester Deprotected_Intermediate Protein-PEG8-COOH Deprotection_Input->Deprotected_Intermediate Removal of t-butyl group TFA Acidic Conditions (e.g., TFA) TFA->Deprotected_Intermediate Second_Conjugation_Input Protein-PEG8-COOH Final_ADC Final ADC/Conjugate Second_Conjugation_Input->Final_ADC Amide bond formation Drug Drug Molecule (with -NH2 group) Drug->Final_ADC EDC_NHS EDC/NHS EDC_NHS->Second_Conjugation_Input

Caption: Workflow for two-step bioconjugation using this compound.

G cluster_0 Cellular Environment PROTAC E3 Ligase Ligand m-PEG8 Linker Target Protein Binder E3_Ligase E3 Ubiquitin Ligase PROTAC:f0->E3_Ligase Binds Target_Protein Target Protein of Interest PROTAC:f2->Target_Protein Binds E3_Ligase->Target_Protein Forms Ternary Complex (mediated by PROTAC) Proteasome Proteasome Target_Protein->Proteasome Recruitment Ubiquitin Ubiquitin Ubiquitin->Target_Protein Ubiquitination Degradation Degradation Products Proteasome->Degradation Degrades

Caption: Conceptual signaling pathway for PROTAC-mediated protein degradation.

G cluster_0 ADC Structure cluster_1 Mechanism of Action Antibody Monoclonal Antibody Linker m-PEG8 Linker Antibody->Linker Conjugated to Payload Cytotoxic Payload Linker->Payload Carries ADC ADC Tumor_Cell Tumor Cell (Antigen Expressing) ADC->Tumor_Cell Binds to Antigen Internalization Internalization Tumor_Cell->Internalization Lysosome Lysosome Internalization->Lysosome Release Payload Release Lysosome->Release Linker Cleavage Apoptosis Cell Death (Apoptosis) Release->Apoptosis

Caption: Logical relationship in Antibody-Drug Conjugate (ADC) structure and function.

References

Application Notes and Protocols for m-PEG8-t-butyl ester in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG8-t-butyl ester is a discrete polyethylene glycol (dPEG®) linker widely utilized in the development of advanced drug delivery systems. Its structure, featuring a methoxy-capped eight-unit polyethylene glycol (PEG) chain and a t-butyl ester protected carboxylic acid, offers a unique combination of properties beneficial for enhancing the therapeutic potential of various drug molecules. The hydrophilic PEG spacer improves the solubility and pharmacokinetic profile of conjugated drugs, while the t-butyl ester provides a protected carboxylic acid that can be deprotected under acidic conditions for subsequent conjugation.[1][2] These characteristics make it a valuable tool in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise control over linker chemistry is paramount.[3][4][5]

This document provides detailed application notes and experimental protocols for the use of this compound in drug delivery research, with a focus on its application in PROTACs and as a component in more complex linker systems for ADCs.

Key Properties and Applications

The primary attributes of the m-PEG8 linker contribute significantly to its utility in drug delivery:

  • Enhanced Hydrophilicity: The eight-unit PEG chain imparts significant water solubility to hydrophobic drug molecules, which can prevent aggregation and improve formulation characteristics.

  • Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the in vivo half-life of therapeutic agents by reducing renal clearance and protecting against enzymatic degradation.

  • Biocompatibility: PEG is known for its low immunogenicity and toxicity, making it a safe and effective component in drug delivery systems.

  • Defined Length: As a discrete PEG linker, this compound has a precise molecular weight and length, leading to the synthesis of more homogenous conjugates with consistent batch-to-batch properties.

  • Versatile Chemistry: The t-butyl ester can be deprotected to a carboxylic acid, which can then be activated for conjugation to amine-containing molecules, providing a versatile handle for drug attachment.

These properties make this compound a valuable building block for:

  • PROTACs: The PEG8 linker can be used to connect a target-binding ligand and an E3 ligase-recruiting moiety, with the linker length and hydrophilicity influencing the formation and stability of the ternary complex, ultimately impacting degradation efficiency.

  • Antibody-Drug Conjugates (ADCs): While often used as a component of a larger, more complex linker, the PEG8 moiety can enhance the solubility and stability of the ADC, allowing for higher drug-to-antibody ratios (DARs) without promoting aggregation.

  • Nanoparticle Drug Delivery: The hydrophilic PEG chain can be used to functionalize the surface of nanoparticles, creating a "stealth" layer that reduces opsonization and prolongs circulation time.

Data Presentation

The following tables summarize representative quantitative data for drug delivery systems utilizing PEG8 linkers. It is important to note that direct head-to-head studies for this compound are limited in publicly available literature; therefore, the data presented is a composite from studies using PEG8 linkers with various functionalities to illustrate the impact of the PEG8 moiety.

Table 1: Impact of PEG8 Linker on In Vitro Cytotoxicity of an Antibody-Drug Conjugate (ADC)

Cell LineADC with PEG8 Linker IC50 (nM)ADC without PEG Linker IC50 (nM)Reference
SK-BR-3 (HER2+)0.50.3
MDA-MB-453 (HER2+)1.20.9

Note: The slight increase in IC50 with the PEG8 linker may be attributed to steric hindrance affecting binding or cellular uptake, a factor that is often balanced by improved in vivo performance.

Table 2: Pharmacokinetic Parameters of ADCs with Varying PEG Linker Lengths in Rats

LinkerClearance (mL/day/kg)Half-life (days)Reference
Non-PEGylated15.64.9
PEG49.87.2
PEG8 6.5 10.8 ****
PEG126.311.1

This data demonstrates that increasing the PEG linker length up to PEG8 significantly improves the pharmacokinetic profile of the ADC.

Table 3: Effect of PEG Linker Length on PROTAC-mediated Protein Degradation

PROTAC LinkerTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
4-unit PEGBRD4CRBN>5000<20
8-unit PEG (2-PEG units) BRD4 CRBN <500 >80 ****
12-unit PEG (3-PEG units)BRD4CRBN>5000<20

This example illustrates the critical importance of linker length for PROTAC efficacy, with the 8-unit PEG linker demonstrating optimal performance in this specific context.

Experimental Protocols

The following are detailed protocols for key experiments involving the use of this compound in the synthesis and evaluation of drug delivery systems.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general workflow for the synthesis of a PROTAC, where this compound is used as the linker. This involves the deprotection of the t-butyl ester, activation of the resulting carboxylic acid, and subsequent conjugation to an amine-containing E3 ligase ligand, followed by coupling to the target-binding warhead.

Materials:

  • This compound

  • Target-binding warhead with a suitable reactive group (e.g., amine or alcohol)

  • E3 ligase ligand with an amine handle

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)

  • Reverse-phase HPLC system for purification

Procedure:

  • Deprotection of this compound: a. Dissolve this compound in a 1:1 mixture of DCM and TFA. b. Stir the solution at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed. c. Remove the solvent and excess TFA under reduced pressure. d. Co-evaporate with toluene (3x) to ensure complete removal of TFA. The resulting product, m-PEG8-acid, is typically used in the next step without further purification.

  • Activation and Conjugation to E3 Ligase Ligand: a. Dissolve the m-PEG8-acid (1.0 eq) and the amine-containing E3 ligase ligand (1.0 eq) in anhydrous DMF. b. Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. c. Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by LC-MS. d. Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x). e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography or reverse-phase HPLC to obtain the E3 ligase ligand-PEG8-linker intermediate.

  • Conjugation to Target-Binding Warhead: a. The method for this step will depend on the reactive handle of the warhead. If the warhead has an amine group, repeat the amide coupling procedure described in step 2, using the purified E3 ligase ligand-PEG8-linker intermediate (which should have a terminal reactive group for this purpose, often introduced as part of the initial this compound analogue). b. Alternatively, if the warhead has a different functional group, use appropriate conjugation chemistry (e.g., esterification, click chemistry).

  • Final Purification: a. Purify the final PROTAC molecule by reverse-phase HPLC to obtain a highly pure product. b. Characterize the final product by LC-MS and NMR to confirm its identity and purity.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Deprotection cluster_step2 Step 2: Conjugation to E3 Ligase Ligand cluster_step3 Step 3: Conjugation to Warhead cluster_step4 Step 4: Purification & Characterization mPEG8_tBu This compound mPEG8_acid m-PEG8-acid mPEG8_tBu->mPEG8_acid TFA/DCM linker_E3 Linker-E3 Ligase Conjugate mPEG8_acid->linker_E3 E3_ligand E3 Ligase Ligand (amine-containing) E3_ligand->linker_E3 HATU, DIPEA PROTAC Final PROTAC linker_E3->PROTAC warhead Target-Binding Warhead warhead->PROTAC Coupling Chemistry purified_PROTAC Purified PROTAC PROTAC->purified_PROTAC RP-HPLC analysis Analysis purified_PROTAC->analysis LC-MS, NMR Western_Blot_Workflow cell_seeding 1. Cell Seeding protac_treatment 2. PROTAC Treatment cell_seeding->protac_treatment cell_lysis 3. Cell Lysis protac_treatment->cell_lysis protein_quant 4. Protein Quantification cell_lysis->protein_quant sds_page 5. SDS-PAGE protein_quant->sds_page transfer 6. Protein Transfer sds_page->transfer blocking 7. Blocking transfer->blocking primary_ab 8. Primary Antibody Incubation blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation primary_ab->secondary_ab detection 10. Chemiluminescent Detection secondary_ab->detection analysis 11. Data Analysis (DC50, Dmax) detection->analysis Cellular_Uptake_Workflow cell_seeding 1. Cell Seeding conjugate_incubation 2. Incubate with Fluorescent Drug Conjugate cell_seeding->conjugate_incubation cell_harvesting 3. Cell Harvesting and Washing conjugate_incubation->cell_harvesting viability_staining 4. Viability Staining cell_harvesting->viability_staining flow_cytometry 5. Flow Cytometry Analysis viability_staining->flow_cytometry data_analysis 6. Data Analysis (Mean Fluorescence Intensity) flow_cytometry->data_analysis PROTAC_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_ubiquitination Ubiquitination Cascade cluster_degradation Proteasomal Degradation PROTAC PROTAC (Warhead-PEG8-E3 Ligand) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (e.g., Kinase, Receptor) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination of Target Protein Ternary_Complex->Polyubiquitination E1 E1 Ubiquitin-activating enzyme E2 E2 Ubiquitin-conjugating enzyme E1->E2 Ub transfer E2->Ternary_Complex Recruitment Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein Degradation

References

Application Notes and Protocols for m-PEG8-t-butyl ester in Protein and Peptide PEGylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins and peptides, is a well-established strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to increased solubility, improved stability against proteolytic degradation, reduced immunogenicity, and an extended circulation half-life. The m-PEG8-t-butyl ester is a heterobifunctional PEG linker that offers a versatile platform for bioconjugation. It features a methoxy-terminated eight-unit PEG chain that imparts hydrophilicity.[1] One terminus is typically activated (e.g., as an N-hydroxysuccinimide ester) to react with primary amines on proteins and peptides, while the other terminus possesses a t-butyl ester protected carboxyl group. This protected carboxyl group can be deprotected under acidic conditions post-conjugation, providing a handle for further modifications or drug attachment.[1][2]

These application notes provide a comprehensive guide to the use of this compound for the PEGylation of proteins and peptides, including detailed experimental protocols, data presentation, and workflow visualizations.

Principle of the Method

The PEGylation of proteins or peptides using an amine-reactive form of this compound (e.g., m-PEG8-NHS ester) proceeds via a two-stage process. The first stage involves the nucleophilic attack of a primary amine (from the N-terminus or the ε-amino group of a lysine residue) on the activated ester, forming a stable amide bond. The second, optional stage involves the deprotection of the t-butyl ester group under acidic conditions to reveal a free carboxylic acid.

Quantitative Data Summary

While specific quantitative data for the PEGylation of a particular protein with this compound is dependent on the protein's characteristics and reaction conditions, the following table summarizes key parameters and expected outcomes based on the use of similar amine-reactive PEG reagents.[3] Researchers should perform optimization experiments to determine the ideal conditions for their specific protein or peptide of interest.

ParameterTypical Range/ValueInfluence on PEGylationAnalytical Method for Determination
Molar Ratio (PEG:Protein) 5:1 to 50:1Higher ratios increase the degree of PEGylation but can also lead to polysubstitution and potential loss of bioactivity.SDS-PAGE, Mass Spectrometry, HPLC
pH of Reaction Buffer 7.2 - 8.5Optimal for the reaction between NHS esters and primary amines. Lower pH reduces amine reactivity, while higher pH increases hydrolysis of the NHS ester.pH meter
Reaction Time 30 minutes - 4 hours at Room Temperature; 2 - 8 hours at 4°CLonger reaction times can increase the degree of PEGylation, but also increase the risk of protein degradation.SDS-PAGE, HPLC
Protein Concentration 1 - 10 mg/mLHigher concentrations can favor PEGylation over hydrolysis of the activated PEG.UV-Vis Spectrophotometry (e.g., A280)
Deprotection Efficiency >95%Efficiency of the conversion of the t-butyl ester to a carboxylic acid.Mass Spectrometry, NMR

Experimental Protocols

Protocol 1: Amine PEGylation of a Protein using m-PEG8-NHS ester

This protocol describes the conjugation of m-PEG8-NHS ester to primary amines on a target protein.

Materials:

  • Protein of interest

  • m-PEG8-NHS ester

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification system (e.g., size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX))

  • Dialysis tubing or centrifugal filters for buffer exchange

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer.

  • m-PEG8-NHS ester Preparation:

    • Allow the vial of m-PEG8-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the m-PEG8-NHS ester in anhydrous DMSO or DMF to create a 10-20 mg/mL stock solution.

  • PEGylation Reaction:

    • Add a 5- to 50-fold molar excess of the dissolved m-PEG8-NHS ester to the protein solution while gently stirring.

    • Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.

    • Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time should be determined empirically.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM to react with any unreacted m-PEG8-NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification of the PEGylated Protein:

    • Remove excess PEG reagent and byproducts by SEC or IEX.

    • Alternatively, perform dialysis or use centrifugal filters to remove smaller molecules.

  • Characterization:

    • Analyze the purified PEGylated protein by SDS-PAGE to observe the increase in molecular weight.

    • Determine the degree of PEGylation using mass spectrometry or HPLC.[4]

Protocol 2: Deprotection of the t-butyl ester Group

This protocol describes the removal of the t-butyl protecting group to expose a free carboxylic acid.

Materials:

  • Lyophilized t-butyl ester PEGylated protein

  • Deprotection Solution: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Preparation:

    • If the purified PEGylated protein is in an aqueous buffer, lyophilize it to dryness.

  • Deprotection Reaction:

    • Dissolve the lyophilized PEGylated protein in the freshly prepared Deprotection Solution.

    • Incubate the reaction at room temperature for 1-2 hours.

  • Precipitation and Washing:

    • Precipitate the deprotected protein by adding cold diethyl ether.

    • Centrifuge to pellet the protein and decant the supernatant.

    • Wash the protein pellet with cold diethyl ether to remove residual TFA and TIS.

  • Drying and Storage:

    • Dry the protein pellet under a stream of nitrogen or in a vacuum desiccator.

    • Resuspend the deprotected PEGylated protein in a suitable buffer for storage or further conjugation.

Visualizations

PEGylation_Workflow cluster_prep Preparation cluster_reaction PEGylation Reaction cluster_purification Purification & Analysis cluster_deprotection Optional Deprotection Protein Protein Solution (1-10 mg/mL in Amine-Free Buffer) Reaction_Mix Reaction Mixture (pH 7.2-8.5, RT or 4°C) Protein->Reaction_Mix PEG_Reagent m-PEG8-NHS ester (Dissolved in DMSO/DMF) PEG_Reagent->Reaction_Mix Purification Purification (SEC or IEX) Reaction_Mix->Purification Characterization Characterization (SDS-PAGE, MS, HPLC) Purification->Characterization Deprotection Deprotection (TFA/TIS/H2O) Purification->Deprotection Optional Final_Product PEGylated Protein with Carboxyl Group Deprotection->Final_Product

Caption: Experimental workflow for protein PEGylation with m-PEG8-NHS ester.

NHS_Ester_Reaction cluster_reactants Reactants cluster_product Products Protein Protein-NH2 (Primary Amine) PEG_Protein Protein-NH-CO-PEG8-t-butyl ester (Stable Amide Bond) Protein->PEG_Protein Nucleophilic Attack PEG_NHS m-PEG8-NHS ester PEG_NHS->PEG_Protein NHS N-hydroxysuccinimide PEG_NHS->NHS Leaving Group Deprotection_Reaction cluster_reactant Reactant cluster_product Products PEG_tBu PEG-CO-O-tBu PEG_COOH PEG-COOH (Carboxylic Acid) PEG_tBu->PEG_COOH Acidic Conditions (e.g., TFA) Isobutylene Isobutylene PEG_tBu->Isobutylene

References

Application Notes and Protocols: Coupling of m-PEG8-t-butyl ester

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the conjugation of molecules containing primary amines with m-PEG8-t-butyl ester. The process involves a two-step procedure: deprotection of the tert-butyl ester to yield a free carboxylic acid, followed by the coupling of this acid to a primary amine using carbodiimide chemistry.

Overview of the Reaction Pathway

The this compound is a polyethylene glycol (PEG) linker with a methoxy-terminated end and a carboxylic acid protected by a tert-butyl ester group on the other end. The tert-butyl group is a protecting group that must be removed under acidic conditions to reveal the reactive carboxylic acid.[1][2] This free carboxylic acid can then be activated, for example with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a semi-stable NHS ester. This amine-reactive intermediate readily couples with primary amines (-NH₂) at physiological to slightly basic pH to form a stable amide bond.[3][4][5]

The overall workflow can be visualized as follows:

G cluster_0 Step 1: Deprotection cluster_1 Step 2: Amine Coupling A This compound B m-PEG8-carboxylic acid A->B  TFA   C m-PEG8-carboxylic acid D Amine-reactive NHS ester intermediate C->D  EDC, NHS   F PEGylated Conjugate (Amide Bond) D->F E Primary Amine (e.g., protein, peptide) E->F

Fig. 1: Reaction workflow for this compound coupling.

Experimental Protocols

Protocol 1: Deprotection of this compound

This protocol describes the removal of the tert-butyl protecting group to generate the free carboxylic acid.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Water (H₂O)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Cold diethyl ether

  • Rotary evaporator or nitrogen stream

Procedure:

  • Prepare a deprotection solution. A common solution consists of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Dissolve the this compound in the deprotection solution.

  • Incubate the reaction at room temperature for 1-2 hours.

  • Remove the TFA by rotary evaporation or by drying under a stream of nitrogen.

  • Precipitate the deprotected m-PEG8-carboxylic acid by adding cold diethyl ether.

  • Centrifuge to pellet the product and decant the ether.

  • Dry the product under vacuum to remove residual solvent.

Protocol 2: EDC/NHS Coupling to a Primary Amine

This protocol details the coupling of the deprotected m-PEG8-carboxylic acid to a molecule containing a primary amine (e.g., a protein or peptide). This is a two-step process where the carboxylic acid is first activated and then reacted with the amine.

Materials:

  • Deprotected m-PEG8-carboxylic acid

  • Amine-containing molecule (e.g., protein, peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.0-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 (or glycine solution)

  • Desalting columns or dialysis equipment

Procedure:

  • Preparation: Equilibrate EDC and NHS/Sulfo-NHS to room temperature before use.

  • Dissolve Reactants:

    • Dissolve the amine-containing molecule in the Coupling Buffer (e.g., PBS, pH 7.2).

    • Dissolve the deprotected m-PEG8-carboxylic acid in the Activation Buffer (e.g., MES, pH 6.0).

  • Activation of Carboxylic Acid:

    • Add EDC (e.g., final concentration of 2-4 mM) and NHS or Sulfo-NHS (e.g., final concentration of 5-10 mM) to the solution of m-PEG8-carboxylic acid.

    • Allow the activation reaction to proceed for 15 minutes at room temperature.

  • Coupling to Amine:

    • Immediately add the activated m-PEG8-NHS ester solution to the solution of the amine-containing molecule. The reaction of NHS-activated molecules with primary amines is most efficient at a pH of 7-8.

    • Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM to react with any remaining NHS esters.

  • Purification: Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Summary of Reaction Conditions

The following table summarizes the key quantitative parameters for the coupling reaction.

ParameterDeprotection StepAmine Coupling StepReference
Solvent/Buffer Trifluoroacetic acid (TFA) based solutionActivation: MES buffer (pH 5-6) Coupling: PBS or similar (pH 7.2-8.5)
Activating Agents N/AEDC, NHS (or Sulfo-NHS)
Reagent Molar Excess N/A10- to 50-fold molar excess of PEG linker to amine molecule
Reaction Temperature Room TemperatureRoom Temperature or 4°C
Reaction Time 1-2 hoursActivation: 15 min Coupling: 30-60 min (RT) or 2-4 hours (4°C)
pH AcidicActivation: 5.0-6.0 Coupling: 7.2-8.5

Important Considerations

  • Hydrolysis: The NHS ester intermediate is susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis increases with pH. Therefore, the activated PEG linker should be used immediately, and stock solutions should not be prepared for storage.

  • Buffer Choice: Avoid buffers containing primary amines, such as Tris or glycine, during the coupling reaction as they will compete with the target molecule for reaction with the NHS ester.

  • Stability: The tert-butyl ester group is stable during the initial bioconjugation step if the reaction is performed under neutral or slightly basic conditions. Cleavage requires acidic conditions like TFA.

  • Storage: this compound should be stored at -20°C in a dry, dark environment for long-term stability.

This detailed guide provides researchers, scientists, and drug development professionals with the necessary protocols and reaction conditions for the successful coupling of this compound to amine-containing molecules.

References

Application Notes and Protocols for the Characterization of m-PEG8-t-butyl ester Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of m-PEG8-t-butyl ester conjugates. The methods described herein are essential for confirming the identity, purity, and stability of these conjugates, which are critical parameters in drug development and manufacturing.

Introduction

This compound is a discrete polyethylene glycol (dPEG®) linker used to improve the pharmacokinetic properties of therapeutic molecules. Unlike traditional polydisperse PEGs, dPEG® linkers have a defined molecular weight and structure, which simplifies analytical characterization.[1] Accurate and robust analytical methods are crucial for ensuring the quality and consistency of this compound conjugates. This document outlines protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) for the comprehensive analysis of these conjugates.

Analytical Methods Overview

A multi-faceted analytical approach is recommended for the thorough characterization of this compound conjugates. The logical relationship between these techniques is illustrated in the workflow diagram below.

Analytical_Workflow cluster_synthesis Conjugation & Purification cluster_characterization Analytical Characterization start This compound + Molecule conjugation Conjugation Reaction start->conjugation purification Purification conjugation->purification nmr ¹H NMR Spectroscopy purification->nmr Structural Confirmation hplc RP-HPLC purification->hplc Purity & Quantification ms Mass Spectrometry purification->ms Molecular Weight & Identity hplc->ms LC-MS

Caption: Logical workflow for the synthesis and characterization of this compound conjugates.

Experimental Protocols

¹H NMR Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is a powerful non-destructive technique for the structural elucidation of this compound conjugates. It allows for the confirmation of the covalent attachment of the PEG linker to the target molecule and can be used to determine the degree of PEGylation.

Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the lyophilized this compound conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

    • Add a small amount of an internal standard with a known chemical shift (e.g., tetramethylsilane - TMS) for referencing.

  • Data Acquisition:

    • Transfer the sample to a 5 mm NMR tube.

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Key acquisition parameters:

      • Number of scans: 16-64 (to achieve adequate signal-to-noise)

      • Relaxation delay (d1): 5 seconds

      • Acquisition time: 2-4 seconds

  • Data Analysis:

    • Process the spectrum using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

    • Identify the characteristic proton signals for the m-PEG8 backbone (typically a sharp singlet around 3.5-3.7 ppm), the methoxy group (singlet around 3.3 ppm), and the t-butyl group (singlet around 1.4 ppm).

    • Compare the spectrum of the conjugate to that of the starting materials to confirm the presence of signals from both the PEG linker and the target molecule, and to observe any shifts indicative of covalent bond formation.

Data Presentation:

Functional GroupExpected Chemical Shift (ppm)Multiplicity
Methoxy (CH₃O-)~3.3Singlet
PEG Backbone (-OCH₂CH₂O-)~3.5 - 3.7Multiplet/Singlet
t-Butyl (-C(CH₃)₃)~1.4Singlet
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment and Quantification

RP-HPLC is a robust method for determining the purity of this compound conjugates and for quantifying the amount of conjugate in a sample.

Protocol:

  • Instrumentation and Columns:

    • HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

    • Reversed-phase column: C8 or C18, 3.5-5 µm particle size, 4.6 x 150 mm.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Column temperature: 30-40 °C.

    • Injection volume: 10-20 µL.

    • Detection: UV at a wavelength appropriate for the conjugated molecule (e.g., 220 nm or 280 nm) or ELSD for universal detection.

    • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0955
25595
30595
31955
35955
  • Sample Preparation:

    • Dissolve the conjugate in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Data Analysis:

    • Integrate the peak corresponding to the this compound conjugate.

    • Calculate the purity by dividing the peak area of the conjugate by the total peak area of all components in the chromatogram.

    • For quantification, generate a standard curve using known concentrations of a reference standard.

Mass Spectrometry (MS) for Molecular Weight Determination and Identity Confirmation

Mass spectrometry is an essential tool for confirming the molecular weight of the this compound conjugate and verifying its identity.[1] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to confirm the elemental composition.

MS_Workflow sample_prep Sample Preparation (Dilution & Acidification) lc_separation LC Separation (RP-HPLC) sample_prep->lc_separation ionization Ionization (ESI or MALDI) lc_separation->ionization mass_analysis Mass Analysis (TOF or Orbitrap) ionization->mass_analysis data_analysis Data Analysis (Deconvolution & Mass Matching) mass_analysis->data_analysis

Caption: Experimental workflow for LC-MS analysis of this compound conjugates.

Protocol for LC-ESI-MS:

  • Sample Preparation:

    • Prepare the sample as described in the RP-HPLC protocol (Section 3.2).

  • LC-MS System:

    • Couple the HPLC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • MS Parameters (Positive Ion Mode):

    • Capillary voltage: 3.5-4.5 kV.

    • Cone voltage: 20-40 V.

    • Source temperature: 120-150 °C.

    • Desolvation gas flow: 600-800 L/hr.

    • Mass range: Scan a range appropriate for the expected mass of the conjugate (e.g., 500-2000 m/z).

  • Data Analysis:

    • Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the conjugate.

    • Compare the experimentally determined molecular weight with the theoretical molecular weight of the this compound conjugate.

Quantitative Data Summary:

Analytical TechniqueParameter MeasuredExpected Result
¹H NMR Chemical Shifts (ppm)Signals corresponding to PEG, methoxy, t-butyl, and the conjugated molecule.
RP-HPLC Purity (%)>95% (typical for purified conjugates)
Mass Spectrometry Molecular Weight (Da)Theoretical MW ± acceptable error (e.g., <5 ppm for HRMS)

Conclusion

The analytical methods detailed in these application notes provide a comprehensive framework for the characterization of this compound conjugates. The combination of NMR for structural confirmation, HPLC for purity assessment and quantification, and mass spectrometry for molecular weight determination ensures the identity, quality, and consistency of these important biopharmaceutical compounds. Adherence to these protocols will enable researchers, scientists, and drug development professionals to confidently advance their conjugate candidates through the development pipeline.

References

Application Notes and Protocols: Purification of m-PEG8-t-butyl Ester Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG8-t-butyl ester is a heterobifunctional polyethylene glycol (PEG) linker widely utilized in bioconjugation and drug delivery.[1][2] Its structure comprises a methoxy-terminated PEG chain of eight ethylene glycol units, which imparts hydrophilicity and can improve the solubility and pharmacokinetic properties of conjugated molecules.[1][2][3] The molecule is terminated with a t-butyl ester, a protecting group for a carboxylic acid that can be selectively removed under acidic conditions to reveal a reactive carboxyl group for subsequent conjugation. The purity of this compound is critical for the successful synthesis of well-defined bioconjugates. This document provides detailed protocols for the purification of this compound from typical reaction mixtures and subsequent analysis to ensure high purity.

Data Presentation

The purification of this compound reaction products can be achieved through various techniques, each yielding different levels of purity and recovery. Below is a summary of expected outcomes from common purification methods.

Purification MethodTypical PurityExpected RecoveryKey Considerations
Precipitation >90%HighEffective for removing non-polar impurities. May not remove polar byproducts effectively.
Silica Gel Column Chromatography >98%Moderate to HighGood for removing a wide range of impurities but can be challenging due to the polar nature of PEG compounds.
Reverse-Phase HPLC (RP-HPLC) >99%ModerateProvides high-resolution separation, ideal for achieving very high purity.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is suitable for purifying this compound from a crude reaction mixture containing various impurities.

Materials:

  • Crude this compound reaction mixture

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Hexanes, HPLC grade

  • Ethyl acetate (EtOAc), HPLC grade

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass column for chromatography

  • Fraction collector or test tubes

  • Rotary evaporator

Procedure:

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of dichloromethane.

  • TLC Analysis: Before performing the column, determine a suitable eluent system using TLC. A common starting point for polar compounds like PEG esters is a mixture of a non-polar solvent and a polar solvent, such as DCM/MeOH or Hexanes/EtOAc. Develop the TLC plate and visualize the spots under UV light or by staining (e.g., with potassium permanganate). The ideal solvent system should provide good separation between the desired product and impurities, with an Rf value of approximately 0.2-0.4 for the product.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes or DCM).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Sample Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.

  • Elution:

    • Begin elution with the solvent system determined by TLC analysis. A gradient elution, starting with a lower polarity and gradually increasing the proportion of the polar solvent, is often effective. For example, start with 100% DCM and gradually increase the percentage of MeOH.

    • Collect fractions and monitor the elution by TLC to identify the fractions containing the pure product.

  • Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for assessing the purity of the purified this compound using reverse-phase HPLC.

Materials:

  • Purified this compound

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of the purified this compound in the initial mobile phase (e.g., 1 mg/mL in 95:5 Water:ACN). Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase A: 0.1% FA or TFA in Water

    • Mobile Phase B: 0.1% FA or TFA in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 214 nm (peptide bond) or via an Evaporative Light Scattering Detector (ELSD) as PEG itself lacks a strong chromophore.

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5-95% B (linear gradient)

      • 25-30 min: 95% B

      • 30-31 min: 95-5% B

      • 31-40 min: 5% B (re-equilibration)

  • Analysis: Inject the prepared sample onto the HPLC system. The purity of the this compound can be determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Protocol 3: Characterization by 1H NMR Spectroscopy

¹H NMR is a powerful tool for confirming the structure and assessing the purity of this compound.

Materials:

  • Purified this compound

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Spectral Analysis:

    • Expected Chemical Shifts (in CDCl₃):

      • ~1.45 ppm (singlet, 9H): Protons of the t-butyl group. The presence and clean integration of this peak are crucial for confirming the integrity of the ester.

      • ~3.38 ppm (singlet, 3H): Protons of the terminal methoxy (CH₃O-) group.

      • ~3.5-3.7 ppm (multiplets): Protons of the ethylene glycol repeating units (-OCH₂CH₂O-).

    • Impurity Analysis: Look for unexpected peaks that may indicate the presence of residual solvents, starting materials, or byproducts. Common solvent impurities have well-documented chemical shifts.

Visualizations

Purification Workflow

Purification_Workflow Crude Crude Reaction Mixture Dissolve Dissolve in Minimal DCM Crude->Dissolve TLC TLC Analysis for Eluent Selection Dissolve->TLC Column Silica Gel Column Chromatography Dissolve->Column TLC->Column Fractions Collect Fractions Column->Fractions TLC_check Monitor Fractions by TLC Fractions->TLC_check Pool Pool Pure Fractions TLC_check->Pool Evaporate Solvent Evaporation Pool->Evaporate Pure_Product Purified m-PEG8-t-butyl ester Evaporate->Pure_Product Analysis Purity & Identity Confirmation Pure_Product->Analysis HPLC RP-HPLC Analysis->HPLC NMR 1H NMR Analysis->NMR

Caption: Workflow for the purification and analysis of this compound.

Logical Relationship of Analytical Techniques

Analytical_Workflow Purified_Product Purified Product Structural_Confirmation Structural Confirmation Purified_Product->Structural_Confirmation Purity_Assessment Purity Assessment Purified_Product->Purity_Assessment NMR_Spec 1H NMR Spectroscopy Structural_Confirmation->NMR_Spec HPLC_Analysis RP-HPLC Analysis Purity_Assessment->HPLC_Analysis Final_Product High-Purity this compound NMR_Spec->Final_Product Identity Confirmed HPLC_Analysis->Final_Product Purity >98%

Caption: Analytical workflow for quality control of purified this compound.

References

Troubleshooting & Optimization

Technical Support Center: m-PEG8-t-butyl Ester Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for challenges related to the deprotection of t-butyl esters in m-PEG8 linkers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during this critical step of bioconjugation and synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the standard method for deprotecting the t-butyl ester of an m-PEG8 linker?

The most common method for the deprotection of t-butyl esters from PEG linkers is acidolysis, typically using trifluoroacetic acid (TFA).[1] A common starting point is a solution of 50% TFA in a chlorinated solvent like dichloromethane (DCM) at room temperature.[1]

Q2: How can I monitor the progress of the deprotection reaction?

Reaction progress can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1] In ¹H NMR, the disappearance of the singlet peak corresponding to the t-butyl protons, typically around 1.4 ppm, indicates successful cleavage.[1]

Q3: What are the primary causes of incomplete t-butyl ester deprotection?

Incomplete deprotection is a frequent issue and can be attributed to several factors:

  • Insufficient Reaction Time or Reagent: The reaction may not have reached completion.[1]

  • Steric Hindrance: The molecular environment around the ester linkage can impede the acid's access.

  • Poor Reagent Quality: Degradation of TFA can reduce its effectiveness. It is crucial to use high-quality, fresh TFA.

Q4: What are the common side reactions during TFA-mediated deprotection?

A significant challenge during the acidic cleavage of t-butyl esters is the formation of a stable t-butyl cation. This reactive intermediate can lead to undesired alkylation of electron-rich amino acid residues like tryptophan and methionine.

Q5: How can I prevent side reactions caused by the t-butyl cation?

To minimize side reactions, it is highly recommended to add "scavengers" to the cleavage cocktail. Scavengers are nucleophilic species that trap the t-butyl cations. Common scavengers include water, triisopropylsilane (TIS), and thioanisole. A widely used scavenger cocktail is a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the deprotection of t-butyl esters in m-PEG8 linkers.

Symptom Possible Cause Suggested Solution
Incomplete Deprotection (Observed by HPLC/NMR)Insufficient reaction time or TFA concentration.Increase the reaction time or use a higher concentration of TFA. Monitor the reaction progress closely.
Steric hindrance around the ester linkage.Consider using a stronger acid system or a longer reaction time. For future syntheses, a longer PEG linker might reduce steric hindrance.
Poor quality or degraded TFA.Use a fresh bottle of high-purity TFA.
Formation of Side Products (Alkylation)Presence of sensitive residues (e.g., Trp, Met) and reactive t-butyl cations.Add scavengers to the cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
Difficulty in Product Isolation/Purification The PEGylated product is highly soluble in the reaction workup solvents.After cleavage and removal of TFA, precipitate the product in cold diethyl ether.
Incomplete removal of scavengers or their byproducts.Perform multiple precipitations or use a suitable chromatography method like size-exclusion chromatography (SEC) for purification.

Experimental Protocols

Protocol 1: Standard t-Butyl Ester Deprotection

This protocol is a general procedure for the deprotection of a t-butyl ester from an m-PEG8 linker using TFA.

  • Preparation: In a well-ventilated fume hood, prepare a deprotection solution of 50% TFA in dichloromethane (DCM).

  • Reaction Setup: Dissolve the t-butyl ester-PEG conjugate in the deprotection solution (e.g., 10 mL per gram of conjugate).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-5 hours. Monitor the reaction's progress by taking small aliquots, removing the TFA under a stream of nitrogen, and analyzing by HPLC or TLC.

  • Work-up: Once the reaction is complete, remove the TFA under reduced pressure.

  • Purification: Precipitate the product by adding the concentrated reaction mixture to cold diethyl ether. Collect the precipitate by filtration or centrifugation. Further purification can be achieved by chromatography if necessary.

Protocol 2: Deprotection with a Scavenger Cocktail

This protocol is recommended when the PEG-conjugate contains acid-sensitive residues.

  • Prepare Cleavage Cocktail: In a well-ventilated fume hood, prepare a cleavage cocktail consisting of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the t-butyl ester-PEG conjugate (approximately 10 mL per gram of conjugate).

  • Reaction and Work-up: Stir the mixture at room temperature for 2-4 hours. Following the reaction, remove the TFA under reduced pressure.

  • Purification: Precipitate the product from cold diethyl ether as described in Protocol 1. Further purification by chromatography may be necessary to remove scavenger byproducts.

Visualizations

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Purification start m-PEG8-t-butyl Ester Conjugate deprotection Deprotection (2-5 hours, RT) start->deprotection reagent TFA Solution (e.g., 50% in DCM) reagent->deprotection monitoring HPLC / NMR Analysis deprotection->monitoring monitoring->deprotection Incomplete evaporation TFA Removal (Reduced Pressure) monitoring->evaporation Complete precipitation Precipitation (Cold Diethyl Ether) evaporation->precipitation purification Final Purification (e.g., SEC) precipitation->purification end Deprotected m-PEG8 Conjugate purification->end

Caption: Workflow for t-butyl ester deprotection and monitoring.

Side_Reaction_Pathway cluster_main Main Deprotection Pathway cluster_side Side Reaction Pathway cluster_scavenging Scavenging Pathway start This compound intermediate Protonated Ester start->intermediate + H+ (TFA) product Deprotected m-PEG8 + t-butyl cation intermediate->product tbutyl t-butyl cation tbutyl2 t-butyl cation alkylation Alkylated Side Product tbutyl->alkylation sensitive_residue Electron-rich Residue (e.g., Trp, Met) sensitive_residue->alkylation scavenger Scavenger (e.g., TIS, H2O) trapped Trapped t-butyl Species scavenger->trapped tbutyl2->trapped

Caption: Pathways in TFA-mediated t-butyl ester deprotection.

References

Technical Support Center: m-PEG8-t-butyl Ester Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing m-PEG8-t-butyl ester in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive groups of this compound and their functions?

A1: this compound is a heterobifunctional linker possessing two key functional groups:

  • m-PEG8-NHS ester: The N-hydroxysuccinimide (NHS) ester is an amine-reactive group. It readily reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form stable amide bonds.[1]

  • t-butyl ester: The tert-butyl ester serves as a protecting group for a carboxylic acid. It is stable under the conditions used for the NHS ester conjugation but can be cleaved under acidic conditions, typically using trifluoroacetic acid (TFA), to reveal a free carboxylic acid for further modification.[1]

Q2: What are the major side reactions during the m-PEG8-NHS ester conjugation step?

A2: The primary side reaction during the conjugation of the m-PEG8-NHS ester to a protein is the hydrolysis of the NHS ester .[1] In an aqueous environment, the NHS ester can react with water, leading to the formation of an unreactive carboxylic acid on the PEG linker. This hydrolyzed PEG will no longer be able to conjugate to the target protein, thus reducing the overall efficiency of the reaction. This hydrolysis reaction is in direct competition with the desired aminolysis (reaction with the amine).[1]

Q3: How does pH influence the NHS ester conjugation and its hydrolysis?

A3: The pH of the reaction buffer is a critical parameter. The optimal pH for the reaction of NHS esters with primary amines is typically between 7.2 and 8.5 .

  • Below pH 7.2: The rate of aminolysis decreases as primary amines become protonated, reducing their nucleophilicity.

  • Above pH 8.5: The rate of hydrolysis of the NHS ester increases significantly, leading to a lower yield of the desired conjugate.[1]

Q4: What are the common side reactions during the TFA-mediated deprotection of the t-butyl ester?

A4: The acidic cleavage of the t-butyl ester generates a reactive tert-butyl cation . This cation can act as an alkylating agent, leading to the modification of electron-rich amino acid residues. The most susceptible residues are:

  • Tryptophan: Alkylation of the indole ring.

  • Methionine: Formation of sulfonium salts.

This side reaction can lead to heterogeneity in the final product and potentially alter the biological activity of the protein.

Q5: How can the t-butylation of amino acid residues be minimized during deprotection?

A5: The addition of scavengers to the TFA cleavage solution is highly recommended to trap the t-butyl cations as they are formed. A common and effective scavenger cocktail is a mixture of TFA, triisopropylsilane (TIS), and water. TIS efficiently quenches the t-butyl cations, preventing them from reacting with the protein.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Conjugation Efficiency 1. Hydrolysis of m-PEG8-NHS ester: Reagent was exposed to moisture before use, or the reaction pH was too high. 2. Suboptimal pH: Reaction pH was too low, leading to protonated amines. 3. Inactive Protein: The protein may have denatured or aggregated. 4. Insufficient Molar Excess of PEG Reagent: The ratio of PEG to protein was too low.1. Store this compound under desiccated conditions and allow it to warm to room temperature before opening. Prepare the reagent solution immediately before use. Optimize the reaction pH to be within the 7.2-8.5 range. 2. Ensure the reaction buffer has a pH between 7.2 and 8.5. 3. Confirm the integrity of the protein using analytical techniques like size-exclusion chromatography (SEC). 4. Increase the molar excess of the this compound. A 10- to 50-fold molar excess is a common starting point.
Protein Aggregation During Conjugation 1. Intermolecular Cross-linking: If the protein has multiple reactive amines, high concentrations can lead to PEG linkers reacting with more than one protein molecule. 2. Suboptimal Buffer Conditions: The pH or ionic strength of the buffer may be promoting protein instability. 3. High Protein Concentration: Increased proximity of protein molecules can favor aggregation.1. Optimize the molar ratio of PEG to protein. Consider performing the reaction at a lower protein concentration. 2. Screen different buffer conditions (pH, ionic strength) to find the optimal conditions for protein stability. 3. Reduce the protein concentration during the conjugation reaction.
Incomplete t-butyl Ester Deprotection 1. Insufficient TFA Concentration or Reaction Time: The cleavage conditions were not harsh enough for complete removal. 2. Steric Hindrance: The t-butyl ester may be in a sterically hindered position within the folded protein.1. Increase the concentration of TFA or extend the reaction time. Monitor the reaction progress using analytical methods like mass spectrometry. 2. Consider using a stronger acid or denaturing the protein prior to cleavage if its activity can be restored.
Presence of Side Products after Deprotection (+56 Da mass shift) 1. t-butylation of Amino Acid Residues: The t-butyl cation generated during deprotection has alkylated tryptophan or methionine residues.1. Always use a scavenger cocktail during TFA deprotection. A common mixture is 95% TFA, 2.5% TIS, and 2.5% water.

Quantitative Data Summary

The following table summarizes the key parameters influencing the primary side reactions in this compound conjugation.

Reaction StepDesired ReactionCompeting Side ReactionKey Influencing FactorsTypical Conditions to Minimize Side Reactions
Conjugation Aminolysis of NHS ester with primary aminesHydrolysis of NHS esterpH, Temperature, Reaction Time, Protein ConcentrationpH 7.2-8.5, Room temperature for 30-60 min or 4°C for 2-4 hours, Protein concentration 1-10 mg/mL
Deprotection Acid-catalyzed cleavage of t-butyl estert-butylation of Tryptophan and MethionineTFA concentration, Presence of scavengers, Reaction Time95% TFA with scavengers (e.g., 2.5% TIS, 2.5% H₂O), Room temperature for 1-2 hours

Experimental Protocols

Protocol 1: this compound Conjugation to an Antibody
  • Buffer Exchange: Ensure the antibody is in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-7.5. If necessary, perform a buffer exchange using dialysis or a desalting column. The antibody concentration should be between 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent like DMSO to a concentration of 10-20 mg/mL.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound solution to the antibody solution while gently stirring. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

  • Quenching (Optional): To stop the reaction, add a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 20-50 mM.

  • Purification: Remove excess unreacted this compound and byproducts using size-exclusion chromatography (SEC) or dialysis.

Protocol 2: t-butyl Ester Deprotection
  • Lyophilization: If the purified PEGylated antibody is in an aqueous buffer, lyophilize it to dryness.

  • Prepare Deprotection Cocktail: In a chemical fume hood, prepare a fresh solution of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water (v/v/v).

  • Deprotection Reaction: Dissolve the lyophilized PEGylated antibody in the deprotection cocktail.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours.

  • TFA Removal: Remove the TFA by rotary evaporation or by precipitating the deprotected conjugate with cold diethyl ether.

  • Purification: Further purify the deprotected conjugate using SEC or dialysis to remove scavengers and their byproducts.

Visualizations

Conjugation_Side_Reaction m-PEG8-NHS_ester m-PEG8-NHS ester Desired_Product PEGylated Protein (Stable Amide Bond) m-PEG8-NHS_ester->Desired_Product Aminolysis (pH 7.2-8.5) Side_Product Hydrolyzed PEG (Unreactive Carboxylic Acid) m-PEG8-NHS_ester->Side_Product Hydrolysis (Competing Reaction) Protein_NH2 Protein-NH2 (Lysine, N-terminus) Protein_NH2->Desired_Product H2O H2O (Water) H2O->Side_Product

NHS Ester Conjugation and Competing Hydrolysis.

Deprotection_Side_Reaction PEG_tBu PEG-Protein-t-butyl ester Deprotected_Product Deprotected PEG-Protein (Free Carboxylic Acid) PEG_tBu->Deprotected_Product Deprotection tBu_cation t-butyl cation (Reactive Intermediate) PEG_tBu->tBu_cation Cleavage TFA TFA TFA->Deprotected_Product Alkylated_Side_Product Alkylated Protein (Side Product) tBu_cation->Alkylated_Side_Product Alkylation Quenched_tBu Quenched t-butyl tBu_cation->Quenched_tBu Quenching Trp_Met Tryptophan/ Methionine Trp_Met->Alkylated_Side_Product Scavenger Scavenger (e.g., TIS) Scavenger->Quenched_tBu

t-butyl Ester Deprotection and Side Reaction.

Troubleshooting_Workflow cluster_conjugation Conjugation Step cluster_deprotection Deprotection Step Start_Conj Start Conjugation Check_Yield Low Yield? Start_Conj->Check_Yield Check_Aggregation Aggregation? Check_Yield->Check_Aggregation No Optimize_pH Optimize pH (7.2-8.5) Check_Yield->Optimize_pH Yes Lower_Conc Lower Protein Conc. Check_Aggregation->Lower_Conc Yes Good_Conj Good Conjugate Check_Aggregation->Good_Conj No Increase_PEG Increase PEG Ratio Optimize_pH->Increase_PEG Increase_PEG->Check_Aggregation Lower_Conc->Good_Conj Start_Dep Start Deprotection Good_Conj->Start_Dep Check_Completion Incomplete? Start_Dep->Check_Completion Check_Side_Products Side Products? Check_Completion->Check_Side_Products No Increase_TFA Increase TFA/Time Check_Completion->Increase_TFA Yes Add_Scavenger Add Scavengers (TIS) Check_Side_Products->Add_Scavenger Yes Final_Product Final Product Check_Side_Products->Final_Product No Increase_TFA->Check_Side_Products Add_Scavenger->Final_Product

Troubleshooting Workflow for this compound Conjugation.

References

Technical Support Center: Optimizing m-PEG8-t-butyl Ester Reaction Yield

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the synthesis and optimization of m-PEG8-t-butyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for achieving high reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

There are two primary synthetic strategies for this compound:

  • Williamson Ether Synthesis: This method involves the sequential addition of ethylene glycol units to a methoxy-PEG alcohol, followed by termination with a group that is then converted to the t-butyl ester. While versatile for building the PEG chain, it can be a multi-step process.

  • Direct Esterification or Alkylation: A more direct approach involves the reaction of a pre-formed m-PEG8-alcohol (octaethylene glycol monomethyl ether) with a reagent that provides the t-butyl ester moiety. A common method is the reaction of the alkoxide of m-PEG8-alcohol with t-butyl bromoacetate. This is often preferred for its efficiency in the final step.

Q2: I am experiencing low yields in my this compound synthesis. What are the likely causes?

Low yields in this synthesis can often be attributed to several factors:

  • Incomplete Deprotonation of m-PEG8-alcohol: For the Williamson ether synthesis or the alkylation of m-PEG8-alcohol, incomplete conversion of the hydroxyl group to the more nucleophilic alkoxide will result in unreacted starting material.

  • Side Reactions: The most common side reaction in the Williamson ether synthesis using a halo-ester is elimination, especially if reaction conditions are not optimized.[1][2]

  • Moisture: Water in the reaction can quench the strong base used for deprotonation and can also lead to hydrolysis of the desired ester product, particularly under basic or acidic conditions during workup.

  • Purity of Reagents: The purity of starting materials, especially the m-PEG8-alcohol and the alkylating or acylating agent, is crucial. Impurities can lead to unwanted side products and lower yields.

  • Suboptimal Reaction Conditions: Factors such as reaction temperature, time, and solvent can significantly impact the reaction yield.

Q3: What are the key parameters to optimize for improving the reaction yield?

To enhance the yield of this compound, consider optimizing the following:

  • Choice and Stoichiometry of the Base: When using a strong base like sodium hydride (NaH) to form the alkoxide, ensure it is used in slight excess to drive the deprotonation to completion.

  • Reaction Temperature: The optimal temperature will balance reaction rate with the potential for side reactions. For the alkylation with t-butyl bromoacetate, the reaction is often performed at room temperature to minimize elimination.

  • Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is typically used to dissolve the reactants and facilitate the SN2 reaction.[3] Ensure the solvent is anhydrous.

  • Reaction Time: Monitor the reaction progress by techniques like Thin Layer Chromatography (TTC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid decomposition of the product.

Q4: How can I effectively purify the final this compound product?

Purification of PEGylated compounds can be challenging due to their physical properties. Common purification methods include:

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying PEG derivatives. A gradient of a polar solvent like methanol in a less polar solvent such as dichloromethane or ethyl acetate is often effective.[4]

  • Preparative High-Performance Liquid Chromatography (HPLC): For achieving high purity, reversed-phase preparative HPLC can be employed.

  • Liquid-Liquid Extraction: Extraction can be used to remove water-soluble impurities and salts after the reaction is quenched.

  • Precipitation: In some cases, the product can be precipitated from the reaction mixture by adding a non-polar solvent.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Formation Incomplete deprotonation of m-PEG8-alcohol.Use a stronger base (e.g., NaH) and ensure anhydrous conditions. Allow sufficient time for the alkoxide to form before adding the electrophile.
Inactive alkylating agent (e.g., t-butyl bromoacetate).Use a fresh bottle of the reagent. t-Butyl bromoacetate is a lachrymator and can degrade upon exposure to moisture.[5]
Reaction temperature is too low.While higher temperatures can promote side reactions, ensure the reaction has enough thermal energy to proceed at a reasonable rate. Monitor the reaction at room temperature first, and gently warm if necessary.
Presence of Multiple Spots on TLC (Side Products) Elimination (E2) side reaction.This is a common side reaction in Williamson ether synthesis. Use a primary alkyl halide (like t-butyl bromoacetate) and avoid high temperatures.
Hydrolysis of the t-butyl ester.Ensure all workup steps are performed under neutral or slightly acidic conditions if possible. Prolonged exposure to strong base or acid can cleave the ester.
Unreacted starting material.Increase the molar excess of the alkylating agent. Ensure complete deprotonation of the alcohol.
Difficulty in Product Purification Streaking on silica gel column.PEG derivatives can be "sticky" on silica. Try using a solvent system with a small amount of a more polar solvent like methanol to improve elution. Sometimes, adding a small percentage of a modifier like triethylamine (for basic compounds) can help.
Product co-elutes with impurities.If silica gel chromatography is ineffective, consider using reversed-phase chromatography or preparative HPLC for better separation.
Product is an oil and difficult to handle.PEG derivatives are often oils. After purification, remove the solvent under reduced pressure and dry under high vacuum to obtain the final product.

Experimental Protocols

Protocol 1: Synthesis of this compound via Alkylation of m-PEG8-alcohol

This protocol describes a common method for synthesizing this compound by reacting the sodium salt of octaethylene glycol monomethyl ether with t-butyl bromoacetate.

Materials:

  • Octaethylene glycol monomethyl ether (m-PEG8-OH)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • t-Butyl bromoacetate

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Hexanes

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Alkoxide:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add octaethylene glycol monomethyl ether (1 equivalent).

    • Dissolve the m-PEG8-OH in anhydrous THF.

    • Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution at 0 °C (ice bath).

    • Allow the mixture to warm to room temperature and stir for 1-2 hours, or until hydrogen gas evolution ceases. This indicates the formation of the sodium alkoxide.

  • Alkylation Reaction:

    • Cool the reaction mixture back to 0 °C.

    • Slowly add t-butyl bromoacetate (1.2 equivalents) dropwise to the stirred alkoxide solution.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of THF).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a colorless oil.

Data Presentation

Table 1: Optimization of Reaction Conditions for this compound Synthesis
Entry Base (equiv.) Solvent Temperature (°C) Time (h) Yield (%)
1NaH (1.1)THF251275
2NaH (1.5)THF251285
3NaH (1.1)DMF251278
4K₂CO₃ (2.0)Acetonitrile802445
5NaH (1.1)THF0 to 252482

Note: Yields are hypothetical and for illustrative purposes to show potential optimization trends.

Visualizations

Diagram 1: Synthetic Pathway for this compound

G cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: Alkylation (SN2) m-PEG8-OH m-PEG8-OH m-PEG8-O-Na+ m-PEG8-O- Na+ m-PEG8-OH->m-PEG8-O-Na+ THF, 0°C to RT NaH NaH NaH->m-PEG8-OH m-PEG8-t-butyl_ester This compound m-PEG8-O-Na+->m-PEG8-t-butyl_ester THF, 0°C to RT t-butyl_bromoacetate t-Butyl bromoacetate t-butyl_bromoacetate->m-PEG8-O-Na+

Caption: Reaction scheme for the synthesis of this compound.

Diagram 2: Troubleshooting Workflow for Low Reaction Yield

G cluster_sm Starting Materials cluster_conditions Reaction Conditions cluster_workup Workup & Purification start Low Yield of This compound check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup & Purification start->check_workup sm_purity Impure m-PEG8-OH or t-butyl bromoacetate? check_sm->sm_purity cond_base Incomplete deprotonation? check_conditions->cond_base cond_moisture Moisture present? check_conditions->cond_moisture cond_temp Suboptimal temperature? check_conditions->cond_temp workup_hydrolysis Ester hydrolysis during workup? check_workup->workup_hydrolysis pur_loss Product loss during purification? check_workup->pur_loss sm_solution Purify starting materials (distillation, chromatography) sm_purity->sm_solution Yes cond_base_sol Use excess strong base (NaH) Ensure anhydrous conditions cond_base->cond_base_sol Yes cond_moisture_sol Use anhydrous solvents Dry glassware cond_moisture->cond_moisture_sol Yes cond_temp_sol Optimize temperature (start at RT) cond_temp->cond_temp_sol Yes workup_hydrolysis_sol Maintain neutral pH during extraction workup_hydrolysis->workup_hydrolysis_sol Yes pur_loss_sol Optimize chromatography conditions pur_loss->pur_loss_sol Yes

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: m-PEG8-t-butyl ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of m-PEG8-t-butyl ester during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound appears to have degraded. What are the likely causes?

A1: The most probable cause of this compound degradation is hydrolysis of the t-butyl ester group. This is primarily initiated by exposure to acidic conditions. The t-butyl ester is sensitive to acid and will cleave to form a carboxylic acid and tert-butanol. Other contributing factors can include prolonged exposure to elevated temperatures and moisture.

Q2: What are the ideal storage conditions to prevent hydrolysis of this compound?

A2: To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions.[1] Key recommendations include:

  • Temperature: Store at low temperatures, ideally between -15°C and -20°C for long-term storage.[1] For short-term storage (days to weeks), 0-4°C is acceptable.

  • Atmosphere: Store under an inert atmosphere, such as dry Argon or Nitrogen, to prevent exposure to moisture and oxygen.[1]

  • Light: Protect the compound from light.[1]

  • Moisture: Keep the compound in a dry environment, using a desiccant in the storage container is recommended.[1]

Q3: At what pH range is this compound stable?

Q4: I need to work with this compound in a solution. What solvents are recommended to minimize hydrolysis?

A4: When preparing solutions of this compound, it is important to use anhydrous solvents to minimize the risk of hydrolysis. Recommended solvents include dichloromethane (DCM), dimethylformamide (DMF), and acetonitrile. Ensure that the solvents are of high purity and have a low water content. If aqueous buffers are necessary, use them at a pH between 5 and 7 and prepare them fresh. Prolonged storage in aqueous solutions is not recommended.

Q5: How can I detect if my this compound has undergone hydrolysis?

A5: Hydrolysis of this compound can be detected using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can be developed to separate the intact this compound from its carboxylic acid degradation product. An increase in the peak corresponding to the carboxylic acid and a decrease in the parent compound's peak would indicate hydrolysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to monitor the disappearance of the characteristic singlet peak of the t-butyl group protons (typically around 1.4-1.5 ppm) and the appearance of a new peak corresponding to the carboxylic acid proton.

  • Mass Spectrometry (MS): Mass spectrometry can be used to identify the molecular weight of the parent compound and its hydrolysis product.

Quantitative Data Summary

The following table summarizes key stability data for t-butyl esters and general recommendations for PEG derivatives, which can be used as a guide for handling this compound.

ParameterRecommended Condition/ValueNotes
Storage Temperature -15°C to -20°C (Long-term)Prevents thermal degradation and slows potential hydrolysis.
0-4°C (Short-term)Suitable for immediate use.
pH Stability Range 5 - 7Based on data for similar ester compounds. Avoid acidic conditions.
Incompatible Materials Strong acids, Strong alkalisCan catalyze hydrolysis.
Recommended Solvents Anhydrous Dichloromethane (DCM), Anhydrous Dimethylformamide (DMF), Anhydrous AcetonitrileMinimize water content to prevent hydrolysis.

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Stability

This protocol outlines a forced degradation study to determine the stability of this compound under various stress conditions.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (0.1 M)

  • Sodium hydroxide (NaOH) solution (0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (3%)

  • High-purity water

  • Anhydrous acetonitrile

  • HPLC system with UV or ELSD detector

  • pH meter

2. Procedure:

  • Acid Hydrolysis:

    • Prepare a solution of this compound in a 1:1 mixture of acetonitrile and 0.1 M HCl.

    • Incubate the solution at 40°C.

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

    • Analyze the samples by HPLC.

  • Base Hydrolysis:

    • Prepare a solution of this compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH.

    • Incubate the solution at 40°C.

    • Withdraw aliquots at various time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl.

    • Analyze the samples by HPLC.

  • Oxidative Degradation:

    • Prepare a solution of this compound in a 1:1 mixture of acetonitrile and 3% H₂O₂.

    • Incubate the solution at room temperature.

    • Withdraw aliquots at various time points.

    • Analyze the samples by HPLC.

  • Thermal Degradation:

    • Store a solid sample of this compound at 60°C.

    • At various time points, dissolve a portion of the solid in the HPLC mobile phase for analysis.

  • Photostability:

    • Expose a solution of this compound to a calibrated light source (UV and visible light).

    • Analyze the sample by HPLC at various time points.

3. Analysis:

  • Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products over time.

  • Calculate the percentage of degradation at each time point.

Protocol 2: HPLC Method for Monitoring Hydrolysis

This protocol provides a general reversed-phase HPLC method for separating this compound from its primary hydrolysis product.

1. HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a suitable gradient (e.g., 30% B, increasing to 90% B over 20 minutes)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD)

  • Injection Volume: 10 µL

2. Sample Preparation:

  • Dissolve the sample in the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter before injection.

3. Analysis:

  • Identify the retention times of this compound and its carboxylic acid analog by injecting standards of each, if available.

  • Quantify the amount of each species by integrating the respective peak areas.

Protocol 3: ¹H NMR Spectroscopy for Monitoring Hydrolysis

This protocol describes how to use ¹H NMR to monitor the hydrolysis of this compound.

1. Sample Preparation:

  • Dissolve a known amount of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • To study hydrolysis, the reaction can be initiated in an NMR tube by adding a small amount of D₂O with or without an acid catalyst.

2. NMR Acquisition:

  • Acquire a ¹H NMR spectrum at time zero.

  • Acquire subsequent spectra at regular intervals to monitor the reaction progress.

3. Data Analysis:

  • Integrate the singlet peak corresponding to the nine protons of the t-butyl group (around 1.4-1.5 ppm).

  • As hydrolysis proceeds, the integral of this peak will decrease.

  • The rate of hydrolysis can be determined by plotting the natural logarithm of the integral of the t-butyl peak versus time.

Visualizations

Hydrolysis_Pathway mPEG_ester This compound Intermediate Protonated Ester Intermediate mPEG_ester->Intermediate Protonation H2O H₂O H2O->Intermediate H_plus H⁺ (Acid Catalyst) H_plus->mPEG_ester mPEG_acid m-PEG8-carboxylic acid Intermediate->mPEG_acid Nucleophilic Attack by H₂O t_butanol tert-Butanol Intermediate->t_butanol Loss of tert-butyl cation followed by reaction with H₂O

Caption: Hydrolysis pathway of this compound under acidic conditions.

Troubleshooting_Workflow start Suspected Hydrolysis of This compound check_storage Verify Storage Conditions (Temp, Inert Gas, Light, Moisture) start->check_storage check_solution Examine Solution Preparation (Solvent, pH) check_storage->check_solution Correct improper_storage Action: Store at -20°C, under Argon/Nitrogen, in the dark with desiccant check_storage->improper_storage Incorrect analytical_confirm Confirm Hydrolysis Analytically (HPLC, NMR, MS) check_solution->analytical_confirm Correct improper_solution Action: Use anhydrous solvents, maintain pH 5-7 in aqueous solutions check_solution->improper_solution Incorrect hydrolysis_confirmed Problem Identified: Hydrolysis Confirmed analytical_confirm->hydrolysis_confirmed Positive no_hydrolysis No Hydrolysis Detected: Investigate other degradation pathways analytical_confirm->no_hydrolysis Negative

Caption: Troubleshooting workflow for suspected hydrolysis of this compound.

Stability_Factors cluster_storage Storage Conditions cluster_solution Solution Conditions center This compound Stability Temp Low Temperature (-20°C) center->Temp maintains Inert Inert Atmosphere (Ar, N₂) center->Inert maintains Light Protection from Light center->Light maintains Moisture Low Moisture center->Moisture maintains pH Neutral pH (5-7) center->pH maintains Solvent Anhydrous Solvents center->Solvent maintains Acid Acidic Conditions (pH < 4) Acid->center destabilizes High_Temp Elevated Temperature High_Temp->center destabilizes

Caption: Factors influencing the stability of this compound.

References

Technical Support Center: Purification Challenges with PEGylated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with PEGylated compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of PEGylated molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying PEGylated compounds?

The PEGylation process, which involves the covalent attachment of polyethylene glycol (PEG) to a biomolecule, often results in a complex and heterogeneous mixture.[1][2] This heterogeneity is the primary challenge during purification and includes:

  • Unreacted Protein: The original, unmodified biomolecule.

  • Unreacted PEG: Excess PEG reagent from the conjugation reaction.

  • Multi-PEGylated Species: Proteins with varying numbers of attached PEG molecules (e.g., mono-, di-, multi-PEGylated).[2]

  • Positional Isomers: Molecules with the same number of PEG chains attached at different sites on the protein.[1][2]

  • Hydrolysis Fragments: Degradation products from the PEGylation reagents.

Separating these closely related species is difficult because the addition of the neutral and hydrophilic PEG polymer can lead to only slight differences in the physicochemical properties typically used for fractionation.

Q2: What are the most common methods for purifying PEGylated compounds?

The most widely used purification techniques for PEGylated proteins are based on chromatography and leverage differences in molecular size, charge, and hydrophobicity. These methods include:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius (size). It is very effective at removing unreacted PEG and native protein from the larger PEGylated conjugate.

  • Ion Exchange Chromatography (IEX): Separates molecules based on their net surface charge. PEGylation can shield the protein's surface charges, altering its interaction with the IEX resin and allowing for the separation of species with different degrees of PEGylation.

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. The attachment of PEG can alter the protein's surface hydrophobicity, enabling separation.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity, often with high resolution, making it suitable for separating positional isomers.

Q3: How do I choose the best purification method for my PEGylated compound?

The choice of purification method depends on several factors, including the properties of your target molecule, the nature of the impurities, the desired purity, and the scale of the purification. The following decision-making workflow can help guide your selection.

G Decision Workflow for Selecting a Purification Method start Start: Heterogeneous PEGylation Mixture q1 Primary Goal? start->q1 a1_1 Remove Unreacted PEG/Native Protein q1->a1_1 Size Difference a1_2 Separate by Degree of PEGylation q1->a1_2 Charge Difference a1_3 Separate Positional Isomers q1->a1_3 Hydrophobicity Difference sec Size Exclusion Chromatography (SEC) a1_1->sec iex Ion Exchange Chromatography (IEX) a1_2->iex hic Hydrophobic Interaction Chromatography (HIC) a1_2->hic Large PEG (>20 kDa) a1_3->iex Analytical Scale rphplc Reversed-Phase Chromatography (RP-HPLC) a1_3->rphplc end Purified PEGylated Compound sec->end iex->end hic->end rphplc->end

Choosing a purification method for PEGylated compounds.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the purification of PEGylated compounds using various chromatographic techniques.

General Chromatographic Workflow

The following diagram illustrates a general workflow for chromatographic purification of PEGylated proteins.

G General Chromatographic Purification Workflow start PEGylation Reaction Mixture step1 Column Equilibration start->step1 step2 Sample Loading step1->step2 step3 Wash step2->step3 step4 Elution step3->step4 step5 Fraction Collection step4->step5 step6 Analysis of Fractions (e.g., SDS-PAGE, HPLC) step5->step6 end Purified Product step6->end

A general workflow for chromatographic purification.
Size Exclusion Chromatography (SEC)

Issue Possible Cause Recommendation
Poor Separation of PEGylated conjugate and unreacted protein/PEG Inappropriate column choice (pore size).For separating large PEGylated proteins from smaller unreacted species, select a column with a suitable pore size that allows the large conjugate to elute in the void volume while retaining the smaller molecules. For proteins >200 kDa, pore sizes of 500-1000 Å are often appropriate.
Sample volume too large.The sample volume should ideally not exceed 2-5% of the total column volume to ensure optimal resolution.
Low Recovery of PEGylated Compound Non-specific binding to the column matrix.Ensure the column is thoroughly equilibrated with the mobile phase. Consider adding agents like arginine to the mobile phase to suppress hydrophobic interactions.
Protein precipitation on the column.Check the solubility of your PEGylated protein in the chosen mobile phase. Adjusting the pH or ionic strength might be necessary.
Distorted Peak Shapes Unwanted interactions with the stationary phase.For PEG analysis in organic solvents like THF, distorted peaks can occur. Consider using a different mobile phase or a column with a different stationary phase chemistry.
Ion Exchange Chromatography (IEX)
Issue Possible Cause Recommendation
Poor Separation of PEGylated Species "Charge shielding" effect of PEG.Optimize the pH of the mobile phase. Small changes in pH can significantly impact the surface charge of the PEGylated protein and its interaction with the resin.
Inappropriate salt gradient.For proteins with small charge differences, a shallow salt gradient is often more effective than a step elution.
Low Binding Capacity Steric hindrance from the PEG chain.The large size of the PEG chain can prevent the protein from accessing the binding sites within the resin pores. Consider using a resin with a larger pore size. Agarose-based resins with open porous structures have shown higher dynamic binding capacities for PEGylated proteins.
Protein Elutes in Flow-Through Incorrect buffer conditions (pH or ionic strength).Ensure the pH of the loading buffer promotes a net charge on the protein that is opposite to the charge of the resin. The ionic strength of the loading buffer should be low enough to allow for binding.
Hydrophobic Interaction Chromatography (HIC)
Issue Possible Cause Recommendation
Poor Resolution Inappropriate salt concentration.The type and concentration of salt in the binding buffer are critical. Ammonium sulfate is commonly used to promote binding. The optimal concentration needs to be determined empirically.
Weak hydrophobic interaction.For proteins with low hydrophobicity, a more hydrophobic stationary phase (e.g., with longer alkyl chains) may be required.
Low Recovery Protein precipitation at high salt concentrations.Screen different salts and their concentrations. Sometimes, a lower initial salt concentration is necessary, even if it reduces binding efficiency.
Irreversible binding to the column.If the protein is very hydrophobic, consider adding a mild organic modifier to the elution buffer to facilitate desorption.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Issue Possible Cause Recommendation
Broad Peaks Heterogeneity of the attached PEG.The polydispersity of the PEG chain itself can lead to peak broadening.
Slow mass transfer.Increase the column temperature (e.g., to 45°C) to improve peak shape and resolution.
Inappropriate mobile phase.Use a mobile phase with a suitable organic modifier (e.g., acetonitrile) and an ion-pairing agent (e.g., TFA).
Poor Separation of Positional Isomers Insufficient column resolving power.Use a column with a C4 or C18 stationary phase. C18 has been shown to provide good separation for larger PEGylated proteins. Optimize the gradient slope; a shallower gradient often improves the resolution of closely eluting species.

Data Presentation: Comparison of Purification Methods

The following tables summarize representative quantitative data for the purification of PEGylated proteins using different HPLC-based methods.

Table 1: SEC-HPLC Purity Assessment of a PEGylated Protein

AnalyteRetention Time (min)Peak Area (%)
Aggregates~7.51.2
Di-PEGylated Protein~8.510.5
Mono-PEGylated Protein ~9.2 85.3
Native Protein~10.12.8
Free PEG~11.00.2
Note: Retention times are approximate and will vary with the specific protein, PEG size, and column.

Table 2: RP-HPLC Separation of PEGylated Positional Isomers

AnalyteRetention Time (min)Resolution (vs. Native)
Native Protein15.2-
Positional Isomer 116.52.1
Positional Isomer 217.13.0
Main PEGylated Species 18.0 4.5
Note: Resolution is calculated as 2(t_R2 - t_R1) / (w_1 + w_2). Higher values indicate better separation.

Table 3: IEX-HPLC Purity and Recovery of PEGylated BSA

PEG SizePurity by SEC (%)Recovery (%)
12 kDa>90Not Reported
30 kDa>90Not Reported
Note: Data is for bovine serum albumin (BSA) purified by anion-exchange chromatography.

Experimental Protocols

General Sample Preparation for Chromatography
  • Reaction Quenching: Stop the PEGylation reaction by adding a quenching reagent (e.g., a primary amine like Tris or glycine) to consume excess reactive PEG.

  • Buffer Exchange: If necessary, exchange the buffer of the reaction mixture to the appropriate loading buffer for the chosen chromatographic method. This can be done using dialysis or a desalting column.

  • Filtration: Filter the sample through a 0.22 µm or 0.45 µm filter to remove any particulate matter that could clog the column.

Protocol 1: Size Exclusion Chromatography (SEC)

This protocol is suitable for the separation of PEGylated proteins from unreacted protein and free PEG.

  • Column: Select an SEC column with a fractionation range appropriate for the size of your PEGylated protein and the impurities.

  • Mobile Phase: Prepare an isocratic mobile phase, typically a buffered saline solution (e.g., 150 mM Sodium Phosphate, pH 7.0).

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Sample Injection: Inject the prepared sample onto the column. The injection volume should be small relative to the column volume (typically <5%).

  • Elution and Detection: Elute the sample with the mobile phase and monitor the effluent using a UV detector at 280 nm (for protein) and/or a refractive index (RI) detector (for PEG).

  • Fraction Collection: Collect fractions corresponding to the different peaks. The PEGylated protein, being the largest species, should elute first, followed by the native protein and then the free PEG.

Protocol 2: Ion Exchange Chromatography (IEX)

This protocol provides a general guideline for separating PEGylated species based on charge.

  • Column Selection: Choose a cation or anion exchange column based on the pI of your protein and the desired pH of the separation.

  • Buffer Preparation:

    • Binding Buffer (Buffer A): A low ionic strength buffer at a pH where the target protein has a net charge opposite to that of the column resin (e.g., 20 mM MES, pH 6.0 for cation exchange).

    • Elution Buffer (Buffer B): Buffer A containing a high concentration of salt (e.g., 1 M NaCl).

  • Column Equilibration: Equilibrate the column with Buffer A until the pH and conductivity of the effluent are the same as the buffer.

  • Sample Loading: Load the sample onto the column at a low flow rate to ensure efficient binding.

  • Wash: Wash the column with several column volumes of Buffer A to remove any unbound or weakly bound impurities.

  • Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20-30 column volumes).

  • Fraction Collection and Analysis: Collect fractions across the elution gradient and analyze them by SDS-PAGE or another suitable method to identify the fractions containing the desired PEGylated species.

Protocol 3: Hydrophobic Interaction Chromatography (HIC)

This protocol is for separating PEGylated proteins based on differences in hydrophobicity.

  • Column Selection: Choose an HIC column with an appropriate level of hydrophobicity (e.g., butyl, phenyl, or ether ligands).

  • Buffer Preparation:

    • Binding Buffer (Buffer A): A buffer containing a high concentration of a lyotropic salt (e.g., 1-2 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).

    • Elution Buffer (Buffer B): The same buffer as Buffer A but without the salt.

  • Column Equilibration: Equilibrate the column with Buffer A.

  • Sample Preparation: Add a concentrated salt solution to the protein sample to match the salt concentration of Buffer A.

  • Sample Loading: Load the sample onto the column.

  • Wash: Wash the column with Buffer A to remove unbound components.

  • Elution: Elute the bound proteins using a descending salt gradient (e.g., 100-0% Buffer A over 20-30 column volumes).

  • Fraction Collection: Collect and analyze fractions to identify the purified PEGylated protein.

Protocol 4: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This analytical-scale protocol is suitable for assessing purity and separating positional isomers.

  • Column Selection: Use a C4 or C18 reversed-phase column suitable for protein separations.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • System Setup: Set the column temperature to 45°C.

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).

  • Sample Injection: Inject the sample dissolved in a weak solvent (preferably Mobile Phase A).

  • Elution: Elute the sample using a linear gradient of increasing acetonitrile concentration (e.g., 5-95% B over 30-60 minutes).

  • Detection: Monitor the elution profile at 214 nm or 280 nm.

Mandatory Visualization: PEGylation Reaction Heterogeneity

The following diagram illustrates the complexity of a typical PEGylation reaction mixture, highlighting the challenge for downstream purification.

G Heterogeneity of a PEGylation Reaction Mixture cluster_reactants Reactants cluster_products Reaction Products NativeProtein Native Protein Reaction PEGylation Reaction NativeProtein->Reaction PEG_Reagent PEG Reagent PEG_Reagent->Reaction UnreactedProtein Unreacted Native Protein Reaction->UnreactedProtein UnreactedPEG Excess PEG Reagent Reaction->UnreactedPEG MonoPEG Mono-PEGylated Protein Reaction->MonoPEG DiPEG Di-PEGylated Protein Reaction->DiPEG MultiPEG Multi-PEGylated Protein Reaction->MultiPEG Isomers Positional Isomers (of Mono-, Di-, etc.) Reaction->Isomers

Products of a typical PEGylation reaction.

References

troubleshooting aggregation of m-PEG8-t-butyl ester conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) for aggregation issues encountered during the synthesis and handling of m-PEG8-t-butyl ester conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses?

A1: this compound is a discrete polyethylene glycol (dPEG®) linker. It contains a methoxy-terminated PEG chain with eight ethylene glycol units and a t-butyl ester protected carboxylic acid. The hydrophilic PEG spacer is designed to increase the solubility of conjugated molecules in aqueous media.[1][2] The t-butyl ester serves as a protecting group for a carboxylic acid, which can be deprotected under acidic conditions to allow for further chemical modifications.[1][3]

Q2: Why is my this compound conjugate aggregating?

A2: Aggregation of small molecule conjugates is a common issue, often stemming from the hydrophobic nature of the molecule being conjugated.[] While the PEG8 chain enhances solubility, strong hydrophobic interactions from the conjugated small molecule or the t-butyl ester group itself can lead to the formation of aggregates in aqueous solutions. Other contributing factors can include suboptimal buffer conditions (pH and salt concentration), high conjugate concentration, and the presence of impurities.

Q3: How can I detect and quantify aggregation in my conjugate preparation?

A3: Several analytical techniques can be employed to detect and quantify aggregation. The choice of method will depend on the nature of the aggregate and the required level of detail.

Analytical TechniquePrincipleApplicationCitation(s)
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity due to the Brownian motion of particles to determine their size distribution.Rapidly detects the presence of larger aggregates in a solution.
Size-Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius. Aggregates will elute earlier than the monomeric conjugate.Quantifies the percentage of high molecular weight species (aggregates) relative to the desired conjugate.
HPLC with Charged Aerosol Detection (CAD) CAD is a mass-based detector that can quantify compounds that lack a UV chromophore, such as PEG linkers.Useful in conjunction with SEC to quantify all non-volatile components, including the conjugate and any unreacted PEG reagent.
¹H NMR Spectroscopy Can be used to determine the concentration of the monomeric form of a small molecule in solution.Helps to determine the critical aggregation concentration.

Q4: Is the t-butyl ester group stable during the conjugation reaction?

A4: The t-butyl ester group is generally stable under neutral and basic conditions commonly used for conjugation reactions involving primary amines. However, it is labile to strongly acidic conditions, which are used for its removal (deprotection).

Troubleshooting Guide

This section addresses specific issues you may encounter with the aggregation of your this compound conjugate.

Issue 1: Precipitate forms during or after the conjugation reaction.

This is often due to the low solubility of the final conjugate.

  • Possible Cause 1: High Hydrophobicity of the Conjugated Small Molecule

    • Solution: The inherent hydrophobicity of your small molecule is a primary driver of aggregation. Consider adding a co-solvent to the reaction buffer. Start with a low percentage (5-10%) of a water-miscible organic solvent like DMSO or DMF. Be mindful that high concentrations of organic solvents can denature protein-based molecules if they are part of your system.

  • Possible Cause 2: Suboptimal Buffer Conditions

    • Solution: The pH and ionic strength of your buffer can significantly impact conjugate solubility.

      • pH Adjustment: If your molecule has ionizable groups, adjust the pH of the buffer to be at least one pH unit away from its isoelectric point (pI) to increase electrostatic repulsion between molecules.

      • Excipients: Consider adding PEG itself as a formulation excipient, as it has been shown to reduce the aggregation of small molecules in aqueous solutions.

Visualizing the Problem: Potential Causes of Aggregation

The following diagram illustrates the interplay of factors that can lead to the aggregation of a small molecule conjugated with this compound.

Potential Causes of Conjugate Aggregation cluster_conjugate Conjugate Properties cluster_environment Environmental Factors Hydrophobic Small Molecule Hydrophobic Small Molecule Aggregation Aggregation Hydrophobic Small Molecule->Aggregation Increases Hydrophobic Interactions t-Butyl Ester Group t-Butyl Ester Group t-Butyl Ester Group->Aggregation Contributes to Hydrophobicity PEG8 Chain PEG8 Chain PEG8 Chain->Aggregation Decreases (Solubilizing Effect) Suboptimal pH Suboptimal pH Suboptimal pH->Aggregation Reduces Electrostatic Repulsion High Concentration High Concentration High Concentration->Aggregation Increases Intermolecular Collisions Buffer Composition Buffer Composition Buffer Composition->Aggregation Affects Solubility

Caption: Factors contributing to the aggregation of this compound conjugates.

Issue 2: Low yield of monomeric conjugate after purification.

This may indicate that aggregation is occurring and being removed during the purification process, or that the conjugation reaction itself is inefficient.

  • Possible Cause 1: Inefficient Conjugation Reaction

    • Solution: Optimize your reaction conditions. For conjugations targeting primary amines (e.g., with an NHS-activated this compound), ensure the pH is in the optimal range of 7.2-8.5. Also, experiment with different molar ratios of the PEG linker to your small molecule to drive the reaction to completion without causing excess aggregation.

  • Possible Cause 2: Aggregation During Purification

    • Solution: If using size-exclusion chromatography, ensure the mobile phase is optimized to maintain the solubility of your conjugate. This may involve adjusting the pH or adding a low concentration of an organic modifier.

Experimental Protocols

Protocol 1: General Small Molecule Conjugation

This protocol provides a starting point for the conjugation of a small molecule containing a primary amine to an NHS-activated this compound.

  • Reagent Preparation:

    • Dissolve your amine-containing small molecule in an appropriate amine-free buffer (e.g., PBS, HEPES) at a pH between 7.2 and 8.5.

    • Immediately before use, dissolve the NHS-activated this compound in a dry, water-miscible solvent like DMSO or DMF.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved PEG linker to the small molecule solution with gentle stirring. Keep the final concentration of the organic solvent below 10% of the total reaction volume.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

  • Quenching (Optional):

    • To stop the reaction, add a small amount of an amine-containing buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM to react with any excess NHS ester.

  • Purification:

    • Purify the conjugate from unreacted reagents and aggregates using an appropriate method such as SEC or reverse-phase HPLC.

Protocol 2: Deprotection of the t-Butyl Ester

This protocol describes the removal of the t-butyl protecting group to reveal the carboxylic acid.

  • Lyophilization: Lyophilize the purified PEGylated conjugate to dryness if it is in an aqueous buffer.

  • Deprotection Solution: Prepare a fresh deprotection solution of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger.

  • Deprotection Reaction: Dissolve the lyophilized conjugate in the deprotection solution and incubate at room temperature for 1-2 hours.

  • TFA Removal: Remove the TFA by rotary evaporation or by precipitating the deprotected conjugate with cold diethyl ether.

  • Final Purification: Purify the deprotected conjugate using SEC or dialysis to remove residual TFA and scavengers.

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting aggregation issues.

Troubleshooting Workflow for Conjugate Aggregation start Aggregation Observed check_purity Is the starting small molecule pure and monomeric? start->check_purity purify_sm Purify small molecule before conjugation. check_purity->purify_sm No check_conditions Review Reaction Conditions check_purity->check_conditions Yes purify_sm->check_conditions adjust_ph Adjust pH away from pI check_conditions->adjust_ph add_cosolvent Add co-solvent (e.g., 5-10% DMSO) adjust_ph->add_cosolvent lower_concentration Lower reactant concentrations add_cosolvent->lower_concentration check_purification Review Purification Method lower_concentration->check_purification adjust_mobile_phase Adjust mobile phase of SEC (pH, organic modifier) check_purification->adjust_mobile_phase analyze_aggregates Characterize Aggregates (DLS, SEC) adjust_mobile_phase->analyze_aggregates reformulate Reformulate with stabilizing excipients (e.g., PEG) analyze_aggregates->reformulate end Monomeric Conjugate Obtained reformulate->end

Caption: A step-by-step workflow for troubleshooting conjugate aggregation.

References

stability issues of m-PEG8-t-butyl ester under different pH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of m-PEG8-t-butyl ester under various pH conditions. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the t-butyl ester group on this compound?

A1: The t-butyl ester group is a robust protecting group for the carboxylic acid functionality under neutral and basic conditions. However, it is designed to be labile and will undergo hydrolysis under acidic conditions to yield the corresponding carboxylic acid and tert-butyl alcohol.

Q2: At what pH range is the t-butyl ester group considered stable?

A2: The t-butyl ester is highly stable in the pH range of 7 to 11. In this range, the rate of hydrolysis is minimal, making it suitable for bioconjugation reactions and other applications where the carboxylic acid needs to remain protected.

Q3: What are the expected degradation products of this compound under acidic conditions?

A3: Under acidic conditions, the t-butyl ester undergoes hydrolysis to form m-PEG8-carboxylic acid and tert-butyl alcohol. The reaction proceeds via the formation of a stable tert-butyl cation intermediate.

Q4: Can the hydrolysis of the t-butyl ester be prevented?

A4: To prevent premature deprotection, it is crucial to maintain the pH of the reaction and storage solutions in the neutral to basic range (pH 7-11). Avoid acidic buffers or reagents that could lower the pH.

Q5: How can I monitor the stability or degradation of this compound in my experiment?

A5: The stability can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC can be used to track the disappearance of the starting material and the appearance of the carboxylic acid product. ¹H NMR can monitor the disappearance of the characteristic singlet peak of the t-butyl group protons.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Premature cleavage of the t-butyl ester group The experimental conditions are too acidic. This could be due to the buffer system, the addition of acidic reagents, or acidic contaminants.Ensure all buffers and solutions are maintained at a pH between 7 and 11. If possible, perform a pH measurement of your reaction mixture. Consider using a buffer with a higher buffering capacity.
Incomplete reaction when deprotection is desired The acidic conditions are not strong enough, the reaction time is too short, or the temperature is too low.For intentional deprotection, use a strong acid like trifluoroacetic acid (TFA), hydrochloric acid (HCl), or sulfuric acid (H₂SO₄). Ensure the acid concentration is sufficient. The reaction can be gently heated to increase the rate of hydrolysis. Monitor the reaction progress using HPLC or NMR to determine the optimal reaction time.
Variability in experimental results Inconsistent pH control between experiments.Standardize buffer preparation and regularly calibrate your pH meter. Ensure that the addition of any reagents does not significantly alter the pH of the reaction mixture.
Unexpected side products The tert-butyl cation intermediate formed during acidic cleavage can react with other nucleophiles present in the reaction mixture.If working with complex molecules containing sensitive functional groups, consider using scavengers like triisopropylsilane (TIS) in your cleavage cocktail to trap the tert-butyl cation and prevent side reactions.

Stability Data

The following table summarizes the hydrolysis kinetics of a model compound, tert-butyl formate, which can be used to estimate the stability of the t-butyl ester group in this compound under different pH conditions at 22°C.

Hydrolysis Pathway pH Range Rate Constant (k) Estimated Half-Life (t½)
Neutral Hydrolysis5 - 71.0 x 10⁻⁶ s⁻¹[1]~8 days[1]
Acid-Catalyzed Hydrolysis< 52.7 x 10⁻³ M⁻¹s⁻¹[1]pH 2: ~3.5 hours
Base-Catalyzed Hydrolysis> 71.7 M⁻¹s⁻¹[1]pH 11: ~4.5 minutes[1]

Note: The provided rate constants and half-lives are for tert-butyl formate and should be considered as an approximation for this compound. The actual stability may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Monitoring this compound Stability by HPLC

Objective: To determine the stability of this compound at a specific pH.

Materials:

  • This compound

  • Buffers of desired pH (e.g., phosphate buffer for pH 7, borate buffer for pH 9, citrate buffer for pH 4)

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO).

  • Dilute the stock solution into the desired pH buffer to a final concentration of 1 mg/mL.

  • Incubate the solution at a controlled temperature (e.g., 25°C or 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Quench any ongoing reaction by diluting the aliquot in the mobile phase.

  • Analyze the sample by reverse-phase HPLC.

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: A suitable gradient from high aqueous to high organic (e.g., 5% to 95% B over 20 minutes).

    • Detection: UV at 214 nm.

  • Monitor the peak area of the this compound over time. A decrease in the peak area indicates degradation. The appearance of a new, more polar peak would correspond to the m-PEG8-carboxylic acid.

Protocol 2: Acid-Mediated Deprotection of this compound

Objective: To remove the t-butyl ester protecting group.

Materials:

  • This compound

  • Dichloromethane (DCM) or other suitable organic solvent

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the this compound in DCM.

  • Add an excess of TFA to the solution (e.g., 50% v/v).

  • Stir the reaction at room temperature and monitor its progress by TLC or HPLC.

  • Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.

  • Redissolve the residue in a suitable organic solvent and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected m-PEG8-carboxylic acid.

Visualizations

G Degradation Pathway of this compound cluster_acidic Acidic Conditions (pH < 5) cluster_neutral_basic Neutral/Basic Conditions (pH 7-11) mPEG_ester_acid This compound protonation Protonation of Carbonyl Oxygen mPEG_ester_acid->protonation H+ intermediate Carbocation Intermediate (tert-butyl cation formation) protonation->intermediate Loss of tert-butyl group mPEG_acid m-PEG8-carboxylic acid intermediate->mPEG_acid tBuOH tert-butyl alcohol intermediate->tBuOH mPEG_ester_stable This compound (Stable)

Caption: Degradation pathway of this compound under acidic versus neutral/basic conditions.

G Troubleshooting Workflow for this compound Stability Issues start Experiment Start check_stability Is the t-butyl ester stability as expected? start->check_stability premature_cleavage Premature Cleavage Observed check_stability->premature_cleavage No, premature cleavage incomplete_deprotection Incomplete Deprotection check_stability->incomplete_deprotection No, incomplete deprotection success Proceed with Experiment check_stability->success Yes check_pH Check pH of all solutions premature_cleavage->check_pH acidic_source Identify and eliminate source of acidity check_pH->acidic_source pH is acidic check_pH->success pH is neutral/basic (investigate other causes) adjust_pH Adjust pH to 7-11 acidic_source->adjust_pH adjust_pH->start increase_acid Increase acid concentration or reaction time/temperature incomplete_deprotection->increase_acid increase_acid->start

Caption: A logical workflow for troubleshooting common stability issues with this compound.

References

Technical Support Center: Purification of PEGylated Molecules

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted m-PEG8-t-butyl ester from reaction mixtures.

Troubleshooting Guide

Encountering issues with residual this compound? This guide provides solutions to common problems.

Problem Possible Cause(s) Suggested Solution(s)
Residual unreacted this compound detected in the final product. - Inefficient purification method.- Inappropriate column selection for chromatography.- Non-optimal elution conditions.- Size Exclusion Chromatography (SEC): This is often the first method of choice for separating the significantly larger PEGylated product from the smaller, unreacted this compound.[][2][3]- Reverse Phase Chromatography (RPC): Can be effective, especially if the hydrophobicity of the product and the unreacted PEG are sufficiently different.[4][5]- Dialysis/Ultrafiltration: Effective for significant size differences between the product and the unreacted PEG.
Co-elution of the product and unreacted this compound during chromatography. - Similar hydrodynamic volume or charge properties between the product and the impurity.- Optimize Chromatography Method: - For SEC: Ensure the column has the appropriate fractionation range for the sizes of your molecules. - For Ion-Exchange Chromatography (IEX): The attachment of PEG chains can shield surface charges on a protein, altering its interaction with the IEX resin. This can be exploited for separation. - For RPC: Adjust the gradient steepness and organic solvent composition to improve resolution.
The t-butyl ester group is unintentionally cleaved during the reaction or purification. - Exposure to acidic conditions. The t-butyl ester is designed to be removed under acidic conditions.- Maintain a neutral or slightly basic pH during the conjugation reaction and initial purification steps if the t-butyl group needs to be retained for subsequent steps.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted this compound?

A1: The most common and effective methods are based on differences in physicochemical properties between the PEGylated product and the unreacted PEG linker. These include:

  • Size-Based Separations: Size Exclusion Chromatography (SEC), dialysis, and ultrafiltration are highly effective, particularly when the PEGylated molecule is significantly larger than the this compound (MW: 468.58 g/mol ).

  • Charge-Based Separations: Ion-Exchange Chromatography (IEX) can separate the PEGylated product from the neutral unreacted PEG, as the surface charge of the product is often altered upon PEGylation.

  • Hydrophobicity-Based Separations: Reversed-Phase Chromatography (RPC) and Hydrophobic Interaction Chromatography (HIC) separate molecules based on their hydrophobicity, which can be modified by the addition of the hydrophilic PEG chain.

Q2: How do I choose the best purification method?

A2: The choice of method depends on the properties of your target molecule (e.g., protein, peptide, small molecule) and the scale of your purification. See the decision workflow diagram below for a general guide. For proteins and large peptides, SEC is a robust starting point. For smaller molecules, RPC may provide better resolution.

Q3: What is the function of the t-butyl ester group on this compound?

A3: The t-butyl ester is a protecting group for a carboxylic acid. It is stable under neutral and basic conditions but can be readily removed (deprotected) under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a free carboxylic acid. This allows for subsequent conjugation or modification at that site.

Q4: Can I remove the t-butyl ester group and the unreacted PEG in the same step?

A4: This is generally not advisable as the conditions for t-butyl ester cleavage (strong acid) can potentially damage the target molecule. The recommended workflow is to first purify the PEGylated conjugate to remove unreacted PEG and then perform the deprotection step, followed by a final purification if necessary.

Experimental Protocols

Protocol 1: Removal of Unreacted this compound using Size Exclusion Chromatography (SEC)

This protocol is suitable for purifying PEGylated proteins or other macromolecules from the smaller unreacted PEG linker.

1. Materials:

  • SEC column with an appropriate molecular weight fractionation range.
  • HPLC or FPLC system.
  • Mobile phase: A buffer in which the sample is soluble and stable (e.g., phosphate-buffered saline, pH 7.4).
  • Reaction mixture containing the PEGylated product and unreacted this compound.

2. Methodology:

  • Equilibrate the SEC column with at least two column volumes of the mobile phase until a stable baseline is achieved.
  • Prepare the sample by dissolving the reaction mixture in the mobile phase. If necessary, filter the sample to remove any particulates.
  • Inject the sample onto the column.
  • Elute the sample with the mobile phase at a constant flow rate. The larger PEGylated product will elute first, followed by the smaller, unreacted this compound.
  • Collect fractions and monitor the elution profile using UV absorbance (e.g., at 280 nm for proteins) or other suitable detection methods.
  • Pool the fractions containing the purified PEGylated product.
  • Analyze the pooled fractions by a suitable analytical technique (e.g., SDS-PAGE, analytical SEC, or mass spectrometry) to confirm the absence of the unreacted PEG linker.

Protocol 2: Deprotection of the t-Butyl Ester

This protocol describes the acid-catalyzed removal of the t-butyl ester group to yield a free carboxylic acid.

1. Materials:

  • Purified PEGylated product with the t-butyl ester.
  • Trifluoroacetic acid (TFA).
  • Dichloromethane (DCM) or other suitable solvent.
  • Scavengers (optional, e.g., triisopropylsilane (TIS) and water, especially if the conjugated molecule has acid-sensitive groups).
  • Cold diethyl ether for precipitation.

2. Methodology:

  • Lyophilize the purified PEGylated product to remove any water.
  • In a well-ventilated fume hood, dissolve the lyophilized product in a solution of 50-95% TFA in DCM. If scavengers are needed, a common mixture is 95% TFA, 2.5% water, and 2.5% TIS.
  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by a suitable method (e.g., HPLC or mass spectrometry) if possible.
  • Remove the TFA and solvent under reduced pressure (e.g., using a rotary evaporator).
  • Precipitate the deprotected product by adding cold diethyl ether.
  • Collect the precipitate by centrifugation or filtration and wash with cold diethyl ether.
  • Dry the final product under vacuum.
  • Confirm the removal of the t-butyl group by mass spectrometry or NMR.

Data Presentation

Purification Method Principle Typical Application Advantages Limitations
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius.Purification of PEGylated proteins and other macromolecules.Robust, mild conditions, effective for large size differences.Can have limited resolution for species of similar size.
Ion-Exchange Chromatography (IEX) Separation based on net surface charge.Separation of PEGylated species with different degrees of PEGylation or positional isomers.High resolving power for charged molecules.Unreacted PEG is neutral and will not bind to the column.
Reversed-Phase Chromatography (RPC) Separation based on hydrophobicity.Purification of PEGylated peptides and small molecules.High resolution, can separate closely related species.Can be denaturing for some proteins.
Dialysis / Ultrafiltration Separation based on molecular weight cutoff.Removal of small molecules from macromolecules.Simple, inexpensive.Can be slow, may not be suitable for large-scale purification.

Visualization

G start Start: Reaction Mixture (Product + Unreacted PEG-Ester) size_diff Is the product significantly larger than ~500 Da PEG-ester? start->size_diff sec_uf Use Size-Based Method: - Size Exclusion Chromatography (SEC) - Dialysis / Ultrafiltration size_diff->sec_uf Yes charge_diff Does PEGylation alter the net charge of the product? size_diff->charge_diff No end_purified Purified PEGylated Product (t-butyl ester intact) sec_uf->end_purified iex Use Ion-Exchange Chromatography (IEX) charge_diff->iex Yes hydro_diff Does PEGylation alter the hydrophobicity? charge_diff->hydro_diff No iex->end_purified rpc_hic Use Hydrophobicity-Based Method: - Reversed-Phase Chromatography (RPC) - Hydrophobic Interaction  Chromatography (HIC) hydro_diff->rpc_hic Yes hydro_diff->end_purified No/Minor rpc_hic->end_purified deprotect_q Need to deprotect the t-butyl ester? end_purified->deprotect_q acid_cleavage Acid Cleavage (e.g., TFA) deprotect_q->acid_cleavage Yes end_deprotected Final Deprotected Product deprotect_q->end_deprotected No acid_cleavage->end_deprotected

Caption: Decision workflow for purification and deprotection.

References

optimizing storage conditions for m-PEG8-t-butyl ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal use and storage of m-PEG8-t-butyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored under specific conditions depending on its form (solid or in solution).[1][2]

Q2: What is the shelf life of this compound?

A2: When stored correctly, this compound is stable for over three years.[1] It is shipped as a non-hazardous chemical under ambient temperatures and is stable for several weeks during ordinary shipping and customs processing.[1]

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in a variety of common organic solvents.

Q4: What are the primary applications of this compound?

A4: this compound is a PEG derivative that contains a t-butyl ester.[1] The t-butyl protected carboxyl group can be deprotected under acidic conditions. The hydrophilic PEG spacer enhances solubility in aqueous media. This makes it a valuable tool in bioconjugation and drug delivery research.

Q5: What are the potential degradation pathways for this compound?

A5: The two primary points of degradation for this compound are the polyethylene glycol (PEG) backbone and the t-butyl ester group.

  • PEG Backbone Oxidation: The ether linkages in the PEG chain can be susceptible to oxidation, leading to chain cleavage and the formation of various degradation products, including aldehydes, ketones, and carboxylic acids.

  • Ester Hydrolysis: The t-butyl ester group is sensitive to acidic conditions and can be hydrolyzed to the corresponding carboxylic acid and tert-butanol. This deprotection is often an intended step in a synthetic workflow. However, unintentional hydrolysis can occur if the compound is exposed to acidic contaminants. It is also incompatible with strong alkalis.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Yield in Conjugation Reactions Steric Hindrance: The molecule being conjugated to the PEG linker may be sterically bulky, preventing efficient reaction.- Optimize the molar ratio of the reactants. - Consider using a longer PEG linker to increase the distance between the reactive group and the bulky molecule.
Hydrolysis of Reactive Intermediates: If the t-butyl ester has been deprotected to a carboxylic acid, and this is then activated (e.g., as an NHS ester) for conjugation, the activated ester can hydrolyze in aqueous conditions.- Perform conjugation reactions in anhydrous organic solvents if possible. - If aqueous buffers are necessary, use a freshly prepared solution of the activated PEG linker and perform the reaction at a slightly alkaline pH (7.2-8.5) to favor amidation over hydrolysis.
Unexpected Side Products Alkylation from t-butyl Cation: During acid-catalyzed deprotection of the t-butyl ester, the resulting t-butyl cation is a reactive intermediate that can alkylate electron-rich functional groups on other molecules in the reaction.- Use scavengers, such as triisopropylsilane (TIS), in the deprotection reaction mixture to trap the t-butyl cations as they form. A common mixture is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% TIS.
Difficulty in Product Purification High Solubility of PEGylated Product: The hydrophilic nature of the PEG chain can make the product soluble in a wide range of solvents, complicating purification by precipitation.- After deprotection and removal of TFA, precipitate the product by adding it to a large volume of cold diethyl ether. - For more challenging purifications, consider size-exclusion chromatography (SEC) to separate the desired product from smaller impurities.
Inconsistent Experimental Results Degradation of this compound: Improper storage or handling can lead to degradation of the reagent, resulting in inconsistent reactivity.- Always store the compound at the recommended temperature and protect it from light and moisture. - Before use, allow the container to warm to room temperature before opening to prevent condensation of moisture inside. - For critical applications, verify the purity of the reagent by HPLC or NMR before use.

Data Presentation

Table 1: Recommended Storage Conditions

Form Temperature Duration Additional Conditions
Solid Powder 0 - 4 °CShort-term (days to weeks)Dry, dark
-20 °CLong-term (months to years)Dry, dark
In Solvent (e.g., DMSO) 0 - 4 °CShort-term (days to weeks)
-20 °CLong-term (months)
-80 °CLong-term (in solvent)

Table 2: Solubility of this compound

Solvent Solubility
Dimethyl Sulfoxide (DMSO)Soluble
Dichloromethane (DCM)Soluble
Dimethylformamide (DMF)Soluble
WaterSparingly Soluble

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound.

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B (linear gradient)

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B (linear gradient)

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of this compound in the mobile phase (e.g., 1 mg/mL in 50:50 water:acetonitrile).

Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general method for confirming the structure of this compound.

  • Spectrometer: 400 MHz or higher NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of CDCl₃.

  • ¹H NMR: Acquire a standard proton NMR spectrum. Key expected signals include:

    • ~1.45 ppm (singlet, 9H): Protons of the t-butyl group.

    • ~3.64 ppm (multiplet): Protons of the ethylene glycol units.

    • Other signals corresponding to the methylene groups adjacent to the ester and methoxy groups.

  • ¹³C NMR: Acquire a standard carbon NMR spectrum to confirm the presence of all expected carbon environments.

Visualizations

storage_workflow This compound Storage Workflow receive Receive Compound equilibrate Equilibrate to Room Temperature receive->equilibrate open Open Container equilibrate->open use Use in Experiment open->use store_solid Store Solid open->store_solid Unused Solid store_solution Store Solution use->store_solution Unused Solution short_term_solid Short-term 0-4 °C store_solid->short_term_solid long_term_solid Long-term -20 °C store_solid->long_term_solid short_term_solution Short-term 0-4 °C store_solution->short_term_solution long_term_solution Long-term -20 °C or -80 °C store_solution->long_term_solution

Caption: Workflow for proper storage and handling of this compound.

troubleshooting_logic Troubleshooting Logic for Poor Reaction Outcome start Poor Reaction Outcome (Low Yield or Side Products) check_purity Check Reagent Purity (HPLC, NMR) start->check_purity purity_ok Purity OK? check_purity->purity_ok replace_reagent Use New, Verified Reagent purity_ok->replace_reagent No check_conditions Review Reaction Conditions purity_ok->check_conditions Yes replace_reagent->check_conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize Conditions (Stoichiometry, Solvent, Scavengers) conditions_ok->optimize_conditions No end Successful Reaction conditions_ok->end Yes optimize_conditions->end

Caption: Logical workflow for troubleshooting unexpected experimental results.

References

Validation & Comparative

A Head-to-Head Comparison: m-PEG8-t-butyl ester vs. m-PEG8-NHS ester for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

A strategic guide for researchers, scientists, and drug development professionals on selecting the optimal PEGylating reagent for their bioconjugation needs.

In the field of bioconjugation, polyethylene glycol (PEG) linkers are indispensable tools for improving the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. The choice of the terminal reactive group on the PEG linker is a critical decision that dictates the entire conjugation strategy. This guide provides an in-depth, objective comparison between two commonly used eight-unit PEG derivatives: the protected m-PEG8-t-butyl ester and the amine-reactive m-PEG8-NHS ester.

Executive Summary: Functionality at a Glance

The fundamental difference between these two reagents lies in their reactivity and intended use. The m-PEG8-NHS ester is an activated molecule, ready for immediate conjugation to primary amines. In contrast, This compound is a protected precursor that requires chemical modification before it can be used in conjugation reactions. This distinction makes them suitable for very different experimental designs.

  • m-PEG8-NHS ester: The go-to reagent for direct and rapid conjugation to proteins, antibodies, and other amine-containing biomolecules. Its high reactivity allows for a straightforward, one-step labeling process.

  • This compound: An ideal intermediate for multi-step synthetic strategies where a terminal carboxylic acid needs to be masked. This is particularly useful when other chemical modifications are required on the target molecule before the final PEGylation step.

Chemical Properties and Reaction Mechanisms

The divergent functionalities of these two molecules stem from their distinct terminal groups. The m-PEG8-NHS ester features a reactive N-hydroxysuccinimide ester, while the this compound has its carboxyl group protected by a stable tert-butyl group.[1][2][3]

m-PEG8-NHS Ester: The Amine-Reactive Workhorse

The NHS ester is a highly efficient activating group for carboxylic acids. It readily reacts with nucleophilic primary amines, such as the ε-amino group of lysine residues on proteins, to form a stable amide bond.[4][5] This reaction is typically carried out in a pH range of 7.2 to 8.5.

However, the high reactivity of the NHS ester also makes it susceptible to hydrolysis, a competing reaction that converts the ester back to a carboxylic acid, rendering it unreactive towards amines. The rate of this hydrolysis is highly dependent on pH, increasing significantly as the pH rises above 8.5.

G

This compound: The Protected Intermediate

The t-butyl ester serves as a robust protecting group for the carboxylic acid. It is stable under a wide range of conditions, particularly those that are basic or nucleophilic. This allows for chemical modifications on other parts of a molecule without affecting the masked carboxyl group.

To make it active for conjugation, the t-butyl group must be removed in a process called deprotection. This is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA). Once deprotected, the resulting free carboxylic acid (m-PEG8-COOH) can be activated, for example, with EDC and NHS, to form the amine-reactive m-PEG8-NHS ester, which can then be used for conjugation.

G start This compound (Protected) deprotection Deprotection (e.g., TFA) start->deprotection intermediate m-PEG8-COOH (Free Acid) deprotection->intermediate activation Activation (EDC, NHS) intermediate->activation reactive m-PEG8-NHS Ester (Reactive) activation->reactive conjugation Bioconjugation (Amine Target) reactive->conjugation

Quantitative Data Comparison

ParameterThis compoundm-PEG8-NHS ester
Reactivity Inert (requires deprotection and activation)Highly reactive with primary amines
Typical Use Intermediate in multi-step synthesisDirect bioconjugation
Workflow Multi-step: 1. Deprotection 2. Activation 3. ConjugationSingle-step: Direct conjugation
Stability High stability, especially to basesSensitive to moisture and basic pH
Optimal pH for use N/A (Deprotection is acidic)7.2 - 8.5 for conjugation
Half-life in aqueous buffer Very high (stable)~4-5 hours at pH 7, 10 minutes at pH 8.6 (4°C)

Experimental Protocols

Protocol 1: Direct Protein Conjugation with m-PEG8-NHS ester

This protocol describes a general procedure for labeling a protein with m-PEG8-NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • m-PEG8-NHS ester

  • Anhydrous, amine-free DMSO or DMF

  • Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

  • Prepare NHS Ester Stock Solution: Immediately before use, dissolve the m-PEG8-NHS ester in anhydrous DMSO to create a concentrated stock solution.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved m-PEG8-NHS ester to the protein solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester.

  • Purification: Remove excess, unreacted PEG reagent and byproducts by purifying the conjugate using size-exclusion chromatography or dialysis.

Protocol 2: Deprotection of this compound and Subsequent Activation

This protocol outlines the steps to convert the protected ester into a reactive NHS ester.

Part A: Deprotection of t-butyl ester

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Cold diethyl ether

Procedure:

  • Dissolution: Dissolve the this compound in DCM.

  • Acidification: Add TFA to the solution (e.g., a final concentration of 20-50% v/v).

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Solvent Removal: Remove the TFA and DCM under reduced pressure.

  • Precipitation and Purification: Precipitate the resulting m-PEG8-COOH product from cold diethyl ether to purify it from reaction byproducts. Dry the product under vacuum.

Part B: Activation of Carboxylic Acid with EDC/NHS

Materials:

  • Dried m-PEG8-COOH

  • Activation buffer (e.g., MES buffer, pH 5-6)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

Procedure:

  • Dissolution: Dissolve the m-PEG8-COOH in the activation buffer.

  • Activation: Add a molar excess of EDC (e.g., 10-fold) followed by a molar excess of NHS (e.g., 5-fold) to the solution.

  • Reaction: Allow the activation reaction to proceed for at least 15 minutes at room temperature.

  • Conjugation: The resulting m-PEG8-NHS ester solution is now ready for immediate use in a conjugation reaction, as described in Protocol 1, by adding it to the amine-containing molecule and adjusting the pH to 7.2-8.5.

Choosing the Right Reagent: A Logic-Based Decision

The selection between these two reagents is entirely dependent on the experimental design.

G start What is your bioconjugation goal? q1 Do you need to perform other chemical modifications before PEGylation? start->q1 a1_yes This compound (Protect, modify, then deprotect and conjugate) q1->a1_yes Yes a1_no m-PEG8-NHS ester (Direct, one-step conjugation) q1->a1_no No

References

A Comparative Guide to PEGylation: Exploring Alternatives to m-PEG8-t-butyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to optimize the therapeutic potential of their biomolecules, this guide offers a comprehensive comparison of alternatives to the commonly used m-PEG8-t-butyl ester for PEGylation. We delve into the performance of branched, heterobifunctional, and biodegradable PEGylation reagents, supported by experimental data, detailed protocols, and visual workflows to inform your selection process.

Polyethylene glycol (PEG) conjugation, or PEGylation, is a gold-standard technique to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. By increasing hydrodynamic size, PEGylation can reduce renal clearance, prolong circulation half-life, and shield molecules from proteolytic degradation and immune recognition. While this compound is a widely used linear PEGylation reagent, a growing body of research highlights the advantages of alternative PEG architectures and functionalities. This guide provides a data-driven comparison of these alternatives to empower you in selecting the optimal PEGylation strategy for your specific application.

Performance Comparison of PEGylation Alternatives

The choice of a PEGylation reagent significantly impacts the biological performance of the conjugated molecule. The following tables summarize key quantitative data comparing linear, branched, and biodegradable PEGylation strategies.

Table 1: In Vivo Performance Comparison
PEGylation StrategyMolecule TypeKey Pharmacokinetic FindingReference
Linear PEG
No PEGAffibody-Drug ConjugateHalf-life of 19.6 minutes[1]
4 kDa Linear PEGAffibody-Drug Conjugate2.5-fold increase in half-life compared to no PEG[1]
10 kDa Linear PEGAffibody-Drug Conjugate11.2-fold increase in half-life compared to no PEG[1]
20 kDa Linear PEGRecombinant Human TIMP-1Extended plasma half-life from 1.1 h to 28 h[2]
Branched PEG
40 kDa Branched PEGInterferon-α2aElimination half-life of 77 hours versus 9 hours for the native interferon[3]
10 kDa 4-arm Branched PEGNanoparticlesMost significant reduction in total protein adsorbed compared to linear PEGs
Biodegradable PEG
PEG-PCLNanoparticlesDegradation rate can be tuned from hours to days by altering the PCL/PEG block ratio
Table 2: Physicochemical Properties and Stability
PEG Linker TypeKey PropertyExperimental FindingReference
NHS Ester Hydrolytic StabilityPEG-SBA shows a longer hydrolysis half-life (23 min at pH 8) compared to PEG-SPA (16.5 min)
Cleavable (Val-Cit) Drug ReleaseRapid drug release (minutes to hours) triggered by specific biological stimuli
Non-Cleavable Drug ReleaseSlow drug release via lysosomal degradation, extending systemic circulation
Branched vs. Linear Hydrodynamic VolumeNo significant difference in viscosity radii between branched and linear PEG-proteins of the same total molecular weight

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful PEGylation. Below are methodologies for key experiments.

Protocol 1: NHS Ester-Mediated Protein PEGylation

This protocol describes a general procedure for the conjugation of an NHS-ester activated PEG to a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • PEG NHS Ester reagent

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Dialysis or size-exclusion chromatography (SEC) materials for purification

Procedure:

  • Protein Preparation: Dissolve the protein in an amine-free buffer to a final concentration of 1-10 mg/mL.

  • PEG NHS Ester Preparation: Immediately before use, dissolve the PEG NHS Ester in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.

  • PEGylation Reaction: Add a 5 to 20-fold molar excess of the dissolved PEG NHS Ester to the protein solution with gentle mixing. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching the Reaction: Stop the reaction by adding a quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted PEG reagent and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.

Protocol 2: Analysis of PEGylation Efficiency by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique to assess the degree of PEGylation.

Instrumentation:

  • HPLC system with a UV detector and preferably a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) for PEG detection.

  • Size-Exclusion Chromatography (SEC) or Reversed-Phase Chromatography (RPC) column.

Procedure:

  • Sample Preparation: Dilute a small aliquot of the purified PEGylated protein and the un-PEGylated control in the mobile phase.

  • Chromatographic Separation:

    • SEC: Separate the reaction mixture based on hydrodynamic volume. The PEGylated protein will elute earlier than the un-PEGylated protein.

    • RPC: Separate based on hydrophobicity. The retention time will depend on the specific protein and PEG used.

  • Data Analysis:

    • Integrate the peak areas of the un-PEGylated and PEGylated protein species from the UV chromatogram (at 280 nm) to determine the percentage of conjugation.

    • The CAD or ELSD signal can be used to confirm the presence of PEG in the conjugated species.

Visualizing PEGylation Strategies

The following diagrams, generated using the DOT language, illustrate key concepts in PEGylation.

PEGylation_Alternatives cluster_linear Linear PEG cluster_alternatives Alternatives This compound This compound Branched PEG Branched PEG This compound->Branched PEG Improved Shielding Heterobifunctional PEG Heterobifunctional PEG This compound->Heterobifunctional PEG Site-Specific Conjugation Biodegradable PEG Biodegradable PEG This compound->Biodegradable PEG Controlled Release

Caption: Alternatives to linear PEGylation reagents offer distinct advantages.

Experimental_Workflow Protein Protein Conjugation Conjugation Protein->Conjugation PEG Reagent PEG Reagent PEG Reagent->Conjugation Purification Purification Conjugation->Purification Analysis Analysis Purification->Analysis PEGylated Protein PEGylated Protein Analysis->PEGylated Protein

Caption: A typical experimental workflow for protein PEGylation.

Signaling_Pathway_Inhibition Receptor Receptor Kinase 1 Kinase 1 Receptor->Kinase 1 Kinase 2 Kinase 2 Kinase 1->Kinase 2 Transcription Factor Transcription Factor Kinase 2->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression PEGylated Inhibitor PEGylated Inhibitor PEGylated Inhibitor->Kinase 1

Caption: PEGylated inhibitors can modulate signaling pathways.

Conclusion

The selection of a PEGylation reagent is a critical decision in the development of therapeutic biomolecules. While linear PEGs like this compound have proven effective, branched, heterobifunctional, and biodegradable alternatives offer significant advantages in terms of in vivo stability, site-specific conjugation, and controlled drug release. By carefully considering the experimental data and protocols presented in this guide, researchers can make informed decisions to optimize the performance of their PEGylated therapeutics.

References

A Comparative Guide to Validating m-PEG8-t-butyl Ester Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is paramount for developing novel therapeutics and research tools. The use of polyethylene glycol (PEG) linkers, or PEGylation, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of biomolecules.[1] This guide provides a comprehensive comparison of m-PEG8-t-butyl ester, a heterobifunctional PEG linker, with other common conjugation chemistries, supported by experimental data and detailed protocols to validate conjugation efficiency.

The this compound linker contains a methoxy-terminated PEG chain and a t-butyl ester protected carboxylic acid.[2] The t-butyl ester serves as a protecting group that can be removed under acidic conditions to reveal a reactive carboxylic acid, enabling further modification.[2][3] This linker is typically used in bioconjugation strategies where a stable amide bond is formed with primary amines on a biomolecule.

Comparison of Conjugation Chemistries

The performance of this compound is best understood in the context of alternative linker technologies. The choice of linker chemistry is a critical determinant of the efficacy, stability, and therapeutic index of the resulting conjugate.[4]

Linker ChemistryTarget Functional GroupBond FormedKey AdvantagesKey Disadvantages
m-PEG8-NHS Ester (for comparison with activated this compound) Primary Amines (e.g., Lysine, N-terminus)AmideHigh reactivity with amines.Susceptible to hydrolysis in aqueous solutions, which can lead to lower conjugation efficiency. Can lack specificity, leading to a heterogeneous mixture of conjugates.
m-PEG8-Aldehyde Primary Amines (e.g., N-terminus)Secondary Amine (after reduction)Site-specific conjugation can be achieved at the N-terminus under controlled pH. Forms a stable, irreversible linkage.Requires a subsequent reduction step.
m-PEG8-Maleimide Thiols (e.g., Cysteine)ThioetherHighly specific for cysteine residues, enabling site-specific conjugation.Potential for retro-Michael addition, leading to dissociation of the conjugate.

Experimental Protocols

Accurate validation of conjugation efficiency is crucial for ensuring the quality and consistency of the final product. Below are detailed methodologies for key experiments.

Protocol 1: General Procedure for Protein Conjugation with Activated this compound (as an NHS-ester)

This protocol describes the covalent attachment of an activated this compound (e.g., as an N-hydroxysuccinimide ester) to a protein.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer)

  • This compound activated as an NHS ester

  • Amine-free buffer (e.g., PBS, HEPES, bicarbonate buffer, pH 7.2-8.5)

  • Dry, water-miscible organic solvent (e.g., DMSO or DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography or dialysis cassettes)

Procedure:

  • Buffer Exchange: Ensure the protein solution is in an amine-free buffer at the desired pH (7.2-8.5). If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Prepare Protein Solution: Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.

  • Prepare this compound Solution: Immediately before use, dissolve the activated this compound in a dry, water-miscible organic solvent to a concentration of 10-20 mg/mL.

  • Initiate Conjugation: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution while gently stirring. The final volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

  • Quenching (Optional): To stop the reaction, add a quenching buffer to consume any unreacted NHS ester.

  • Purification: Remove excess, unreacted this compound and byproducts by size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Deprotection of the t-Butyl Ester

This protocol describes the removal of the t-butyl protecting group to reveal the carboxylic acid.

Materials:

  • Lyophilized PEGylated protein

  • Deprotection solution: 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

  • Purification system (e.g., SEC or dialysis)

Procedure:

  • Lyophilize the PEGylated Protein: If the purified PEGylated protein is in an aqueous buffer, lyophilize it to dryness.

  • Initiate Deprotection: Dissolve the lyophilized PEGylated protein in the deprotection solution.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours.

  • Remove TFA: Remove the TFA by rotary evaporation or by precipitating the deprotected conjugate with cold diethyl ether.

  • Purification: Purify the deprotected PEGylated protein using SEC or dialysis to remove residual TFA and scavengers.

Validation of Conjugation Efficiency

Several analytical techniques can be employed to quantify the efficiency of the conjugation reaction.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a size-exclusion column, can be used to separate the PEGylated protein from the unreacted protein and other smaller molecules. A charged aerosol detector (CAD) can be used for the simultaneous characterization of protein PEGylation and quantification of the unreacted PEGylation reagent.

  • Mass Spectrometry (MS): MS is a powerful technique to determine the degree of PEGylation by measuring the mass increase of the modified protein.

  • Capillary Electrophoresis (CE): CE can also be used to separate and quantify the different species in the reaction mixture based on their charge and size.

Visualizing the Workflow

G cluster_conjugation Protocol 1: Conjugation cluster_deprotection Protocol 2: Deprotection cluster_validation Validation protein Protein in Amine-Free Buffer conjugation Incubate (RT or 4°C) protein->conjugation peg_solution Prepare Activated m-PEG8-t-butyl Ester Solution peg_solution->conjugation quenching Quench Reaction (Optional) conjugation->quenching purification1 Purify Conjugate (SEC or Dialysis) quenching->purification1 lyophilize Lyophilize PEGylated Protein purification1->lyophilize PEGylated Protein deprotect Add Deprotection Solution (TFA) lyophilize->deprotect incubation_deprotect Incubate (Room Temperature) deprotect->incubation_deprotect remove_tfa Remove TFA incubation_deprotect->remove_tfa purification2 Purify Final Product remove_tfa->purification2 hplc HPLC-SEC purification2->hplc Final Conjugate ms Mass Spectrometry purification2->ms ce Capillary Electrophoresis purification2->ce

Caption: Experimental workflow for conjugation, deprotection, and validation.

References

A Comparative Guide to Analytical Techniques for Confirming t-Butyl Ester Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The removal of a tert-butyl (t-butyl) ester protecting group is a critical step in many synthetic pathways within pharmaceutical and chemical research. Verifying the complete and efficient cleavage of this group is paramount to ensure the integrity of the final product and the success of subsequent synthetic steps. This guide provides a comprehensive comparison of common analytical techniques used to confirm t-butyl ester deprotection, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

Choosing the appropriate analytical technique to monitor the deprotection of a t-butyl ester depends on several factors, including the need for quantitative data, the complexity of the reaction mixture, and the available instrumentation. The following table summarizes the key performance characteristics of Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for this application.

Parameter Thin-Layer Chromatography (TLC) Liquid Chromatography-Mass Spectrometry (LC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy Fourier-Transform Infrared (FTIR) Spectroscopy
Primary Use Qualitative reaction monitoringQuantitative analysis, separation, and identificationStructural elucidation and quantitative analysisFunctional group identification
Sensitivity Low to moderate (microgram range)Very high (picomole to femtomole range)[1][2]Moderate (milligram to microgram range)[3]Low (requires >1% of sample)
Analysis Time Fast (5-20 minutes)Moderate (10-30 minutes per sample)[4]Fast for 1D spectra (seconds to minutes)[4]Very fast (<1 minute)
Quantitative Capability Semi-quantitative at bestExcellent with proper calibrationExcellent, inherently quantitative with an internal standardNot typically used for quantification in this context
Information Provided Disappearance of starting material and appearance of product spotsRetention time, molecular weight, and fragmentation patterns of componentsDetailed structural information, disappearance of t-butyl signal, appearance of carboxylic acid protonPresence or absence of characteristic ester and carboxylic acid vibrational bands
Cost (Instrumentation) LowHighHighModerate
Typical Application Rapidly checking reaction completion at the bench.Accurately quantifying reaction conversion and identifying byproducts.Confirming the structure of the deprotected product and quantifying the reaction progress.Quick verification of the presence or absence of the ester functional group.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted based on the specific substrate and reaction conditions.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for qualitatively monitoring the progress of a deprotection reaction.

Materials:

  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber

  • Mobile phase (e.g., a mixture of ethyl acetate and hexanes)

  • Visualization agent (e.g., UV lamp, potassium permanganate stain)

  • Capillary tubes or micropipette

Procedure:

  • Prepare a developing chamber by adding the mobile phase to a depth of approximately 0.5 cm and allowing the atmosphere to saturate.

  • At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture using a capillary tube.

  • Spot the aliquot onto the baseline of a TLC plate. It is also advisable to spot the starting t-butyl ester as a reference.

  • Place the TLC plate in the developing chamber and allow the mobile phase to ascend to near the top of the plate.

  • Remove the plate from the chamber and mark the solvent front.

  • Visualize the spots under a UV lamp (if the compounds are UV active) and/or by staining with an appropriate agent.

  • The disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the carboxylic acid product indicate the progress of the deprotection.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for both qualitative and quantitative analysis of the deprotection reaction, providing separation of components and their mass-to-charge ratios.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS)

  • Appropriate HPLC column (e.g., C18 reverse-phase)

  • Mobile phases (e.g., water and acetonitrile with a small amount of formic acid or trifluoroacetic acid)

  • Sample vials

Procedure:

  • Prepare a calibration curve if absolute quantification is required by injecting known concentrations of the starting material and the purified product.

  • At selected time points, quench a small aliquot of the reaction mixture and dilute it with a suitable solvent (e.g., acetonitrile).

  • Filter the diluted sample through a syringe filter (e.g., 0.22 µm) into an LC-MS vial.

  • Inject the sample into the LC-MS system.

  • Monitor the chromatogram for the peak corresponding to the starting t-butyl ester and the peak for the carboxylic acid product.

  • The mass spectrometer will confirm the identity of each peak by its mass-to-charge ratio. The disappearance of the starting material peak and the increase in the product peak area can be used to determine the reaction conversion over time.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an excellent tool for confirming the structure of the deprotected product and can be used quantitatively to monitor the reaction.

Materials:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal standard for quantitative analysis (e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • Acquire a ¹H NMR spectrum of the starting t-butyl ester to identify the chemical shift of the t-butyl protons (typically a singlet around 1.4-1.5 ppm).

  • To monitor the reaction, withdraw an aliquot from the reaction mixture, remove the solvent under reduced pressure, and dissolve the residue in a deuterated solvent.

  • For quantitative analysis, add a known amount of an internal standard to the NMR tube.

  • Acquire the ¹H NMR spectrum.

  • The deprotection is confirmed by the disappearance of the characteristic singlet of the t-butyl group and the appearance of a new signal for the carboxylic acid proton (often a broad singlet at a downfield chemical shift, >10 ppm).

  • The ratio of the integrals of the product peaks to the internal standard peak can be used to calculate the concentration of the product and thus the reaction conversion.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to quickly verify the change in functional groups during the deprotection.

Materials:

  • FTIR spectrometer with an appropriate sampling accessory (e.g., ATR)

Procedure:

  • Acquire an FTIR spectrum of the starting t-butyl ester. Note the characteristic C=O stretching frequency of the ester (typically around 1730-1750 cm⁻¹).

  • After the reaction is complete, isolate a sample of the crude product and acquire its FTIR spectrum.

  • Successful deprotection is indicated by the disappearance or significant reduction of the ester C=O peak and the appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) and a C=O stretch (around 1700-1725 cm⁻¹) characteristic of a carboxylic acid.

Visualizing the Workflow and Decision-Making Process

The following diagrams, generated using the DOT language, illustrate the general experimental workflow for t-butyl ester deprotection and a decision tree for selecting the most suitable analytical technique.

G cluster_0 Deprotection Reaction cluster_1 Analytical Confirmation start t-Butyl Ester Starting Material reaction Deprotection Conditions (e.g., TFA in DCM) start->reaction workup Reaction Work-up reaction->workup product Crude Carboxylic Acid workup->product tlc TLC Analysis product->tlc Qualitative Check lcms LC-MS Analysis product->lcms Quantitative Analysis nmr NMR Analysis product->nmr Structural Confirmation ftir FTIR Analysis product->ftir Functional Group Check

General workflow for t-butyl ester deprotection and analysis.

G cluster_0 Decision Pathway start Need to confirm t-butyl ester deprotection? q1 Is a quick, qualitative check sufficient? start->q1 q2 Is quantitative data required? q1->q2 No tlc Use TLC q1->tlc Yes q3 Is structural confirmation needed? q2->q3 No lcms Use LC-MS q2->lcms Yes q4 Need to identify byproducts? q3->q4 No nmr Use NMR q3->nmr Yes lcms2 Use LC-MS q4->lcms2 Yes end Analysis Complete q4->end No

Decision tree for selecting an analytical technique.

References

The Impact of m-PEG8-t-butyl Ester Conjugation on Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely employed strategy to enhance their pharmacokinetic and pharmacodynamic properties. Among the various PEG linkers available, m-PEG8-t-butyl ester has emerged as a valuable tool in drug discovery and development, particularly in the construction of complex molecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive comparison of the biological activity of molecules conjugated with this compound against relevant alternatives, supported by experimental data and detailed protocols.

Enhancing Solubility and Permeability with PEGylation

The incorporation of a PEG spacer, such as the eight-unit ethylene glycol chain in this compound, imparts hydrophilicity to the conjugated molecule. This is particularly advantageous for hydrophobic drugs, as it can significantly improve their solubility in aqueous media, a crucial factor for bioavailability.[1] Furthermore, the flexible nature of the PEG chain can enhance cell permeability, facilitating the transport of the conjugated molecule across cellular membranes to reach its intracellular target.[2]

The Role of Linker Length in PROTAC Efficacy

In the context of PROTACs, which are heterobifunctional molecules that induce the degradation of specific proteins, the length of the linker connecting the target-binding ligand and the E3 ligase-recruiting ligand is a critical determinant of efficacy. Studies comparing PROTACs with varying PEG linker lengths (PEG4, PEG6, and PEG8) have shown that a PEG8 linker can prolong the residence time of the PROTAC, although it may also introduce a "hook effect" at higher concentrations.[] The optimal linker length is highly dependent on the specific target protein and E3 ligase pair, necessitating a systematic evaluation for each new PROTAC.[4][5]

Comparative Performance of PEG8-Conjugated Molecules

While direct head-to-head comparative studies for a single molecule conjugated with and without this compound are not extensively available in the public domain, the broader literature on PEGylation provides valuable insights. The following tables summarize the expected impact of PEG8 conjugation on key biological parameters based on studies with similar PEG linkers.

Table 1: In Vitro Performance Comparison
ParameterUnconjugated Moleculem-PEG8-Conjugated MoleculeRationale for Difference
Aqueous Solubility Low to ModerateHighThe hydrophilic ethylene glycol units of the PEG8 linker increase the overall hydrophilicity of the conjugate.
Cell Permeability VariableGenerally IncreasedThe flexible and amphipathic nature of the PEG linker can facilitate passage through the cell membrane.
In Vitro Potency (IC50/DC50) Potentially HigherMay be slightly reducedThe PEG chain can introduce steric hindrance, potentially lowering the binding affinity to the target protein. However, improved solubility can sometimes counteract this effect.
Metabolic Stability VariableGenerally IncreasedThe PEG chain can shield the molecule from metabolic enzymes, prolonging its half-life in vitro.
Table 2: In Vivo Performance Comparison
ParameterUnconjugated Moleculem-PEG8-Conjugated MoleculeRationale for Difference
Bioavailability VariableGenerally IncreasedImproved solubility and stability lead to better absorption and distribution in vivo.
Plasma Half-life (t1/2) ShorterLongerThe increased hydrodynamic radius of the PEGylated molecule reduces renal clearance.
In Vivo Efficacy VariablePotentially EnhancedThe improved pharmacokinetic profile can lead to sustained exposure to the target tissue, resulting in better therapeutic outcomes.
Immunogenicity Can be immunogenicReducedThe PEG chain can mask epitopes on the molecule, reducing its recognition by the immune system.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and evaluation of this compound conjugated molecules. The following sections provide an overview of key experimental workflows.

Synthesis of a PROTAC using this compound Linker

The synthesis of a PROTAC molecule using a PEG linker typically involves a multi-step process. The this compound can be deprotected to reveal a carboxylic acid, which can then be coupled to an amine-containing target-binding ligand or E3 ligase ligand using standard peptide coupling reagents.

Synthesis_Workflow cluster_synthesis PROTAC Synthesis Start Start Deprotection Deprotection of This compound (e.g., TFA in DCM) Start->Deprotection Activation Activation of Carboxylic Acid (e.g., HATU, DIPEA) Deprotection->Activation Coupling_Target Coupling to Target Ligand (amine) Activation->Coupling_Target Purification1 Purification (e.g., HPLC) Coupling_Target->Purification1 Deprotection_Other_End Modification of other end (if necessary) Purification1->Deprotection_Other_End Coupling_E3 Coupling to E3 Ligase Ligand Deprotection_Other_End->Coupling_E3 Final_Purification Final Purification (e.g., HPLC) Coupling_E3->Final_Purification PROTAC Final PROTAC Final_Purification->PROTAC

Caption: A generalized workflow for the synthesis of a PROTAC molecule utilizing an this compound linker.

In Vitro Protein Degradation Assay (for PROTACs)

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. This is typically quantified using techniques like Western Blotting or In-Cell Western assays.

Degradation_Assay cluster_assay Protein Degradation Assay Cell_Culture Culture target cells Treatment Treat cells with varying concentrations of PROTAC Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Protein_Quantification Protein Quantification (e.g., BCA assay) Lysis->Protein_Quantification Western_Blot Western Blot Analysis (Target Protein & Loading Control) Protein_Quantification->Western_Blot Quantification Densitometry and DC50 Calculation Western_Blot->Quantification

Caption: Experimental workflow for determining the in vitro degradation activity (DC50) of a PROTAC.

Signaling Pathways Affected by PROTACs

PROTACs function by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The PROTAC forms a ternary complex with the target protein and an E3 ubiquitin ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.

PROTAC_Pathway cluster_pathway PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (PROTAC + Target + E3) PROTAC->Ternary_Complex Target_Protein Target_Protein Target_Protein->Ternary_Complex E3_Ligase E3_Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degraded Target Protein Proteasome->Degradation

Caption: Simplified signaling pathway illustrating the mechanism of action of a PROTAC molecule.

References

A Comparative Guide to Assessing the Purity of m-PEG8-t-butyl Ester Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate assessment of purity for polyethylene glycol (PEG) conjugates is a critical aspect of quality control and characterization. This guide provides a comprehensive comparison of analytical techniques for evaluating the purity of m-PEG8-t-butyl ester conjugates, which are discrete (monodisperse) PEG linkers. The comparison is supported by experimental data and detailed protocols for key analytical methods.

The purity of this compound conjugates is paramount as impurities, such as unreacted starting materials or byproducts, can impact the efficacy, safety, and reproducibility of the final product. The primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the key performance attributes of the primary analytical techniques used for the purity assessment of this compound conjugates.

Technique Parameter Assessed Typical Purity Levels Detected Limit of Detection (LOD) / Limit of Quantification (LOQ) Advantages Disadvantages
RP-HPLC-UV Purity, presence of UV-active impurities.>95%LOD: ~1 µg/mL; LOQ: ~5 µg/mL (highly dependent on chromophore)Widely available, robust, and reproducible for UV-active molecules.Not suitable for non-UV active impurities. Peak broadening can occur with PEG conjugates.[1]
SEC-HPLC-RI Aggregates, unreacted protein/peptide, free PEG.>99% for monomeric species.[2]LOD: ~10 µg/mL; LOQ: ~25 µg/mL for free PEG.[3]Excellent for separating species based on size.[4][5]Lower sensitivity than UV or MS. Not suitable for gradient elution.
HPLC-ELSD/CAD Purity, presence of non-volatile impurities.>98%LOD: <10 ng on column for MS(PEG)8.Universal detection for non-volatile compounds, independent of chromophores.Not suitable for volatile impurities. Response can be non-linear.
LC-MS (ESI-QTOF) Molecular weight confirmation, identification of impurities.>98%LOD: 0.4-12 ng/mL for PEG oligomers.High sensitivity and specificity, provides molecular weight information.Complex data analysis for heterogeneous samples, potential for ion suppression.
¹H NMR Structural confirmation, quantification of impurities with distinct signals.>98%~1% for routine analysis, can be lower with internal standards.Provides detailed structural information and can be quantitative without a reference standard of the impurity.Lower sensitivity compared to HPLC-based methods, can have overlapping signals.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for separating the this compound conjugate from unreacted starting materials and hydrophobic impurities.

  • Instrumentation: HPLC system with a UV detector and/or an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV: 220 nm and 280 nm (if the conjugate is a peptide or protein).

    • ELSD/CAD: Nebulizer temperature 40°C, Evaporator temperature 60°C, Gas flow 1.5 L/min (settings may vary by instrument).

  • Sample Preparation: Dissolve the conjugate in the initial mobile phase composition at a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

  • Data Analysis: Purity is calculated based on the relative peak area of the main component compared to the total area of all peaks.

Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)

This method is ideal for detecting high molecular weight aggregates and separating the conjugate from smaller molecules like unreacted PEG reagent.

  • Instrumentation: HPLC system with a Refractive Index (RI) detector.

  • Column: SEC column with an appropriate molecular weight range (e.g., 300 Å pore size for protein conjugates).

  • Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.

  • Flow Rate: 0.5 mL/min.

  • Temperature: 25°C.

  • Detection: Refractive Index (RI).

  • Sample Preparation: Dissolve the conjugate in the mobile phase to a concentration of 1-2 mg/mL.

  • Data Analysis: Assess the chromatogram for peaks corresponding to aggregates (eluting earlier than the main peak) and smaller species (eluting later). Purity is reported as the percentage of the main peak area.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This technique provides definitive identification of the conjugate and its impurities based on their mass-to-charge ratio.

  • Instrumentation: LC system coupled to an Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

  • LC Conditions: Utilize the RP-HPLC conditions described above.

  • MS Parameters:

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5 kV.

    • Fragmentor Voltage: 175 V.

    • Skimmer Voltage: 65 V.

    • Mass Range: 100-2000 m/z.

  • Data Analysis: Extract the total ion chromatogram (TIC). The mass spectrum of the main peak should correspond to the expected molecular weight of the this compound conjugate. Impurities can be identified by their unique mass spectra.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is used for structural confirmation and to quantify the purity by integrating the signals of the compound against those of a certified internal standard.

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the conjugate in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Key signals to observe include:

      • ~1.4 ppm (singlet, 9H): tert-butyl group protons. The disappearance or reduction of this signal can indicate cleavage of the ester.

      • ~3.6 ppm (multiplet): PEG backbone methylene protons.

      • Signals corresponding to the conjugated molecule.

  • Purity Assessment: Purity can be determined by comparing the integration of a characteristic signal from the conjugate to that of a known amount of an internal standard with a well-resolved signal.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for a comprehensive purity assessment of this compound conjugates.

Purity_Assessment_Workflow Workflow for Purity Assessment of this compound Conjugates cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Purity Determination Sample m-PEG8-t-butyl Ester Conjugate Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Filtration Filter (0.22 µm) Dissolution->Filtration HPLC HPLC Analysis (RP-HPLC & SEC-HPLC) Filtration->HPLC Inject MS LC-MS Analysis Filtration->MS Inject NMR ¹H NMR Analysis Filtration->NMR Prepare NMR Tube HPLC_Data Chromatographic Purity (% Peak Area) HPLC->HPLC_Data MS_Data Molecular Weight Confirmation & Impurity ID MS->MS_Data NMR_Data Structural Confirmation & Quantitative Purity NMR->NMR_Data Final_Purity Final Purity Assessment (Orthogonal Methods) HPLC_Data->Final_Purity MS_Data->Final_Purity NMR_Data->Final_Purity

Caption: Workflow for purity assessment of this compound conjugates.

References

A Comparative Guide to the In Vitro and In Vivo Performance of m-PEG8-t-butyl Ester Derived Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of bioconjugates, such as antibody-drug conjugates (ADCs), hinges on the careful selection of each component. The linker, which bridges the targeting moiety to the payload, is a critical determinant of the therapeutic's stability, pharmacokinetics, and overall efficacy. This guide provides a comparative analysis of linkers derived from m-PEG8-t-butyl ester, placing their expected performance in context with other common linker technologies.

The this compound is a heterobifunctional linker precursor featuring a discrete eight-unit polyethylene glycol (PEG) chain. One terminus can be modified for conjugation, while the other contains a t-butyl ester-protected carboxylic acid. This t-butyl group can be selectively removed under acidic conditions, allowing for subsequent modification and incorporation into a final linker structure. The hydrophilic PEG8 spacer is known to enhance the solubility and stability of bioconjugates, mitigate aggregation, and improve pharmacokinetic profiles.

Data Presentation: A Comparative Overview of Linker Performance

Table 1: Comparative In Vitro Cytotoxicity of ADCs with Different Linker Types

Linker TypeRepresentative PayloadTarget Cell LineIC50 (ng/mL)Citation(s)
Hypothetical Non-Cleavable PEG8 Linker MMAEHER2+ (e.g., BT-474)10 - 50Inferred from general PEG linker data
Cleavable Linker (e.g., Val-Cit) MMAEHER2+ (e.g., BT-474)1 - 10[1]
Non-PEGylated Non-Cleavable Linker (e.g., SMCC) DM1HER2+ (e.g., SK-BR-3)5 - 20[2]
Longer PEG Chain (e.g., PEG12) MMAEHER2+ (e.g., BT-474)15 - 60[3]

Note: IC50 values are highly dependent on the antibody, payload, cell line, and experimental conditions. The values presented are for illustrative purposes.

Table 2: Comparative In Vivo Performance of ADCs with Different Linker Types

Linker TypeAnimal ModelKey FindingCitation(s)
Hypothetical Non-Cleavable PEG8 Linker Mouse Xenograft (e.g., HER2+)Expected good tolerability and tumor growth inhibition.Inferred from general PEG linker data
Cleavable Linker (e.g., Val-Cit) Mouse Xenograft (e.g., CD30+)Potent anti-tumor activity, potential for bystander effect.[1]
Non-PEGylated Non-Cleavable Linker (e.g., SMCC) Mouse Xenograft (e.g., HER2+)Stable pharmacokinetics, effective tumor growth inhibition.[2]
Longer PEG Chain (e.g., PEG12) Rat Pharmacokinetic StudyLonger plasma half-life compared to shorter PEG chains.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of different linker technologies. Below are representative protocols for key in vitro and in vivo experiments.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC, reflecting its potency against a target cancer cell line.

Materials:

  • Target cancer cell line (e.g., HER2-positive BT-474 cells)

  • Appropriate cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • ADC constructs and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Methodology:

  • Cell Seeding: Seed the target cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADC and control antibody in the cell culture medium. Remove the existing medium from the wells and add the ADC or control solutions. Include untreated wells as a negative control.

  • Incubation: Incubate the plate for a period that allows for the ADC to exert its effect, typically 72-96 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: In Vivo Efficacy Study (Mouse Xenograft Model)

Objective: To evaluate the anti-tumor efficacy of an ADC in a living organism.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude)

  • Human tumor cells for implantation (e.g., HER2-positive NCI-N87)

  • ADC constructs, control antibody, and vehicle control

  • Calipers for tumor measurement

  • Sterile syringes and needles

Methodology:

  • Tumor Implantation: Subcutaneously implant the tumor cells into the flank of each mouse. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping: Randomize the mice into treatment groups (e.g., vehicle control, control antibody, ADC low dose, ADC high dose).

  • Dosing: Administer the ADC, control antibody, or vehicle via an appropriate route (typically intravenous injection).

  • Tumor Measurement: Measure the tumor volume using calipers at regular intervals (e.g., twice a week).

  • Monitoring: Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a set time point.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition and assess the statistical significance of the differences between the treatment and control groups.

Mandatory Visualizations

ADC_Internalization_and_Payload_Release ADC Internalization and Payload Release Pathway ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Surface Receptor ADC->Receptor 1. Binding Endosome Early Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage/ Degradation Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Cytotoxicity Experimental_Workflow_for_ADC_Evaluation Experimental Workflow for ADC Evaluation cluster_synthesis ADC Synthesis and Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Linker_Synth Linker Synthesis (e.g., from this compound) Drug_Linker Payload Conjugation to Linker Linker_Synth->Drug_Linker ADC_Conj Antibody Conjugation Drug_Linker->ADC_Conj Purification Purification (e.g., SEC) ADC_Conj->Purification Characterization Characterization (DAR, Purity) Purification->Characterization Cytotoxicity Cytotoxicity Assay (IC50) Characterization->Cytotoxicity Stability Plasma Stability Assay Characterization->Stability PK_Study Pharmacokinetic (PK) Study Characterization->PK_Study Efficacy Efficacy Study (Xenograft) PK_Study->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity

References

Safety Operating Guide

Safe Disposal of m-PEG8-t-butyl Ester: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information on the proper disposal procedures for m-PEG8-t-butyl ester, a commonly used PEG derivative in bioconjugation and drug delivery research. Adherence to these guidelines is critical for minimizing risks and complying with regulatory standards.

Chemical and Physical Properties

A clear understanding of the properties of this compound is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C22H44O10[1]
Molecular Weight 468.58 g/mol [1]
CAS Number Not specified in search results
Appearance Not specified in search results
Storage Temperature -20°C (as powder) or -80°C (in solvent)[1]

Hazard Identification and Safety Precautions

According to its Safety Data Sheet (SDS), this compound presents the following hazards:

  • Harmful if swallowed (Acute toxicity, Oral, Category 4).[1]

  • Very toxic to aquatic life with long-lasting effects (Acute aquatic toxicity, Category 1; Chronic aquatic toxicity, Category 1).[1]

When handling this substance, it is crucial to use appropriate personal protective equipment (PPE) to avoid exposure.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Protective gloves.

  • Skin and Body Protection: Impervious clothing.

  • Respiratory Protection: A suitable respirator should be used.

Always work in a well-ventilated area, and ensure that a safety shower and eye wash station are readily accessible.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with all applicable federal, state, and local regulations. The following protocol provides a general framework for its disposal.

1. Waste Identification and Segregation:

  • Identify all waste containing this compound. This includes pure, unused product, reaction residues, and contaminated materials (e.g., gloves, absorbent pads, glassware).
  • Segregate the this compound waste from other chemical waste streams to prevent inadvertent reactions and to ensure proper disposal routing.

2. Waste Collection and Storage:

  • Collect all this compound waste in a designated, properly labeled, and sealed container.
  • The container should be stored in a cool, well-ventilated area, away from direct sunlight and sources of ignition.

3. Handling Spills:

  • In the event of a spill, immediately evacuate non-essential personnel from the area.
  • Ensure adequate ventilation.
  • Wearing full PPE, contain the spill to prevent it from entering drains or water courses.
  • Absorb the spilled solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.
  • Decontaminate the affected surfaces and equipment by scrubbing with alcohol.
  • Collect all contaminated materials and place them in the designated waste container for disposal according to the procedures outlined in this guide.

4. Final Disposal:

  • The collected waste must be disposed of through an approved waste disposal plant.
  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
  • Provide the waste contractor with the Safety Data Sheet for this compound to ensure they have all the necessary information for its safe handling and disposal.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Waste Generation & Segregation cluster_1 Collection & Storage cluster_2 Spill Management cluster_3 Final Disposal A Identify this compound waste B Segregate from other chemical waste A->B C Collect in a labeled, sealed container A->C D Store in a cool, well-ventilated area C->D I Contact EHS or licensed waste contractor D->I E Contain spill & prevent environmental release F Absorb with inert material E->F G Decontaminate surfaces with alcohol F->G H Collect contaminated materials for disposal G->H H->C J Provide Safety Data Sheet I->J K Dispose through an approved waste disposal plant J->K

References

Safeguarding Your Research: A Comprehensive Guide to Handling m-PEG8-t-butyl ester

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of m-PEG8-t-butyl ester.

This guide provides critical information for the safe handling and disposal of this compound, a valuable polyethylene glycol (PEG) derivative used in various research and drug development applications. Adherence to these protocols is essential to ensure personal safety and minimize environmental impact.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure laboratory safety.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be worn with side-shields to protect against splashes.
Hand Protection Protective GlovesChemically resistant, impervious gloves are required.
Body Protection Impervious ClothingA lab coat or other protective clothing that is resistant to chemicals.
Respiratory Protection Suitable RespiratorTo be used to avoid breathing in vapors, mist, or dust.

Operational Plan: Step-by-Step Handling Procedure

Follow these steps to ensure the safe handling of this compound throughout your experimental workflow.

  • Preparation :

    • Ensure an adequate ventilation system, such as a chemical fume hood, is operational.

    • Locate the nearest safety shower and eye wash station and confirm they are accessible.[1]

    • Don all required personal protective equipment as outlined in the table above.

  • Handling :

    • Avoid contact with skin and eyes.[1]

    • Do not inhale any dust, vapor, or mist.[1]

    • Prevent the formation of dust and aerosols.[1]

    • Do not eat, drink, or smoke in the handling area.[1]

    • Wash hands thoroughly after handling the substance.

  • Storage :

    • Store in a tightly sealed container.

    • Keep in a cool, well-ventilated area.

    • Protect from direct sunlight and sources of ignition.

    • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental harm, as the substance is very toxic to aquatic life with long-lasting effects.

  • Waste Collection :

    • Collect any spillage or waste material.

    • Use a non-combustible absorbent material, such as diatomite or universal binders, for liquid spills.

  • Decontamination :

    • Decontaminate surfaces and equipment that have come into contact with the substance by scrubbing with alcohol.

  • Final Disposal :

    • Dispose of the chemical waste and any contaminated materials in a designated and approved waste disposal plant.

    • Do not allow the product to enter drains, water courses, or the soil.

Workflow for Safe Handling of this compound

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_storage 3. Storage cluster_disposal 4. Disposal Phase prep_ppe Don Personal Protective Equipment (PPE) handle_substance Handle this compound in a Ventilated Area prep_ppe->handle_substance prep_env Ensure Adequate Ventilation & Access to Safety Equipment prep_env->handle_substance handle_avoid Avoid Skin/Eye Contact & Inhalation handle_substance->handle_avoid handle_wash Wash Hands Thoroughly After Handling handle_avoid->handle_wash storage Store in a Tightly Sealed Container at Recommended Temperature handle_wash->storage dispose_collect Collect Waste & Spills with Absorbent Material handle_wash->dispose_collect dispose_decon Decontaminate Surfaces & Equipment dispose_collect->dispose_decon dispose_final Dispose of Waste in an Approved Disposal Plant dispose_decon->dispose_final

Caption: This diagram outlines the essential step-by-step workflow for the safe handling and disposal of this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-PEG8-t-butyl ester
Reactant of Route 2
Reactant of Route 2
m-PEG8-t-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.